molecular formula C9H18ClNO B1431959 9-Oxa-2-azaspiro[5.5]undecane hydrochloride CAS No. 1279879-02-5

9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Cat. No.: B1431959
CAS No.: 1279879-02-5
M. Wt: 191.7 g/mol
InChI Key: KRRBWMMAXOGOJA-UHFFFAOYSA-N
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Description

9-Oxa-2-azaspiro[5.5]undecane hydrochloride (CAS 1279879-02-5) is a high-purity spirocyclic chemical building block prized in medicinal chemistry for its three-dimensional structure and high fraction of sp³-hybridized atoms. These properties make it a valuable scaffold for designing novel bioactive molecules with improved selectivity and metabolic stability. As a key synthetic intermediate, it is used to incorporate the 9-oxa-2-azaspiro[5.5]undecane motif into more complex target compounds. This spirocyclic amine scaffold is of significant research interest in antibiotic discovery. Structural analogs and derivatives, particularly those featuring the 1-oxa-9-azaspiro[5.5]undecane core, have been developed and shown to exhibit potent antibacterial activity. For instance, such derivatives have been successfully incorporated into the structure of ciprofloxacin congeners, resulting in compounds with high efficacy against a panel of ESKAPE pathogens, including Acinetobacter baumannii and Bacillus cereus . Furthermore, related spirocyclic inhibitors containing the 1-oxa-9-azaspiro[5.5]undecane scaffold have been synthesized and optimized as antituberculosis agents, demonstrating high activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis by targeting the MmpL3 protein . This product is offered with a documented purity of 97% and is supplied as its hydrochloride salt to enhance stability. It is intended for research and development applications only and must be handled by qualified laboratory personnel. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-9(8-10-5-1)3-6-11-7-4-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRBWMMAXOGOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279879-02-5
Record name 9-oxa-2-azaspiro[5.5]undecane hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1] The compound 9-Oxa-2-azaspiro[5.5]undecane hydrochloride represents a potentially valuable scaffold in drug discovery. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation. This guide provides a comprehensive overview of the essential physicochemical characterization of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, focusing on the underlying principles and detailed experimental protocols. While specific experimental data for this exact molecule is not yet publicly available, this document serves as a roadmap for researchers to generate and interpret such crucial data.

Introduction to 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a heterocyclic compound featuring a spirocyclic system where two rings share a single carbon atom.[2] This structural motif imparts a rigid, three-dimensional conformation that can be advantageous for selective binding to biological targets.[3] The presence of an amine group, protonated as a hydrochloride salt, suggests that the compound's solubility and permeability will be highly dependent on pH.[4] A comprehensive physicochemical profile is therefore essential for any drug development program involving this or similar molecules.

Molecular Structure:

  • IUPAC Name: 9-oxa-2-azaspiro[5.5]undecane;hydrochloride

  • Molecular Formula: C₉H₁₈ClNO

  • Molecular Weight: 191.70 g/mol

Core Physicochemical Properties and Their Importance in Drug Development

The journey of a drug from administration to its site of action is dictated by its physicochemical properties. For an amine hydrochloride like 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, the following parameters are of critical importance.

Solubility

Aqueous solubility is a critical factor for drug absorption. Poor solubility can lead to low bioavailability and challenging formulation development. For an amine hydrochloride, solubility is expected to be pH-dependent.[5]

Acidity Constant (pKa)

The pKa of the secondary amine in the spirocyclic system will determine the extent of its ionization at different physiological pH values. This is crucial as the ionized form is generally more water-soluble, while the neutral form is more likely to permeate biological membranes. The basicity of amines is best quantified by the pKa of their conjugate acid (pKaH).[6]

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's ability to partition between an aqueous and a lipid phase. It is a key determinant of a drug's permeability, metabolic stability, and potential for off-target effects. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP) of the neutral form.[7][8]

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API), such as its crystalline form (polymorphism) and thermal stability, can significantly impact its manufacturing, stability, and bioavailability.[9][10]

Chemical Stability

The stability of the hydrochloride salt under various conditions (e.g., temperature, humidity, light) is essential to ensure the drug's shelf-life and prevent the formation of degradation products.[11][12]

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Aqueous Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[7]

Protocol:

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride to vials containing each buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Shake the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Report the solubility in mg/mL or µg/mL for each pH value.

Data Presentation:

pHSolubility (mg/mL) at 25°C
1.2[Insert experimental value]
4.5[Insert experimental value]
6.8[Insert experimental value]
7.4[Insert experimental value]

Note: This table is for illustrative purposes. Actual experimental data should be inserted.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) prep_sample Add Excess Compound to Buffer Vials prep_buffers->prep_sample equilibration Equilibrate (Shake) for 24-48h at 25°C prep_sample->equilibration sampling Withdraw and Filter (0.45 µm) Aliquot equilibration->sampling quantification Quantify by HPLC-UV sampling->quantification data_analysis Report Solubility (mg/mL) vs. pH quantification->data_analysis

Workflow for Aqueous Solubility Determination.

pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in deionized water to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel with continuous stirring. Immerse a calibrated pH electrode in the solution.

  • Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been neutralized.

Workflow for pKa Determination by Potentiometric Titration:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis sample_prep Dissolve Compound in Deionized Water setup Calibrate pH Electrode and Titration Apparatus sample_prep->setup titrate Add Standardized NaOH Incrementally setup->titrate record_ph Record pH after Each Addition titrate->record_ph plot_curve Plot pH vs. Volume of Titrant record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Workflow for pKa Determination.

Lipophilicity (LogD) Determination

The shake-flask method is also commonly used for LogD determination at a specific pH, typically 7.4.[14]

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice versa.

  • Sample Preparation: Prepare a stock solution of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in the aqueous phase (pre-saturated PBS).

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the organic phase (pre-saturated n-octanol).

  • Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD at pH 7.4 using the formula: LogD = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Data Presentation:

ParameterValue
LogD at pH 7.4[Insert experimental value]

Note: This table is for illustrative purposes. Actual experimental data should be inserted.

Solid-State Characterization

A combination of techniques is used to characterize the solid-state properties of the hydrochloride salt.[9][10][15]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of solvates or hydrates.

  • Powder X-ray Diffraction (PXRD): PXRD provides a unique "fingerprint" of a crystalline solid, allowing for the identification of different polymorphic forms.

Chemical Stability Assessment

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12][16]

Protocol:

  • Sample Storage: Store samples of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride under various conditions:

    • Long-term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies).

  • Analysis: Analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of the active compound remaining.

    • Degradation Products: Identification and quantification of any impurities that have formed.

    • Solid-State Properties: Re-analysis by PXRD and DSC to detect any changes in the crystalline form.

Conclusion

The physicochemical properties of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride are fundamental to its potential as a drug candidate. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize this and other novel spirocyclic amine hydrochlorides. The data generated from these studies will be invaluable for making informed decisions in lead optimization, formulation development, and ultimately, the successful progression of new therapeutic agents.

References

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  • Puig, X., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10864-10883. [Link]

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Sources

Spectroscopic Characterization of the 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Isomeric Landscape of Oxa-Azaspiro[5.5]undecanes

The 9-Oxa-2-azaspiro[5.5]undecane core represents a significant spirocyclic scaffold in medicinal chemistry, valued for its three-dimensional architecture that offers novel exit vectors for substituent placement in drug design. Spirocycles, by virtue of their conformational rigidity, can offer improved binding affinity and metabolic stability compared to more flexible aliphatic systems. However, the nomenclature of this particular scaffold can be ambiguous, with isomers such as 2-Oxa-9-azaspiro[5.5]undecane and 3-Oxa-9-azaspiro[5.5]undecane also being of significant interest. This guide will focus on providing a comprehensive overview of the spectroscopic characterization of this scaffold, with a specific emphasis on 2-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1956370-88-9) , for which more substantial, albeit fragmented, data is publicly available[1]. The principles and techniques discussed herein are broadly applicable to other isomers, with the understanding that precise spectral values will vary. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this important chemical entity.

Molecular Structure and Isomerism

The core structure of an Oxa-azaspiro[5.5]undecane consists of a piperidine ring and a tetrahydropyran ring fused at a single quaternary carbon atom. The numbering of the atoms, and thus the IUPAC name, depends on the relative positions of the oxygen and nitrogen heteroatoms.

Proposed ESI-MS/MS Fragmentation of 2-Oxa-9-azaspiro[5.5]undecane cluster_path1 Alpha-Cleavage Pathway cluster_path2 Ring Fission Pathway parent Parent Ion [M+H]⁺ m/z = 156.1 frag1 Fragment 1 m/z = 126.1 parent->frag1 -CH₂O frag2 Fragment 2 m/z = 98.1 parent->frag2 -C₄H₈O frag3 Fragment 3 m/z = 70.1 parent->frag3 -C₅H₉O

Sources

Navigating the Spirocyclic Scaffold: A Technical Guide to 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic research. While this specific hydrochloride salt is not widely cataloged, this document will focus on the core chemical entity, its identification, properties, and the broader context of its chemical class.

Chemical Identity and Characterization

The structural isomers of this spirocyclic system, such as 3-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1380300-88-8) and 2-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS: 1956370-88-9), are documented with their own unique identifiers[3][4]. This highlights the importance of precise nomenclature in distinguishing between isomers.

A logical workflow for the identification and characterization of a novel or sparsely documented chemical entity like 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is outlined below.

cluster_0 Compound Identification Workflow A Hypothesized Structure: 9-Oxa-2-azaspiro[5.5]undecane HCl B Literature & Database Search (CAS, PubChem, etc.) A->B C Synthesis of Parent Compound (9-Oxa-2-azaspiro[5.5]undecane) B->C If not commercially available D Salt Formation (Reaction with HCl) C->D E Structural Verification (NMR, MS, IR) D->E F Purity Analysis (HPLC, Elemental Analysis) E->F G Assign Internal Identifier & Document Properties F->G

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of the parent compound, 9-Oxa-2-azaspiro[5.5]undecane, and a related isomer's hydrochloride salt for comparative purposes.

Property9-Oxa-2-azaspiro[5.5]undecane2-Oxa-9-azaspiro[5.5]undecane hydrochloride
CAS Number 57289-77-7[1][2]1956370-88-9[4][5]
Molecular Formula C₉H₁₇NO[1][2]C₉H₁₈ClNO[4][6]
Molecular Weight 155.24 g/mol [1][2]191.70 g/mol [4][6]
Appearance Not specifiedWhite to light yellow powder or crystal
Purity Typically >95% for research grade[2]>98.0% (qNMR)
Storage Room temperature[2]Inert atmosphere, Room Temperature[6]

Synthesis and Methodologies

The spiro[5.5]undecane framework is a recurring motif in various natural products, including alkaloids and terpenoids[7]. The synthesis of azaspiro compounds is of significant interest due to their potential as tachykinin antagonists, which have applications in treating conditions like depression, anxiety, and pain[7].

While a specific, validated protocol for the synthesis of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is not detailed in the available literature, a general approach can be extrapolated from established synthetic strategies for related spirocyclic systems.

Proposed Synthetic Protocol: A Conceptual Outline

The synthesis would likely proceed in two major stages: the formation of the spirocyclic core of the parent compound, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 9-Oxa-2-azaspiro[5.5]undecane (Free Base)

A plausible retrosynthetic analysis suggests that the target molecule could be constructed from piperidine and tetrahydropyran precursors. A multi-step synthesis might involve:

  • Preparation of a suitable piperidine derivative: This could involve the synthesis of a piperidine with a reactive handle at the 4-position.

  • Ring-opening of a tetrahydropyran derivative: A nucleophilic attack from the piperidine derivative onto an activated tetrahydropyran ring (e.g., an epoxide or a dihalide) could form the crucial C-C bond.

  • Intramolecular cyclization: A subsequent intramolecular reaction would close the second ring to form the spirocyclic junction.

  • Purification: The resulting free base would be purified using standard techniques such as column chromatography or distillation.

Part 2: Formation of the Hydrochloride Salt

  • Dissolution: The purified 9-Oxa-2-azaspiro[5.5]undecane free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Acidification: A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free base with stirring.

  • Precipitation and Isolation: The hydrochloride salt, being less soluble, will precipitate out of the solution. The solid is then collected by filtration.

  • Washing and Drying: The collected solid is washed with a small amount of cold, anhydrous solvent to remove any unreacted starting material and then dried under vacuum to yield the final 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Applications in Research and Drug Discovery

The broader class of 1-oxa-azaspiro[5.5]undecane derivatives has been investigated for a range of biological activities. For instance, certain derivatives have been synthesized and evaluated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain[8]. Additionally, the 1-oxa-9-azaspiro[5.5]undecane scaffold has been utilized in the development of novel antituberculosis agents that inhibit the MmpL3 protein in Mycobacterium tuberculosis[3].

The unique three-dimensional structure of spirocyclic compounds allows them to interact with biological targets in ways that more planar molecules cannot, potentially leading to higher selectivity and novel mechanisms of action[3]. The incorporation of both an oxygen and a nitrogen atom in the 9-Oxa-2-azaspiro[5.5]undecane scaffold provides opportunities for diverse chemical modifications and interactions with biological macromolecules.

Conclusion

9-Oxa-2-azaspiro[5.5]undecane hydrochloride represents a specific member of the broader class of azaspirocyclic compounds, which hold considerable promise in medicinal chemistry. While a dedicated CAS number for this hydrochloride salt is not readily found, the parent compound is identified by CAS number 57289-77-7. Researchers interested in this molecule should rely on thorough in-house characterization and can draw upon the rich synthetic and pharmacological literature of related spirocyclic systems to guide their work. The structural motifs present in this compound suggest its potential utility as a scaffold for the development of novel therapeutics.

References

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride | C9H18ClNO | CID 71743840. [Link]

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The Emergence of Azaspirocyclic Scaffolds: A New Dimension in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. This guide navigates the exciting and rapidly evolving landscape of azaspirocyclic compounds, three-dimensional (3D) structures that are carving a significant niche in modern drug discovery. We will delve into the fundamental principles that render these scaffolds uniquely advantageous, explore robust synthetic strategies for their creation, and analyze their successful application in cutting-edge therapeutic agents. This technical guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the power of azaspirocyclic compounds in their own discovery programs.

The Azaspirocyclic Advantage: Escaping Flatland for Enhanced Druggability

For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, the inherent planarity of these structures limits their exploration of the vast, three-dimensional chemical space that biological targets occupy. Azaspirocycles, bicyclic systems sharing a single carbon atom (a spiro center) with at least one nitrogen atom in either ring, offer a compelling solution to this limitation.

The defining characteristic of azaspirocyclic scaffolds is their rigid, 3D geometry. This pre-organized conformation reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity and potency. Furthermore, the sp³-rich nature of these scaffolds generally imparts favorable physicochemical properties, such as increased aqueous solubility and improved metabolic stability, when compared to their flatter aromatic counterparts.[1][2] The precise spatial arrangement of substituents emanating from the spirocyclic core allows for meticulous optimization of interactions with complex biological targets, including allosteric sites and protein-protein interfaces.[3]

Navigating the Synthetic Landscape: Constructing the Azaspirocyclic Core

The historical bottleneck to the widespread adoption of azaspirocyclic compounds was their synthetic accessibility. However, recent advancements in synthetic organic chemistry have opened up a diverse array of methodologies for their construction. Key strategies include:

  • 1,3-Dipolar Cycloaddition: This powerful reaction allows for the stereocontrolled synthesis of five-membered heterocyclic rings, such as pyrrolidines, fused at a spiro center. The in-situ generation of azomethine ylides, which then react with a dipolarophile, is a common and efficient approach.[4][5][6][7]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a robust and versatile tool for the construction of a wide range of ring sizes, including those found in azaspirocyclic systems. The use of ruthenium-based catalysts has made this transformation highly reliable and functional group tolerant.[8][9][10][11]

  • Intramolecular Cyclization Strategies: A variety of other intramolecular cyclization reactions, such as alkylations and reductive aminations, are also employed to construct the second ring of an azaspirocycle.[12]

Experimental Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Intermediate

This protocol outlines a practical, scalable, two-step synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the development of the antibiotic drug candidate TBI-223.[13][14] This method highlights a protecting-group-free approach, enhancing its efficiency and cost-effectiveness.

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • Reaction Setup: To a solution of tribromoneopentyl alcohol (a commercially available flame retardant) in an appropriate organic solvent, add a solution of sodium hydroxide under Schotten-Baumann conditions.

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature. The hydroxide facilitates the intramolecular cyclization to form the oxetane ring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Purify the crude product by distillation to yield 3,3-bis(bromomethyl)oxetane as a clear liquid.

Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Reaction Setup: In a reaction vessel, combine 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane in a suitable polar aprotic solvent, such as acetone.

  • Reaction Execution: Add a base, such as cesium carbonate, to the mixture and heat to reflux. The base facilitates the nucleophilic substitution of the bromide atoms by the aniline nitrogen, forming the azetidine ring and completing the spirocyclic core.[14]

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Azaspirocycles in Action: A Case Study of Sonrotoclax (BGB-11417)

A compelling example of the successful application of an azaspirocyclic scaffold is the second-generation B-cell lymphoma 2 (Bcl-2) inhibitor, sonrotoclax (BGB-11417) .[1][15][16][17][18][19][20] Bcl-2 is a key anti-apoptotic protein that is frequently overexpressed in various hematologic malignancies, contributing to cancer cell survival and resistance to therapy.

The first-generation Bcl-2 inhibitor, venetoclax, has demonstrated significant clinical success. However, acquired resistance, often through mutations in the Bcl-2 protein such as G101V, can limit its long-term efficacy.[1][15] Sonrotoclax was designed to overcome this resistance. Its structure incorporates a novel 7-azaspiro[3.5]nonane linker. This rigid, three-dimensional element allows for a unique binding mode within the P2 pocket of Bcl-2, enabling it to maintain potent inhibition of both wild-type and the G101V mutant Bcl-2.[1][15][17]

Mechanism of Action: Restoring the Apoptotic Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[21][22][23] In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins such as Bim, preventing them from activating the effector proteins Bax and Bak. When a cell is stressed or damaged, BH3-only proteins (like Bim) are upregulated and bind to Bcl-2, releasing Bax and Bak. These effector proteins then oligomerize in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[3][22]

Sonrotoclax, as a BH3 mimetic, directly binds to the BH3-binding groove of Bcl-2 with high affinity. This disrupts the interaction between Bcl-2 and pro-apoptotic proteins, effectively "unleashing" the apoptotic machinery and leading to the selective killing of cancer cells that are dependent on Bcl-2 for their survival.

Bcl2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak MOMP MOMP Bax_Bak->MOMP induces CytoC Cytochrome c Caspases Caspase Activation CytoC->Caspases activates MOMP->CytoC release Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim) Apoptotic_Stimuli->BH3_only upregulates Bcl2 Bcl-2 BH3_only->Bcl2 inhibits Bcl2->Bax_Bak sequesters Sonrotoclax Sonrotoclax Sonrotoclax->Bcl2 inhibits Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: The Bcl-2 mediated apoptotic pathway and the mechanism of action of Sonrotoclax.

Physicochemical Properties and Biological Activity of Azaspirocyclic Compounds

The incorporation of azaspirocyclic scaffolds often leads to a favorable modulation of key physicochemical properties relevant to drug development.

Compound ClassKey Physicochemical PropertiesReference
Azaspiro[3.3]heptanesIncreased aqueous solubility, higher metabolic stability compared to cyclohexane analogues.[22]
2-Oxa-6-azaspiro[3.3]heptaneProposed as a surrogate for morpholine with improved properties.[24]
General AzaspirocyclesIncreased Fsp³, lower lipophilicity (logP), and improved metabolic stability compared to piperazine, piperidine, and morpholine counterparts.[1][2]

The biological activity of azaspirocyclic compounds spans a wide range of therapeutic areas. The following table provides a snapshot of the potent anti-cancer activity of some representative compounds.

CompoundTarget/MechanismCell LineIC50 (µM)Reference
Sonrotoclax (BGB-11417)Bcl-2 inhibitorRS4;11 (B-cell leukemia)0.048[16]
4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative (7j)AntiproliferativeA549 (Lung Cancer)0.17[25]
4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative (7j)AntiproliferativeMDA-MB-231 (Breast Cancer)0.05[25]
4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative (7j)AntiproliferativeHeLa (Cervical Cancer)0.07[25]
3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivative (4e)Antiproliferative, induces apoptosisHeLa (Cervical Cancer)12 ± 6[5]
3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivative (4e)Antiproliferative, induces apoptosisCT26 (Colon Carcinoma)3 ± 1[5]

A Workflow for Azaspirocyclic Drug Discovery

The successful integration of azaspirocyclic scaffolds into a drug discovery program requires a systematic and well-defined workflow.

DrugDiscovery_Workflow cluster_Discovery Discovery & Design cluster_Synthesis_Screening Synthesis & Screening cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Target_ID Target Identification & Validation Scaffold_Selection Azaspirocyclic Scaffold Selection Target_ID->Scaffold_Selection Library_Design Library Design & Virtual Screening Scaffold_Selection->Library_Design Synthesis Synthesis of Azaspirocyclic Library Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy & Safety ADMET->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection IND IND-Enabling Studies Candidate_Selection->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Caption: A generalized workflow for azaspirocyclic compound-based drug discovery.

Future Directions and Conclusion

The field of azaspirocyclic chemistry is poised for continued growth and innovation. The development of even more efficient and stereoselective synthetic methodologies will further broaden the accessibility and diversity of these valuable scaffolds. As our understanding of complex biological systems deepens, the unique 3D nature of azaspirocycles will be increasingly crucial for designing highly selective and potent modulators of challenging drug targets. The proven success of compounds like sonrotoclax serves as a powerful testament to the transformative potential of azaspirocyclic compounds in the development of next-generation therapeutics. By embracing this new dimension in medicinal chemistry, the drug discovery community can unlock a wealth of opportunities to address unmet medical needs.

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A Technical Guide to the Structural Elucidation of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery

In the landscape of contemporary drug development, the synthesis of novel chemical entities represents only the initial step of a long and intricate journey. The true value of a newly synthesized molecule, particularly complex scaffolds like spiro-heterocycles, is unlocked only through its precise and unequivocal structural characterization.[1][2] These three-dimensional structures are of immense interest in medicinal chemistry for their potential to offer unique pharmacological profiles and improved physicochemical properties.[2] This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a representative spiro-heterocyclic scaffold. Our approach is grounded in a multi-technique, synergistic workflow designed not just to identify the molecule but to build a self-validating case for its precise architecture. We will move beyond a simple recitation of techniques to explore the strategic rationale behind the experimental sequence, ensuring that each step logically informs the next, culminating in a fully validated structural assignment.

Initial Assessment and Hypothesis: The Starting Point

The journey of elucidation begins with the putative structure of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, synthesized via established routes for creating spiro-heterocyclic systems.[3][4] The hypothesized structure features a piperidine ring and a tetrahydropyran ring sharing a single spirocyclic carbon atom. The nitrogen atom is protonated, forming a hydrochloride salt.

Hypothesized Structure:

  • Molecular Formula: C₉H₁₈ClNO

  • Molecular Weight: 191.70 g/mol [5]

  • Core Scaffold: A spiro[5.5]undecane system with heteroatom substitutions.

  • Key Features: A quaternary spiro-carbon, a secondary amine (as a hydrochloride salt), and an ether linkage.

Initial characterization would involve fundamental analyses such as melting point determination and elemental analysis. The elemental composition (C, H, Cl, N, O) should align with the calculated values for the proposed molecular formula, providing the first layer of evidence.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

The first crucial spectroscopic step is to confirm the molecular formula. High-Resolution Mass Spectrometry, typically using Electrospray Ionization (ESI), is the ideal tool.

Expected Result: An ESI-HRMS spectrum in positive ion mode should reveal a prominent peak for the parent cation [M-Cl]⁺ at an m/z value corresponding to the exact mass of C₉H₁₇NO. This provides high-confidence confirmation of the elemental composition, a critical check before proceeding to more complex structural analyses.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can offer preliminary insights into the molecule's connectivity. While complex for spirocycles, characteristic losses can be observed. For instance, cleavage of the rings adjacent to the spiro center could lead to predictable fragment ions, helping to corroborate the core structure.[6][7]

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy serves as a rapid and effective method to verify the presence of key functional groups.

Expected IR Absorption Band (cm⁻¹)Vibrational ModeSignificance for 9-Oxa-2-azaspiro[5.5]undecane HCl
~2700-2400 (broad)N-H⁺ StretchStrong evidence for the presence of the secondary ammonium hydrochloride salt.
~2950-2850C-H Stretch (sp³ Aliphatic)Confirms the saturated aliphatic nature of the two rings.
~1100-1050C-O-C Asymmetric StretchA strong, characteristic band indicating the presence of the ether linkage in the oxane ring.

The presence of these key bands provides a quick and reliable confirmation that the major structural motifs of the hypothesized molecule are present.

The Core Investigation: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[8][9] For a spirocyclic system, a comprehensive suite of 1D and 2D NMR experiments is not just beneficial, but essential for an unambiguous assignment. The rigidity of the spiro-junction often leads to complex spectra due to diastereotopic protons and restricted conformational mobility.

1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR Spectroscopy: The proton spectrum will reveal the number of distinct proton environments. Due to the chair conformations of the six-membered rings, we expect to see distinct signals for axial and equatorial protons. The protons on carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear further downfield. Complex splitting patterns (e.g., triplets of doublets, multiplets) are anticipated due to geminal and vicinal coupling.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the number of unique carbon environments. A key signal to identify is the spiro-carbon, which, being quaternary, will be relatively weak and appear in a distinct region of the spectrum. The carbons bonded to the heteroatoms (C-N and C-O) will be shifted downfield.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH₃, CH₂, CH, and quaternary carbons, simplifying the assignment of the ¹³C spectrum.

2D NMR: Building the Molecular Jigsaw

Two-dimensional NMR experiments are critical for establishing the connectivity of the molecule. The following workflow illustrates the logical progression of these experiments.

Elucidation_Workflow cluster_1D 1D NMR cluster_2D 2D NMR Correlation cluster_final Structural Confirmation H1_NMR ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC COSY COSY (H-H Correlation) H1_NMR->COSY Identifies H-H Spin Systems C13_NMR ¹³C NMR / DEPT (Carbon Types) C13_NMR->HSQC Assigns Carbons to Protons HMBC HMBC (²⁻³J C-H Correlation) HSQC->HMBC Defines Protonated Carbons COSY->HMBC Confirms Intra-Ring Connectivity Structure Final Structure HMBC->Structure Connects Fragments Across Quaternary Carbon

Caption: NMR Structural Elucidation Workflow.

Step-by-Step 2D NMR Protocol:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the starting point for assigning the carbon skeleton. It correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons.

  • COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (H-H) couplings, typically over two or three bonds. This allows for the tracing of connectivity within each of the two rings separately. For example, one can "walk" around the piperidine ring from one proton to its neighbor and so on, establishing the sequence of CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spirocyclic structure. HMBC reveals correlations between protons and carbons over two to three bonds. The key correlations to look for are those from the protons on the carbons adjacent to the spiro-center to the quaternary spiro-carbon itself. These correlations bridge the two independently established ring fragments (from COSY), confirming their connection at the single spiro-atom.

Caption: Key HMBC correlations confirming the spiro-junction.

The Gold Standard: Single-Crystal X-ray Diffraction

While NMR provides an exhaustive picture of the molecule's structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous proof of its three-dimensional structure in the solid state.[10][11]

Methodology:

  • Crystal Growth: High-quality single crystals of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride must be grown. This is typically achieved through slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data.

Expected Outcome: The refined crystal structure will provide precise data on:

  • Connectivity: Absolute confirmation of the atomic connections, including the spiro-junction.

  • Stereochemistry and Conformation: The exact chair conformations of the piperidine and tetrahydropyran rings.

  • Bond Lengths and Angles: Precise geometric parameters of the entire molecule.

  • Ionic Interaction: The location of the chloride anion and its hydrogen bonding interaction with the ammonium proton (N-H⁺···Cl⁻).[11][12]

Corroboration through Computational Chemistry

To further increase the confidence in the NMR assignments, computational methods can be employed. Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts with a high degree of accuracy.[13][14][15]

Workflow:

  • Geometry Optimization: The 3D structure of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is computationally optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[16]

  • NMR Shielding Calculation: The NMR shielding tensors are calculated for the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.[15][16]

  • Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them against a standard (e.g., TMS).

  • Comparison: The predicted ¹H and ¹³C chemical shifts are compared with the experimental values. A strong correlation and low mean absolute error between the calculated and experimental data provide powerful corroborative evidence for the structural assignment.[17]

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of a novel entity like 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a process of building a layered, self-reinforcing argument. It begins with foundational techniques like mass spectrometry and IR spectroscopy to confirm the basic formula and functional groups. The core of the investigation lies in a comprehensive suite of 1D and 2D NMR experiments that meticulously piece together the molecular framework. This is then corroborated by computational predictions and ultimately, unequivocally confirmed by the "gold standard" of single-crystal X-ray diffraction. This synergistic application of orthogonal techniques ensures the highest level of scientific integrity and provides the unshakeable structural foundation necessary for advancing a compound in the drug development pipeline.

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An In-Depth Technical Guide to the Purity and Stability of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a spirocyclic heterocyclic compound of increasing interest within pharmaceutical research and development. Its unique three-dimensional structure, incorporating both an ether and a secondary amine in a constrained bicyclic system, presents distinct physicochemical properties that are advantageous for scaffold-based drug design.[1] The hydrochloride salt form is often utilized to enhance solubility and stability.[2]

This guide provides a comprehensive technical overview of the critical quality attributes of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, focusing on the evaluation of its purity and stability. As a Senior Application Scientist, the methodologies and insights presented herein are grounded in established analytical principles and field-proven strategies to ensure scientific integrity and support drug development professionals in their research. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a robust framework for the comprehensive characterization of this promising chemical entity.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is paramount for the development of analytical methods and stability protocols.

PropertyValueSource
Chemical Formula C₉H₁₈ClNO[3]
Molecular Weight 191.70 g/mol [3]
IUPAC Name 9-oxa-2-azaspiro[5.5]undecane;hydrochlorideInferred from structure
CAS Number 57289-77-7 (free base)[4]
Appearance White to off-white crystalline solidTypical for hydrochloride salts
Storage Inert atmosphere, Room Temperature[5]

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug development. For 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.

Potential Impurities

Impurities can arise from the synthetic route or degradation.[6] Based on common synthetic pathways for spiroaminals, potential process-related impurities may include:

  • Starting Materials: Unreacted precursors used in the cyclization reaction.

  • Reaction By-products: Products from side reactions occurring during synthesis.

  • Residual Solvents: Solvents used in synthesis and purification.

  • Isomers: Structural or stereoisomers formed during the synthesis.

The following diagram illustrates a hypothetical synthetic pathway and potential impurity formation:

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities A Precursor A Intermediate Intermediate A->Intermediate Step 1 Impurity1 Unreacted Precursor A/B A->Impurity1 B Precursor B B->Intermediate B->Impurity1 API 9-Oxa-2-azaspiro[5.5]undecane HCl Intermediate->API Step 2 (Cyclization + HCl salt formation) Impurity2 By-product of Step 1 Intermediate->Impurity2 Side Reaction Impurity3 By-product of Step 2 Intermediate->Impurity3 Incomplete Cyclization Impurity4 Ring-opened Adduct API->Impurity4 Hydrolysis

Caption: Hypothetical synthesis and impurity profile.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for purity analysis, capable of separating the main compound from its impurities.[7] A stability-indicating HPLC method is crucial for resolving the API from any potential degradants.[8]

Rationale for Method Development: A reversed-phase HPLC method is generally suitable for compounds with moderate polarity like 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. The nitrogen-containing heterocyclic nature of the molecule suggests that a slightly acidic mobile phase will ensure consistent protonation and good peak shape.[1] UV detection is appropriate, although the compound lacks a strong chromophore, necessitating detection at lower wavelengths (e.g., 200-220 nm).

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Interpretation: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram. A purity of >98% is often required for research-grade material.[9]

cluster_workflow HPLC Purity Workflow Prep Sample Preparation (1 mg/mL in Diluent) Inject HPLC Injection Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze Data Analysis (Area Percent Calculation) Detect->Analyze

Caption: Workflow for HPLC purity determination.

Purity Confirmation by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) serves as an excellent orthogonal technique for purity assessment.[9] It allows for the determination of the mass fraction of a compound with a known structure in a sample by using a certified internal standard.[10][11]

Rationale for qNMR: qNMR is a primary analytical method that does not rely on the response factor of the analyte, unlike chromatography. This makes it highly accurate for purity determination, especially for hydrochloride salts where non-UV active counter-ions are present.[12] The selection of a suitable internal standard with non-overlapping signals is critical.

Experimental Protocol: qNMR Purity Assay

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid or another certified reference material with sharp, well-resolved peaks in a clean region of the spectrum.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterium oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Stability Assessment: Ensuring Therapeutic Viability

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[14] This is crucial for identifying likely degradation products and demonstrating the specificity of the stability-indicating analytical methods.[15]

Rationale for Stress Conditions: The selected stress conditions are designed to target the functional groups within 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. The ether linkage is susceptible to acid hydrolysis,[7][16] while the secondary amine and the carbon atoms adjacent to the ether oxygen are prone to oxidation.[17]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis using the stability-indicating method described previously.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated:

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen followed by nucleophilic attack by water can lead to ring-opening, forming a diol-amine structure.

  • Oxidation: The secondary amine can be oxidized to a hydroxylamine or nitroxide. The carbons alpha to the ether oxygen are also susceptible to oxidation, potentially leading to lactam formation.

cluster_degradation Potential Degradation Pathways API 9-Oxa-2-azaspiro[5.5]undecane HCl Acid Acid Hydrolysis (H⁺, H₂O) API->Acid Oxidation Oxidation (e.g., H₂O₂) API->Oxidation Degradant1 Ring-Opened Diol-Amine Acid->Degradant1 Degradant2 Oxidized Amine/Lactam Oxidation->Degradant2

Caption: Predicted degradation pathways.

Long-Term Stability Study Protocol

A formal stability study is conducted under ICH-prescribed conditions to establish a retest period or shelf life.

Experimental Protocol: ICH Stability Study

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • Testing: At each time point, the samples are tested for:

    • Appearance

    • Purity and Impurities by the stability-indicating HPLC method

    • Assay (potency) by HPLC or qNMR

    • Water content (if applicable)

Conclusion

The purity and stability of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride are critical attributes that must be rigorously controlled and monitored throughout the drug development lifecycle. This guide has outlined a comprehensive strategy employing orthogonal analytical techniques—HPLC for impurity profiling and qNMR for absolute purity assessment. The rationale behind the selection of methods and the detailed, step-by-step protocols provide a robust framework for researchers. Furthermore, the systematic approach to forced degradation and long-term stability studies ensures that a thorough understanding of the molecule's liabilities is gained, enabling the development of a safe, effective, and stable drug product. The application of these principles will ultimately contribute to the successful advancement of new chemical entities based on this promising spirocyclic scaffold.

References

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A Technical Guide to the Solubility Profiling of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal relationships behind solvent selection and experimental design, ensuring a robust and scientifically sound approach to solubility assessment.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic motifs are increasingly prevalent in clinical candidates and approved drugs due to their ability to confer valuable physicochemical and pharmacological properties.[1][2] These rigid, three-dimensional structures allow for precise spatial arrangement of functional groups, which can lead to improved potency, selectivity, and metabolic stability.[1][2][3][4] The molecule at the center of this guide, 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, is a representative of this important class. It features a spiro center joining a tetrahydropyran ring and a piperidine ring. The presence of a secondary amine, protonated to form a hydrochloride salt, is a critical feature that dictates its behavior in various solvent systems.

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of successful drug development. Solubility directly influences bioavailability, dictates formulation strategies, and impacts the feasibility of purification and manufacturing processes.[5][6] This guide establishes a foundational framework for systematically evaluating this critical parameter.

Theoretical Underpinnings of Solubility for an Amine Hydrochloride Salt

The solubility of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is governed by its molecular structure: a polar, ionic salt derived from an organic base. The molecule possesses several key features that inform its expected solubility profile:

  • Ionic Character : As a hydrochloride salt, the compound exists in an ionized state in the solid form and in polar solvents. The strong electrostatic interactions between the protonated amine (R₂NH₂⁺) and the chloride anion (Cl⁻) require a solvent with a high dielectric constant to overcome the lattice energy of the crystal.

  • Hydrogen Bonding : The protonated secondary amine is a potent hydrogen bond donor. The oxygen atom in the oxane ring and the chloride counter-ion are hydrogen bond acceptors. Solvents capable of participating in hydrogen bonding (both as donors and acceptors) are therefore predicted to be effective at solvating the molecule.

  • Polarity : The combination of the ether linkage and the charged amine center results in a molecule with significant overall polarity. This suggests that its solubility will be highest in polar solvents and progressively lower in solvents of decreasing polarity, following the principle of "like dissolves like."

Based on these principles, we can predict a general trend in solubility:

  • High Solubility Expected in: Polar protic solvents like water, methanol, and ethanol. These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, making them ideal for solvating both the cation and the anion of the salt.

  • Moderate to Low Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile. While these solvents are polar, they lack the ability to donate hydrogen bonds, which can limit their effectiveness in solvating the chloride anion.

  • Very Low to Insoluble Expected in: Nonpolar and weakly polar aprotic solvents like toluene, dichloromethane, and ethyl acetate. These solvents lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the ionic salt.[7]

A Systematic Workflow for Experimental Solubility Determination

A rigorous determination of solubility requires a structured approach. The following workflow ensures comprehensive and reliable data generation, suitable for regulatory submissions and internal decision-making.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Application char Compound Characterization (Purity, Form) sol_sel Solvent Selection & Procurement (USP/Pharmacopeia Grade) equil Equilibrium Solubility Assay (Shake-Flask Method) sol_sel->equil Protocol Input kinetic Kinetic Solubility Assay (Optional Screening) sol_sel->kinetic quant Quantification (e.g., HPLC-UV, LC-MS) equil->quant Generates Samples kinetic->quant data_interp Data Interpretation (mg/mL, mol/L) quant->data_interp Provides Raw Data form_dev Application to Formulation Development data_interp->form_dev Informs Strategy

Caption: A systematic workflow for determining and applying solubility data.

Standard Operating Protocol: Equilibrium Solubility via the Shake-Flask Method

The gold standard for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method.[8] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in a panel of selected solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).

Materials:

  • 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (purity >98%)

  • Selected solvents (USP/HPLC grade): Water, Methanol, Ethanol, Isopropanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (0.22 µm syringe filters, PTFE or other solvent-compatible material)

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride to a series of vials. The key is to ensure that a solid excess remains visible at the end of the experiment, confirming saturation. A starting point is to add ~10-20 mg of the compound to 1 mL of each solvent.

    • Accurately record the volume of solvent added to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C).[8]

    • The system must be allowed to reach equilibrium. A typical duration is 24 to 48 hours. Expert Insight: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Solubility is confirmed when the measured concentration remains constant between the later time points.[8]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid material.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step removes fine particulates that would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to account for any potential adsorption of the compound onto the filter membrane.

    • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. Perform and document a precise dilution factor.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Construct a calibration curve using standards of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride of known concentrations.

    • Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in standard units (e.g., mg/mL and mol/L).

    • For aqueous solutions, the final pH of the saturated solution should also be measured and reported, as the solubility of amine salts can be pH-dependent.[9][10]

Data Summary and Interpretation

While specific experimental data for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is not publicly available, the results from the protocol above would be compiled into a table for clear comparison.

Table 1: Predicted and Experimental Solubility Profile of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic WaterHighTo be determined
MethanolHighTo be determined
EthanolHighTo be determined
Polar Aprotic DMSOModerateTo be determined
AcetonitrileLow to ModerateTo be determined
Nonpolar/Weakly Polar Ethyl AcetateVery LowTo be determined
TolueneInsolubleTo be determined
DichloromethaneVery LowTo be determined

Interpretation for Drug Development:

  • High solubility in aqueous media would suggest good potential for oral or intravenous formulations.

  • High solubility in volatile organic solvents like ethanol or methanol is advantageous for processes like spray drying or crystallization for purification.[6]

  • Solubility in DMSO is critical for initial in vitro biological screening, as it is the standard solvent for compound stock solutions.

  • Insolubility in nonpolar solvents like toluene or heptane can be exploited for anti-solvent crystallization processes to isolate and purify the compound.

This comprehensive solubility profile is a critical dataset that empowers rational decision-making across the drug development pipeline, from early-stage screening to late-stage formulation and manufacturing.[5]

References

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Navigating the Uncharted: A Technical Guide to the Preliminary Biological Screening of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course for Discovery

The quest for novel therapeutic agents is a journey into the molecular unknown. It begins with a single, promising structure and the fundamental question: what is its biological potential? This guide provides a comprehensive framework for conducting a preliminary biological screening of a novel chemical entity, using 9-Oxa-2-azaspiro[5.5]undecane hydrochloride as a central case study.

It is important to note that while the specific compound named in the topic is "9-Oxa-2-azaspiro[5.5]undecane hydrochloride," the available scientific literature predominantly refers to its isomer, "2-Oxa-9-azaspiro[5.5]undecane hydrochloride" and related spirocyclic structures. This guide will proceed with the latter as the primary exemplar, acknowledging the potential for ambiguity in nomenclature for novel compounds and focusing on the universally applicable screening methodologies. The principles and protocols detailed herein are designed to be adaptable for the preliminary evaluation of any novel compound, providing a robust starting point for its journey from the bench to potential clinical significance.

Section 1: The Compound of Interest - Characterization and Rationale for Screening

1.1. Molecular Profile of 2-Oxa-9-azaspiro[5.5]undecane Hydrochloride

  • IUPAC Name: 2-oxa-9-azaspiro[5.5]undecane;hydrochloride

  • CAS Number: 1956370-88-9

  • Molecular Formula: C₉H₁₈ClNO

  • Molecular Weight: 191.70 g/mol

  • Chemical Structure:

    • A spirocyclic compound featuring a piperidine ring and a tetrahydropyran ring sharing a single carbon atom.

The spirocyclic scaffold is a privileged structure in medicinal chemistry, often associated with novel pharmacological properties. The presence of both an oxygen and a nitrogen heteroatom suggests potential for diverse biological interactions, including antimicrobial and central nervous system activities.[1][2] The hydrochloride salt form enhances solubility in aqueous media, a critical factor for in vitro and in vivo testing.

1.2. Rationale for the Proposed Screening Cascade

Given the structural alerts within the 2-Oxa-9-azaspiro[5.5]undecane hydrochloride molecule, a logical and efficient preliminary screening cascade is essential. This cascade is designed to first establish a safety profile through cytotoxicity testing, followed by an exploration of potential therapeutic efficacy in antimicrobial assays. Finally, a preliminary in vivo assessment provides a crucial first look at the compound's behavior in a whole organism. This tiered approach ensures that resources are focused on compounds with the most promising balance of safety and activity.

G cluster_0 Phase 1: In Vitro Safety & Efficacy cluster_1 Phase 2: In Vivo Preliminary Assessment Compound Synthesis\n& Characterization Compound Synthesis & Characterization Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis\n& Characterization->Cytotoxicity Screening Initial Safety Assessment Antimicrobial Screening Antimicrobial Screening Cytotoxicity Screening->Antimicrobial Screening Therapeutic Potential Acute In Vivo Toxicity Acute In Vivo Toxicity Antimicrobial Screening->Acute In Vivo Toxicity Whole Organism Safety Go/No-Go for Further Development Go/No-Go for Further Development Acute In Vivo Toxicity->Go/No-Go for Further Development Decision Point

Caption: A streamlined workflow for the preliminary biological screening of a novel compound.

Section 2: In Vitro Cytotoxicity Screening - Establishing a Therapeutic Window

A fundamental first step in evaluating any potential therapeutic is to determine its cytotoxicity against mammalian cells.[3] This establishes a baseline for a therapeutic window, indicating the concentration at which the compound may be effective without causing undue harm to host cells. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[1][3]

2.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

2.1.1. Detailed Experimental Protocol

  • Cell Culture:

    • Select a panel of cell lines, for instance, a non-cancerous human cell line (e.g., HEK293) and a representative cancer cell line (e.g., HeLa or MCF-7).

    • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride in sterile, distilled water or DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include vehicle-only controls.

  • MTT Assay:

    • After a 72-hour incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[6]

    • Incubate for 1.5 hours at 37°C.[6]

    • Carefully remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes.[6]

    • Measure the absorbance at 492 nm using a microplate reader.[6]

2.2. LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[3][7]

2.2.1. Detailed Experimental Protocol

  • Cell Culture and Treatment:

    • Follow the same cell culture, seeding, and treatment protocol as described for the MTT assay (Sections 2.1.1.1 - 2.1.1.3).

  • Sample Collection:

    • After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Assay:

    • Follow the manufacturer's protocol for a commercially available LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

    • Incubate at room temperature for approximately 30 minutes.[8]

    • Add a stop solution.[8]

    • Measure the absorbance at the recommended wavelength (usually around 490 nm, with a reference wavelength of 680 nm).[8]

2.3. Data Presentation and Interpretation

The results from the cytotoxicity assays should be presented as the percentage of cell viability or cytotoxicity relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value should be calculated.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
Vehicle Control 100 ± 5.20 ± 2.1
0.1 98.2 ± 4.81.5 ± 1.8
1 95.6 ± 5.13.2 ± 2.5
10 89.4 ± 6.38.9 ± 3.1
50 62.1 ± 7.535.7 ± 4.6
100 35.8 ± 8.161.3 ± 5.9

Note: The data presented in this table is illustrative and serves as an example of how to present the results.

Section 3: Antimicrobial Screening - Exploring Therapeutic Potential

Based on the known activities of related spirocyclic compounds, a preliminary antimicrobial screening is a logical next step.[2] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of medically relevant bacteria and fungi.[9]

3.1. Broth Microdilution Method for MIC Determination

3.1.1. Detailed Experimental Protocol

  • Microorganism and Media Preparation:

    • Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

    • Prepare the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Inoculum Preparation:

    • Grow the microorganisms overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.[10]

    • Further dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-Oxa-9-azaspiro[5.5]undecane hydrochloride in the broth medium.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well containing the compound dilutions.

    • Include a positive control (microorganisms with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

3.2. Data Presentation

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria>128
Candida albicansYeast64

Note: The data presented in this table is illustrative.

G Stock Compound Stock Compound Serial Dilution in 96-well plate Serial Dilution in 96-well plate Stock Compound->Serial Dilution in 96-well plate Inoculation of 96-well plate Inoculation of 96-well plate Serial Dilution in 96-well plate->Inoculation of 96-well plate Bacterial/Fungal Culture Bacterial/Fungal Culture Inoculum Preparation (0.5 McFarland) Inoculum Preparation (0.5 McFarland) Bacterial/Fungal Culture->Inoculum Preparation (0.5 McFarland) Inoculum Preparation (0.5 McFarland)->Inoculation of 96-well plate Incubation (24-48h) Incubation (24-48h) Inoculation of 96-well plate->Incubation (24-48h) Visual/Spectrophotometric Reading of MIC Visual/Spectrophotometric Reading of MIC Incubation (24-48h)->Visual/Spectrophotometric Reading of MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Section 4: Preliminary In Vivo Toxicity Assessment

An early understanding of a compound's in vivo toxicity is crucial for its continued development.[12] The OECD guidelines for acute oral toxicity provide a standardized framework for this initial assessment.[13]

4.1. Acute Oral Toxicity Study (Following OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[14]

4.1.1. Experimental Design

  • Animals:

    • Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they can be slightly more sensitive).[15]

  • Dosing:

    • Administer the compound orally at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).[15]

    • The starting dose is selected based on any existing data or in silico predictions.

    • The procedure is sequential, with the outcome of the first group of animals determining the dose for the next group.

  • Observation:

    • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12]

    • Perform a gross necropsy on all animals at the end of the study.

4.2. Data Interpretation

The results of the acute toxicity study will allow for the classification of the compound according to the Globally Harmonized System (GHS) and provide an estimate of its LD₅₀ (median lethal dose). This information is critical for designing future efficacy studies and for the overall risk assessment of the compound.

Section 5: Conclusion and Future Directions

The preliminary biological screening outlined in this guide provides a critical first assessment of the therapeutic potential and safety of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. The data generated from these studies will form the basis for a "Go/No-Go" decision for further development. Promising results would warrant more extensive in vitro mechanistic studies, in vivo efficacy testing in relevant disease models, and more comprehensive toxicological evaluations. This structured and logical approach to early-stage drug discovery is paramount for the efficient and responsible development of new medicines.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchGate. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • PDF. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Toxicology Program (NTP). (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Slideshare. (2018). Acute Toxicity by OECD Guidelines. [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa-. [Link]

  • Scribd. OECD Acute Oral Toxicity Guidelines. [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. [Link]

  • National Center for Biotechnology Information. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

Sources

In Silico Analysis of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of increasing interest in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] This technical guide provides a comprehensive in silico modeling workflow for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a novel spiro compound with uncharacterized biological activity. In the absence of a known target, we present a systematic approach beginning with target identification, followed by detailed protocols for molecular docking, molecular dynamics simulations, and ADMET profiling. This document is intended for researchers, scientists, and drug development professionals engaged in the computational evaluation of novel chemical entities.

Introduction to 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride and the Significance of Spirocyclic Scaffolds

9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a small molecule with the chemical formula C9H18ClNO and a molecular weight of approximately 191.70 g/mol .[2] Its structure, characterized by a spirocyclic core, is a compelling feature for drug discovery. Spirocyclic systems, where two rings are connected through a single shared atom, introduce conformational rigidity and three-dimensionality, which can enhance binding affinity and selectivity for protein targets.[1] The inherent structural complexity of these scaffolds allows for the exploration of novel chemical space, moving beyond the "flatland" of traditional aromatic compounds.[1]

Derivatives of similar spiro[5.5]undecane systems have shown significant biological activity. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR).[3] Additionally, various azaspiro compounds have been reported to act as tachykinin antagonists, which are useful in treating a range of conditions including pain and inflammation.[4] This precedent provides a logical starting point for investigating the therapeutic potential of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Table 1: Physicochemical Properties of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

PropertyValueSource
IUPAC Name2-oxa-9-azaspiro[5.5]undecane;hydrochloridePubChem[2]
Molecular FormulaC9H18ClNOPubChem[2]
Molecular Weight191.70 g/mol PubChem[2]
SMILESC1CC2(CCNCC2)COC1.ClPubChem[2]
InChIKeyJMUYEFXSCVKPPI-UHFFFAOYSA-NPubChem[2]
CAS Number1956370-88-9PubChem[2]

The In Silico Discovery Workflow: A Multi-Step Approach

Given that 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a novel compound without an experimentally validated biological target, our in silico analysis must begin with target identification. The proposed workflow is a sequential process designed to first identify potential protein targets, then to model the interaction with those targets in detail, and finally to assess the drug-like properties of the compound.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Druglikeness Profiling Target_ID In Silico Target Identification (Reverse Docking / Pharmacophore Screening) Target_Selection Hypothesized Target Selection (MOR, S1R, NK2R) Target_ID->Target_Selection Prioritize based on literature Homology_Modeling Homology Modeling of Target (if no crystal structure) Target_Selection->Homology_Modeling Input for modeling Docking Molecular Docking (AutoDock Vina) Homology_Modeling->Docking MD_Simulation Molecular Dynamics Simulation (GROMACS) Docking->MD_Simulation Refine binding pose and assess stability ADMET_Prediction ADMET Prediction (SwissADME) MD_Simulation->ADMET_Prediction Proceed if interactions are favorable Final_Assessment Final Assessment of Therapeutic Potential ADMET_Prediction->Final_Assessment Integrate all data

Caption: Overall in silico workflow for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Phase 1: In Silico Target Identification

The initial and most critical step in the analysis of a novel compound is the identification of its biological target(s). In silico methods provide a powerful and cost-effective means to generate hypotheses for subsequent experimental validation.[5]

Reverse Docking Protocol

Reverse docking, also known as inverse docking, screens a single ligand against a library of protein structures to identify potential binding partners.[1][6] This approach is particularly useful for elucidating the mechanism of action of novel compounds.

Experimental Protocol: Target Identification using ReverseDock

  • Ligand Preparation:

    • Obtain the 3D structure of 9-Oxa-2-azaspiro[5.5]undecane from the PubChem database in SDF format.[2]

    • Convert the SDF file to a MOL2 file using a molecular editing software such as Open Babel.

    • Ensure the ligand is in its protonated state, as would be expected for the hydrochloride salt under physiological conditions.

  • Target Database Selection:

    • Utilize a web-based reverse docking server such as ReverseDock, which allows for docking against user-provided protein structures or those from databases like UniProt.[1][7]

    • Select a curated library of human protein structures, focusing on families known to be targeted by spirocyclic compounds, such as G-protein coupled receptors (GPCRs) and ion channels.

  • Execution of Reverse Docking:

    • Upload the prepared ligand MOL2 file to the ReverseDock server.

    • Input the list of desired protein targets (e.g., by PDB or UniProt IDs).

    • Initiate the blind docking simulation. The server will systematically dock the ligand to each protein using AutoDock Vina.[1][8]

  • Analysis of Results:

    • The server will return a ranked list of protein targets based on the predicted binding affinity (in kcal/mol).

    • Prioritize targets with the most favorable binding energies for further investigation.

    • Cross-reference the top-ranked hits with the known pharmacology of structurally similar compounds to increase confidence in the predictions.

Hypothesis-Driven Target Selection

Based on the literature for structurally related spiro[5.5]undecane derivatives, we hypothesize that 9-Oxa-2-azaspiro[5.5]undecane hydrochloride may interact with one or more of the following receptors:

  • μ-Opioid Receptor (MOR): A key target for analgesics.[3]

  • Sigma-1 Receptor (S1R): A chaperone protein implicated in a variety of neurological conditions.[3][9]

  • Tachykinin NK2 Receptor (NK2R): Involved in bronchoconstriction and inflammation.[4][10]

These GPCRs represent our primary targets for the subsequent, more detailed modeling studies.

Phase 2: Detailed Interaction Modeling

Once potential targets are identified, the next phase involves building accurate models of the protein-ligand complexes and evaluating the stability and nature of their interactions.

Homology Modeling of GPCR Targets

High-resolution crystal structures are not always available for GPCRs in the desired conformational state. Homology modeling allows for the construction of a 3D model of a protein using the known structure of a homologous protein as a template.[11][12]

Experimental Protocol: GPCR Homology Modeling

  • Template Selection:

    • Obtain the amino acid sequence of the target receptor (e.g., human MOR) from the UniProt database.

    • Use a server like GPCRdb or BLAST to search the Protein Data Bank (PDB) for suitable template structures with the highest sequence identity, particularly in the transmembrane regions.[13]

    • For GPCRs, it is often beneficial to use multiple templates to model different regions of the receptor.[11]

  • Sequence Alignment:

    • Perform a multiple sequence alignment of the target sequence with the template sequence(s). Careful manual refinement of the alignment is crucial, especially in the loop regions.

  • Model Building:

    • Utilize a homology modeling program such as MODELLER or a web server like Swiss-Model. These tools will build the 3D coordinates of the target based on the alignment with the template(s).

  • Model Refinement and Validation:

    • The initial model should be subjected to energy minimization to relieve any steric clashes.

    • Validate the quality of the model using tools like PROCHECK (for stereochemical quality) and Ramachandran plots. The overall fold can be assessed with programs like ProSA-web.

Homology_Modeling_Workflow Target_Seq Target Sequence (from UniProt) Template_Search Template Search (BLAST, GPCRdb) Target_Seq->Template_Search Alignment Sequence Alignment Target_Seq->Alignment Template_Search->Alignment Model_Building 3D Model Building (MODELLER, Swiss-Model) Alignment->Model_Building Refinement Model Refinement & Energy Minimization Model_Building->Refinement Validation Model Validation (PROCHECK, ProSA-web) Refinement->Validation Final_Model Validated 3D Model Validation->Final_Model

Caption: Workflow for homology modeling of a GPCR target.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] It is a fundamental tool for structure-based drug design. We will use AutoDock Vina, a widely used and validated open-source docking program.[15]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor and Ligand Preparation:

    • Receptor: Start with the validated homology model or a crystal structure from the PDB. Use AutoDock Tools to add polar hydrogens and assign partial charges. Save the file in PDBQT format.

    • Ligand: Use the prepared 3D structure of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. Define rotatable bonds and save in PDBQT format.

  • Grid Box Definition:

    • Define a search space (grid box) that encompasses the putative binding site of the receptor. For GPCRs, this is typically within the transmembrane helical bundle. The size of the box should be sufficient to allow the ligand to rotate freely.

  • Running AutoDock Vina:

    • Execute the Vina command, specifying the receptor, ligand, and grid box parameters.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log output.log

    • The config.txt file contains the coordinates of the grid box center and its dimensions.

    • Increase the exhaustiveness parameter for a more thorough conformational search.[16]

  • Analysis of Docking Poses:

    • Vina will generate multiple binding poses ranked by their binding affinity scores.

    • Visualize the top-ranked poses using a molecular graphics program like PyMOL or Chimera.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. The pose that is most energetically favorable and forms chemically sensible interactions is considered the most likely binding mode.

Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding event, molecular dynamics simulations can model the behavior of the protein-ligand complex over time, providing insights into its stability and the dynamics of the interactions.[17] GROMACS is a powerful and versatile software package for performing MD simulations.[17][18]

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking step as the starting structure.

    • Generate the ligand topology and parameter files using a server like CGenFF or PRODRG.

    • Place the protein-ligand complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform a steep descent energy minimization of the system to remove any bad contacts or steric clashes introduced during the setup.

  • Equilibration:

    • Conduct a two-phase equilibration. First, perform a simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.

    • Second, run a simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD:

    • Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds). Remove the position restraints to allow the entire system to move freely.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds over time.

      • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more quantitative estimate of the binding affinity.

Phase 3: ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[19] Web-based tools like SwissADME provide rapid and reliable predictions of these properties.[19][20]

Experimental Protocol: ADMET Prediction with SwissADME

  • Input:

    • Navigate to the SwissADME web server.[20]

    • Input the SMILES string of 9-Oxa-2-azaspiro[5.5]undecane (C1CC2(CCNCC2)COC1).

  • Execution:

    • The server will automatically calculate a wide range of physicochemical properties, pharmacokinetic parameters, drug-likeness metrics, and medicinal chemistry friendliness.

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: Assess for potential issues with oral bioavailability.

    • Gastrointestinal (GI) Absorption: Predicts the likelihood of absorption from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Indicates if the compound is likely to enter the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

    • Synthetic Accessibility: Estimates the ease of chemical synthesis.

Table 2: Predicted ADMET Properties for 9-Oxa-2-azaspiro[5.5]undecane (Hypothetical Data)

PropertyPredicted ValueInterpretation
Lipinski Violations0Good oral bioavailability expected
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesMay have CNS activity
CYP2D6 InhibitorNoLow risk of specific drug interactions
Synthetic Accessibility2.5Relatively easy to synthesize

Note: This table contains example data. Actual values would be generated using the SwissADME server.

Conclusion and Future Directions

This technical guide outlines a comprehensive in silico workflow for the characterization of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. By employing a multi-phase approach that integrates target identification, detailed interaction modeling, and ADMET profiling, researchers can efficiently generate robust hypotheses about the compound's therapeutic potential. The protocols described herein provide a self-validating system, where the initial broad screening of reverse docking is refined and tested through the more rigorous methods of molecular dynamics and binding free energy calculations. The outputs of this workflow—a prioritized list of potential targets, detailed binding modes, and a drug-likeness profile—provide a solid foundation for guiding subsequent experimental validation, ultimately accelerating the drug discovery process.

References

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Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

Overall Synthetic Scheme

The proposed synthesis is a four-step sequence starting from commercially available 4-piperidone monohydrate hydrochloride. The strategy involves the initial protection of the piperidine nitrogen, followed by the introduction of a hydroxyethyl group at the 4-position. The key spirocyclization is then achieved through an acid-catalyzed intramolecular cyclization. Subsequent deprotection of the nitrogen and formation of the hydrochloride salt yields the final target compound.

Overall Synthetic Scheme cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Hydroxyethylation cluster_2 Step 3: Spirocyclization cluster_3 Step 4: Deprotection & Salt Formation 4-Piperidone 4-Piperidone Monohydrate HCl N-Benzyl-4-piperidone N-Benzyl-4-piperidone 4-Piperidone->N-Benzyl-4-piperidone BnBr, K2CO3 MeCN, reflux Diol_Intermediate 1-Benzyl-4-(2-hydroxyethyl) piperidin-4-ol N-Benzyl-4-piperidone->Diol_Intermediate 1. BrMg(CH2)2OTBS THF, 0°C to rt 2. TBAF, THF Protected_Spirocycle N-Benzyl-9-Oxa-2-azaspiro[5.5]undecane Diol_Intermediate->Protected_Spirocycle p-TsOH Toluene, reflux Final_Product 9-Oxa-2-azaspiro[5.5]undecane HCl Protected_Spirocycle->Final_Product 1. H2, Pd/C, MeOH 2. HCl in Et2O

Caption: Proposed multi-step synthesis of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of N-Benzyl-4-piperidone

Scientific Rationale: The initial step focuses on the protection of the secondary amine of 4-piperidone. A benzyl group is chosen as the protecting group due to its stability under the basic and nucleophilic conditions of the subsequent step and its facile removal via catalytic hydrogenation in a later stage of the synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Piperidone monohydrate hydrochloride153.6110.0 g0.065
Benzyl bromide (BnBr)171.0412.3 g0.072
Potassium carbonate (K2CO3)138.2127.0 g0.195
Acetonitrile (MeCN)-200 mL-

Protocol:

  • To a 500 mL round-bottom flask, add 4-piperidone monohydrate hydrochloride, potassium carbonate, and acetonitrile.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford N-benzyl-4-piperidone as a pale yellow oil.

Part 2: Synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol

Scientific Rationale: This step introduces the two-carbon unit required for the formation of the tetrahydropyran ring. A Grignard reaction is a reliable method for forming carbon-carbon bonds at the carbonyl carbon. Using a protected form of 2-bromoethanol, such as the tert-butyldimethylsilyl (TBS) ether, prevents the acidic proton of the hydroxyl group from quenching the Grignard reagent. The subsequent deprotection with TBAF is a standard and high-yielding procedure.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-((tert-Butyldimethylsilyl)oxy)ethylmagnesium bromide (0.5 M in THF)-150 mL0.075
N-Benzyl-4-piperidone189.2612.3 g0.065
Tetra-n-butylammonium fluoride (TBAF) (1 M in THF)-78 mL0.078
Anhydrous Tetrahydrofuran (THF)-100 mL-

Protocol:

  • Dissolve N-benzyl-4-piperidone in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of 2-((tert-butyldimethylsilyl)oxy)ethylmagnesium bromide via a dropping funnel over 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in THF (100 mL) and add the TBAF solution.

  • Stir at room temperature for 2 hours.

  • Remove the solvent in vacuo and purify the residue by column chromatography on silica gel to yield 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol.

Part 3: Synthesis of N-Benzyl-9-Oxa-2-azaspiro[5.5]undecane

Scientific Rationale: This is the key spirocyclization step. An acid-catalyzed intramolecular cyclization of the diol intermediate is proposed. Protonation of one of the hydroxyl groups followed by the loss of water generates a carbocation, which is then trapped by the remaining hydroxyl group to form the tetrahydropyran ring. A Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the product.[2]

Spirocyclization Workflow Start Start: Diol Intermediate in Toluene Add_Catalyst Add p-TsOH Start->Add_Catalyst Reflux Reflux with Dean-Stark Trap Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Reaction not complete Workup Aqueous Workup Monitor->Workup Reaction complete Purify Column Chromatography Workup->Purify Product Protected Spirocycle Purify->Product

Caption: Workflow for the key spirocyclization step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol235.3210.0 g0.042
p-Toluenesulfonic acid (p-TsOH)172.200.72 g0.0042
Toluene-200 mL-

Protocol:

  • Combine 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol and toluene in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-9-Oxa-2-azaspiro[5.5]undecane.

Part 4: Synthesis of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Scientific Rationale: The final steps involve the removal of the benzyl protecting group and the formation of the hydrochloride salt. Catalytic hydrogenation is a clean and efficient method for debenzylation. The resulting free amine is then converted to its hydrochloride salt to improve its stability and handling properties. Amine salts are typically crystalline solids and are often more water-soluble than the corresponding free bases.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Benzyl-9-Oxa-2-azaspiro[5.5]undecane217.315.0 g0.023
Palladium on carbon (10% Pd/C)-0.5 g-
Methanol (MeOH)-100 mL-
Hydrogen gas (H2)-1 atm-
HCl in diethyl ether (2 M)-~12 mL~0.024

Protocol:

  • Dissolve N-benzyl-9-Oxa-2-azaspiro[5.5]undecane in methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus, evacuate the air, and introduce hydrogen gas (1 atm, balloon).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the free amine, 9-Oxa-2-azaspiro[5.5]undecane.

  • Dissolve the crude amine in a minimal amount of cold diethyl ether.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate will form. Continue addition until the solution becomes slightly acidic (test with pH paper).

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 9-Oxa-2-azaspiro[5.5]undecane hydrochloride as a white solid.

References

  • Griggs, D. D., Tape, C., & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(30), 5486-5503. [Link]

  • Elliott, L. D., & Velcani, V. (2006). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 4(9), 2045-2053. [Link]

  • Kozak, J. A., Dake, G. R. (2008). Synthesis of Substituted Piperidine-Containing Natural Products. Accounts of Chemical Research, 41(5), 635-646. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(8), 1617-1661. [Link]

  • Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Sperry, J., Liu, Y. C., & Brimble, M. A. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry, 8(1), 29-38. [Link]

  • Donohoe, T. J., et al. (2014). Recent updates on the synthesis of substituted piperidines. Organic & Biomolecular Chemistry, 12(35), 6849-6878. [Link]

  • Smith, B. (2020, April 19). Conversion of Amines to Amine Salts. YouTube. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Various Authors. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]

  • Klute. (2008). Converting to the hydrochloric salt for storage?. Sciencemadness Discussion Board. [Link]

Sources

Application Notes & Protocols: In Vitro Assay Development for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Spirocyclic Scaffold

The 9-Oxa-2-azaspiro[5.5]undecane core represents a compelling structural motif in medicinal chemistry. Its rigid, three-dimensional architecture offers a unique platform for developing novel therapeutic agents with high specificity and optimized physicochemical properties. While the precise biological target of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is under active investigation, its structural elements suggest a strong potential for interaction with central nervous system (CNS) receptors.

This guide focuses on establishing robust in vitro assays for this compound, hypothesizing its interaction with the Sigma-1 Receptor (σ1R) . The σ1R is a highly promising drug target implicated in a range of neurological and psychiatric disorders.[1] It functions as a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[2][3] At this critical interface, σ1R modulates calcium signaling, regulates ion channels, and responds to cellular stress, making it a key player in maintaining cellular homeostasis.[2][3]

The following protocols provide a comprehensive framework for characterizing the interaction of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and its analogs with the σ1R. We will detail two fundamental assays: a Radioligand Binding Assay to quantify binding affinity and a Functional Cell-Based Calcium Mobilization Assay to determine the compound's functional activity as a potential agonist or antagonist.

Part 1: Quantifying Target Engagement - The Radioligand Binding Assay

The first critical step in characterizing a novel compound is to determine its affinity for the putative target. A competitive radioligand binding assay is the gold standard for quantifying this interaction.

Principle of the Assay

This assay measures the ability of a test compound (the "competitor," e.g., 9-Oxa-2-azaspiro[5.5]undecane hydrochloride) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. For the σ1R, -pentazocine is a well-established and selective radioligand.[4] The assay is performed with a biological source rich in σ1R, such as guinea pig liver membrane preparations or membranes from cell lines engineered to overexpress the human σ1R (e.g., HEK-293).[4][5]

By incubating the membranes with a fixed concentration of -pentazocine and increasing concentrations of the unlabeled test compound, a competition curve is generated. The concentration of the test compound that displaces 50% of the radioligand is the IC50 (Inhibitory Concentration 50%). This value is then used to calculate the inhibitory constant (Ki), a true measure of binding affinity.

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis P1 Prepare Membrane Homogenate (e.g., Guinea Pig Liver) A1 Combine: Membrane, Radioligand, & Test Compound in Assay Buffer P1->A1 P2 Prepare Serial Dilutions of Test Compound P2->A1 P3 Prepare Radioligand Solution (3H-pentazocine) P3->A1 A2 Incubate at 37°C for 90-120 min to reach equilibrium A1->A2 H1 Rapid Filtration through Glass Fiber Filters A2->H1 H2 Wash Filters to remove unbound radioligand H1->H2 H3 Add Scintillation Cocktail to dried filters H2->H3 H4 Quantify Radioactivity (Counts Per Minute) via LSC H3->H4 D1 Plot % Inhibition vs. log[Test Compound] H4->D1 D2 Determine IC50 via Non-linear Regression D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for the σ1R competitive radioligand binding assay.

Detailed Protocol: σ1R Radioligand Binding Assay

Materials:

  • Test Compound: 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).

  • Membrane Preparation: Guinea pig liver membranes, stored at -80°C.

  • Radioligand: -pentazocine (specific activity ~40-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Equipment: 96-well plates, liquid scintillation counter, glass fiber filters (GF/B), cell harvester.

Procedure:

  • Membrane Thawing: Thaw the membrane preparation on ice. Once thawed, homogenize briefly and determine protein concentration (e.g., via BCA assay). Dilute to the desired final concentration (e.g., 100 µg protein/well) in ice-cold Assay Buffer.[6]

  • Compound Plating: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in the assay vehicle. Add a small volume (e.g., 2 µL) of each concentration to the appropriate wells of a 96-well plate.

  • Assay Setup: To each well, add the following in order:

    • Assay Buffer.

    • Test compound or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • Radioligand -pentazocine at a final concentration near its Kd (e.g., 2-5 nM).[6]

    • Diluted membrane preparation.

    • The final assay volume is typically 100-200 µL.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding reaction to reach equilibrium.[6]

  • Harvesting: Terminate the reaction by rapid filtration using a cell harvester onto glass fiber filters that have been pre-soaked in wash buffer.

  • Washing: Quickly wash the filters three times with ice-cold Wash Buffer to separate bound from unbound radioligand.

  • Detection: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis: From IC50 to Ki
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)]) where CPM is Counts Per Minute, NSB is Non-Specific Binding, and total is Total Binding.

  • Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation . This corrects for the presence of the radioligand.[7]

    Ki = IC50 / (1 + ([L] / Kd))

    • Ki: Binding affinity of the test compound. A lower Ki indicates higher affinity.

    • IC50: Concentration of test compound that inhibits 50% of specific radioligand binding.

    • [L]: Concentration of the radioligand used in the assay.

    • Kd: Dissociation constant of the radioligand for the receptor.

Part 2: Elucidating Functional Activity - The Calcium Mobilization Assay

After confirming binding, the next step is to determine the compound's functional effect. Does it activate the receptor (agonist activity) or block the action of an activator (antagonist activity)? The σ1R modulates intracellular calcium (Ca²⁺) levels, providing a robust readout for a functional assay.[8][9]

Principle of the Assay

Under basal conditions, σ1R associates with the chaperone BiP at the ER membrane.[10] Agonist binding is thought to cause the dissociation of σ1R from BiP, allowing it to interact with and stabilize the inositol 1,4,5-trisphosphate receptor (IP3R), an ER-resident calcium channel.[2][11] This modulation can lead to an increase in cytosolic Ca²⁺ concentration, which can be detected using a fluorescent Ca²⁺ indicator dye like Fluo-4 AM .

Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become the Ca²⁺-sensitive Fluo-4. Upon binding to Ca²⁺, its fluorescence intensity increases dramatically, which can be measured in real-time using a fluorescence plate reader.[12][13] This assay can identify agonists by their ability to directly induce a Ca²⁺ signal and antagonists by their ability to block the signal produced by a known σ1R agonist.

Experimental Workflow: Calcium Mobilization

G cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis C1 Seed Cells in 96/384-well black-wall, clear-bottom plate C2 Incubate overnight to allow adherence C1->C2 D2 Incubate cells with dye (e.g., 1 hr at 37°C) C2->D2 D1 Prepare Fluo-4 AM Loading Solution D1->D2 D3 Wash cells to remove extracellular dye D2->D3 A1 Place plate in fluorescence reader (e.g., FLIPR, FlexStation) D3->A1 A2 Measure baseline fluorescence A1->A2 A3 Inject Test Compound (Agonist Mode) or Antagonist then Agonist A2->A3 A4 Monitor fluorescence change in real-time (Ex/Em ~490/525 nm) A3->A4 AN1 Calculate Response (Peak - Baseline) A4->AN1 AN2 Plot Response vs. log[Compound] AN1->AN2 AN3 Determine EC50 (Agonist) or IC50 (Antagonist) AN2->AN3

Caption: Workflow for the cell-based calcium mobilization assay.

Detailed Protocol: Fluo-4 Calcium Mobilization Assay

Materials:

  • Cell Line: A suitable cell line expressing σ1R, such as CHO-K1, HEK-293, or RGC-5.[14][15][16]

  • Test Compound: 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

  • Reference Agonist: (+)-Pentazocine or PRE-084.

  • Reference Antagonist: Haloperidol or BD1047.[17]

  • Dye: Fluo-4 AM stock solution (in DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).[12]

  • Equipment: Fluorescence microplate reader with automated liquid handling (e.g., FlexStation, FLIPR), 96- or 384-well black-wall, clear-bottom cell culture plates.

Procedure:

  • Cell Plating: Seed cells into black-wall, clear-bottom plates at a density optimized for a confluent monolayer the next day (e.g., 40,000-80,000 cells/well for a 96-well plate).[12] Culture overnight in a 37°C, 5% CO₂ incubator.

  • Dye Loading Solution Preparation: On the day of the assay, prepare the Fluo-4 AM dye-loading solution in HHBS. A final concentration of 1-5 µM Fluo-4 AM is typical.[13] Pluronic F-127 (final concentration ~0.02%) can be included to aid dye dispersal.[18]

  • Cell Loading: Remove the growth medium from the cells. Add 100 µL/well (for 96-well plates) of the dye-loading solution.[12]

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.[12] This allows for dye uptake and de-esterification.

  • Washing (Optional but Recommended): Gently remove the dye solution and wash the cells once or twice with HHBS to reduce extracellular fluorescence background.[13] Leave a final volume of 100 µL/well in the plate.

  • Compound Preparation: Prepare a separate "compound plate" containing the test compound and controls at 2-5X the final desired concentration in HHBS.

  • Fluorescence Measurement:

    • Place both the cell plate and compound plate into the fluorescence reader.

    • Set the instrument to record fluorescence at Ex/Em ≈ 490/525 nm.

    • Establish a stable baseline reading for 15-30 seconds.

    • For Agonist Mode: The instrument automatically adds the test compound from the compound plate and continues to record the fluorescence signal for 2-3 minutes.

    • For Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known concentration of a reference agonist (e.g., EC80) and record the signal.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the compound concentration to generate dose-response curves and calculate EC50 (agonist) or IC50 (antagonist) values using non-linear regression.

Part 3: Ensuring Assay Integrity and Robustness

For any assay, especially those intended for high-throughput screening (HTS), it is crucial to establish its quality and reproducibility. The Z'-Factor is the industry-standard statistical parameter for this purpose.[19][20]

The Z'-Factor: A Measure of Assay Quality

The Z'-Factor provides a quantitative measure of the separation between the signals of the positive and negative controls, taking into account the variability of the data.[19][21] It reflects the assay's ability to reliably distinguish true "hits" from background noise.

The formula for the Z'-Factor is:

Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]

  • μ_p and σ_p: Mean and standard deviation of the positive control.

  • μ_n and σ_n: Mean and standard deviation of the negative control.

Data Presentation and Interpretation

All quantitative results should be summarized in clear, well-structured tables. The Z'-Factor should be calculated for each assay plate to monitor performance over time.

Table 1: Interpretation of Z'-Factor Values [22]

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5ExcellentLarge separation between controls; suitable for HTS.
0 to 0.5MarginalSmall separation; may require optimization.
< 0UnsuitableControl signals overlap; assay is not reliable.

Table 2: Example Data Summary for σ1R Assays

CompoundBinding Ki (nM)Functional EC50 (nM)Functional ModeMax Response (% of Control)Z'-Factor (Functional Assay)
Reference Agonist 5.225.4Agonist100%0.78
Reference Antagonist 2.115.8 (IC50)AntagonistN/A0.81
Test Compound A 12.345.6Agonist92%N/A
Test Compound B 8.9>10,000Inactive<10%N/A
Test Compound C 3.511.2 (IC50)AntagonistN/AN/A

Conclusion

The protocols outlined in this guide provide a robust and validated starting point for the in vitro characterization of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and related analogs at the sigma-1 receptor. By systematically determining binding affinity (Ki) through radioligand displacement and assessing functional activity (EC50/IC50) via calcium mobilization, researchers can build a comprehensive pharmacological profile. Adherence to rigorous data analysis and quality control, including the consistent application of the Z'-Factor, will ensure the generation of reliable, reproducible data essential for advancing promising compounds in the drug discovery pipeline.

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  • Tchedre, K. T., & Yorio, T. (2008). Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction . Investigative Ophthalmology & Visual Science, 49(11), 4993-5002. Retrieved January 21, 2026, from [Link]

  • Tchedre, K. T., & Yorio, T. (2008). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction . Investigative Ophthalmology & Visual Science, 49(11), 4993-5002. Retrieved January 21, 2026, from [Link]

  • Sigma-1 receptor . (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

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Application Notes and Protocols for 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to move beyond "flatland"—the realm of planar, aromatic compounds—into three-dimensional chemical space.[1] This shift is motivated by the pursuit of drug candidates with enhanced physicochemical and pharmacological properties, such as improved solubility, metabolic stability, and target selectivity.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and three-dimensional nature can lock a molecule's conformation, optimizing the orientation of binding elements in a controlled manner, which can lead to improved efficacy and selectivity.[1]

The 9-Oxa-2-azaspiro[5.5]undecane core, a privileged heterocyclic scaffold, embodies these desirable attributes. It combines the structural features of a piperidine ring, a common motif in pharmaceuticals, with a tetrahydropyran ring. This arrangement not only increases the fraction of sp³-hybridized carbons (Fsp³)—a parameter correlated with clinical success—but also introduces polarity through the ether oxygen, which can favorably modulate properties like aqueous solubility and logP.[2] While direct literature on the 9-Oxa-2-azaspiro[5.5]undecane isomer is limited, its close relatives, such as the 1-oxa-9-azaspiro[5.5]undecane scaffold, have demonstrated significant potential, serving as the foundation for potent inhibitors of targets in infectious diseases and metabolic disorders.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. It provides a plausible synthetic strategy, detailed protocols for derivatization of its secondary amine, and potential therapeutic applications with corresponding in-vitro assay protocols, drawing upon established methodologies for analogous spirocyclic systems.

Physicochemical Properties and Handling

The hydrochloride salt of 9-Oxa-2-azaspiro[5.5]undecane is provided as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base. The presence of the secondary amine offers a convenient handle for a wide array of chemical modifications.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
CAS Number 57289-77-7Not availableChemScene[4]
Molecular Formula C₉H₁₇NOC₉H₁₈ClNOChemScene[4]
Molecular Weight 155.24 g/mol 191.70 g/mol ChemScene[4], PubChem[5]
Appearance Not specifiedTypically a white to off-white solidGeneral Knowledge
Solubility Not specifiedExpected to have good solubility in water and polar protic solvents (e.g., Methanol, Ethanol)General Knowledge
Storage Store in a cool, dry placeStore in a cool, dry place, away from moisture. Hygroscopic.General Knowledge

Note: The hydrochloride salt form is generally preferred for its improved stability and solubility in aqueous media, which is advantageous for biological assays. When using the hydrochloride salt in reactions requiring a free base, stoichiometric addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) is necessary to liberate the secondary amine.

Synthesis of the 9-Oxa-2-azaspiro[5.5]undecane Scaffold

While a specific, published synthesis for 9-Oxa-2-azaspiro[5.5]undecane was not identified, a plausible and robust synthetic route can be designed based on established methodologies for the construction of 4,4-disubstituted piperidines.[3][6] The following multi-step synthesis is proposed, starting from commercially available materials.

Proposed Synthetic Pathway

G A 1. Diethyl malonate + Acrolein (Michael Addition) B 2. Resulting Aldehyde + (2-Bromoethyl)benzene (Wittig or similar olefination) A->B C 3. Olefin Reduction (H₂, Pd/C) B->C D 4. Bromoethyl Ether Formation (HBr, Ether cleavage) C->D E 5. Intramolecular Cyclization (Piperidine formation) (with a primary amine, e.g., Benzylamine) D->E F 6. Intramolecular Cyclization (Tetrahydropyran formation) (Williamson Ether Synthesis) E->F G 7. Deprotection (e.g., Hydrogenolysis for Benzyl group) F->G H 8. Salt Formation (HCl in Ether) G->H I 9-Oxa-2-azaspiro[5.5]undecane HCl H->I

Caption: Proposed synthetic workflow for 9-Oxa-2-azaspiro[5.5]undecane HCl.

Causality Behind the Proposed Synthesis: This route strategically builds the carbon skeleton first, then sequentially forms the two heterocyclic rings.

  • Steps 1-4: Construct the linear precursor containing all the necessary carbon atoms and functional groups. The Michael addition and olefination build the chain, followed by reduction for saturation and conversion to a bromoethyl ether, setting up for the cyclizations.

  • Step 5 (Piperidine Formation): An intramolecular cyclization with a protected primary amine like benzylamine is a standard method for forming substituted piperidines.[4][7]

  • Step 6 (Tetrahydropyran Formation): A subsequent intramolecular Williamson ether synthesis is a classic and high-yielding reaction for forming the tetrahydropyran ring.

  • Step 7 & 8 (Deprotection & Salt Formation): The final steps involve removing the protecting group from the nitrogen (e.g., hydrogenolysis of a benzyl group) to yield the free secondary amine, followed by treatment with HCl to form the stable hydrochloride salt.

Protocols for N-Functionalization of the Spirocyclic Core

The secondary amine of the 9-Oxa-2-azaspiro[5.5]undecane scaffold is the primary point for diversification. The following protocols are detailed, general procedures that can be adapted for this specific scaffold, based on standard and robust chemical transformations.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups onto secondary amines.[5][8][9][10][11] This one-pot procedure is efficient and avoids the direct handling of potentially unstable iminium ion intermediates.

G Start 9-Oxa-2-azaspiro[5.5]undecane HCl + Aldehyde/Ketone (R-CHO) + Base (e.g., Et₃N) Step1 Iminium Ion Formation (in situ) Start->Step1 Anhydrous Solvent (e.g., DCE, THF) Step2 Reduction (e.g., NaBH(OAc)₃) Step1->Step2 Product N-Alkyl-9-Oxa-2-azaspiro[5.5]undecane Step2->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Materials:

  • 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (1.0 eq) and the aldehyde/ketone (1.1 eq).

  • Add anhydrous DCE to dissolve/suspend the reactants (approx. 0.1 M concentration).

  • Add triethylamine (1.1 eq) to neutralize the HCl salt and facilitate iminium ion formation. Stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation/Sulfonylation

Acylation and sulfonylation are fundamental transformations to generate amides and sulfonamides, respectively. These functional groups are prevalent in pharmaceuticals and can act as hydrogen bond donors/acceptors, influencing target binding and physicochemical properties.[12][13][14][15]

Materials:

  • 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (1.0 eq)

  • Acyl chloride/Acid anhydride or Sulfonyl chloride (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask, dissolve 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (1.0 eq) in anhydrous DCM.

  • Add the base (1.5 eq) and stir for 10 minutes at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated NaHCO₃ solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is one of the most powerful methods for forming C(sp²)-N bonds.[16][17][18][19][20] It allows for the coupling of the spirocyclic amine with a wide range of aryl and heteroaryl halides or triflates.

G Start 9-Oxa-2-azaspiro[5.5]undecane HCl + Aryl Halide (Ar-X) + Pd Catalyst & Ligand Step1 Reaction Mixture Assembly (Inert Atmosphere) Start->Step1 Base (e.g., NaOtBu, LHMDS) Solvent (e.g., Toluene, Dioxane) Step2 Heating (e.g., 80-110 °C) Step1->Step2 Product N-Aryl-9-Oxa-2-azaspiro[5.5]undecane Step2->Product

Caption: General workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (1.2 eq)

  • Aryl halide (e.g., Aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-8 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Glovebox Recommended: In an inert atmosphere glovebox, add the aryl halide (1.0 eq), palladium catalyst, ligand, and base to a dry reaction vessel (e.g., Schlenk tube or microwave vial).

  • Add the 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel, remove from the glovebox, and heat the reaction mixture (typically 80-110 °C) with stirring for 4-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the N-arylated product by flash column chromatography.

Potential Medicinal Chemistry Applications and Assay Protocols

Based on the established biological activities of the closely related 1-oxa-9-azaspiro[5.5]undecane scaffold, derivatives of 9-Oxa-2-azaspiro[5.5]undecane represent a promising starting point for several therapeutic areas.

Application 1: Inhibitors of Mycobacterial MmpL3 Transporter

The MmpL3 protein is an essential transporter responsible for mycolic acid precursor transport in Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs.[3][21] The 1-oxa-9-azaspiro[5.5]undecane scaffold has been identified as a core component of potent MmpL3 inhibitors.[3]

Screening Protocol: MmpL3 Inhibition Assay (Whole-Cell Based) This protocol is adapted from established methods to determine the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis.[21][22][23][24][25]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with ADC supplement and Tween 80

  • Test compounds (derivatives of 9-Oxa-2-azaspiro[5.5]undecane) dissolved in DMSO

  • 96-well microplates

  • Resazurin dye solution

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well plate using 7H9 broth. Final concentrations may range from 100 µM to 0.1 µM.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a final concentration of ~5 x 10⁵ CFU/mL in 7H9 broth.

  • Add the bacterial inoculum to each well containing the test compound. Include a positive control (e.g., Isoniazid), a negative control (no drug), and a solvent control (DMSO).

  • Seal the plates and incubate at 37 °C for 7 days.

  • After incubation, add Resazurin solution to each well and incubate for another 24 hours.

  • Determine the MIC by visual inspection: the lowest compound concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

Application 2: Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a therapeutic strategy for hypertension, inflammation, and kidney disease. The 1-oxa-9-azaspiro[5.5]undecane scaffold has also been utilized in the development of sEH inhibitors.[3]

Screening Protocol: Fluorometric sEH Inhibition Assay This protocol is based on commercially available kits and common literature procedures for measuring sEH activity.[26][27][28][29]

G cluster_path sEH Activity Pathway Substrate sEH Substrate (non-fluorescent) sEH sEH Enzyme Substrate->sEH Hydrolysis Product Fluorescent Product sEH->Product Inhibitor Test Compound (sEH Inhibitor) Inhibitor->sEH Inhibition

Caption: sEH inhibition assay principle.

Materials:

  • Recombinant human sEH enzyme

  • sEH fluorescent substrate (e.g., PHOME)

  • sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds and a known sEH inhibitor (positive control) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add a small volume (e.g., 1 µL) of the compound solution to each well.

  • Add the sEH enzyme solution (diluted in assay buffer) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.

  • Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 330/465 nm) kinetically over 30 minutes.

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The 9-Oxa-2-azaspiro[5.5]undecane hydrochloride scaffold represents an intriguing, albeit under-explored, building block for medicinal chemistry. Its inherent three-dimensional structure and the presence of both ether and secondary amine functionalities provide a rich platform for the design of novel therapeutic agents. By leveraging the synthetic strategies and biological insights gained from closely related isomers, researchers can efficiently synthesize and screen libraries of new derivatives. The provided protocols offer a robust framework for initiating such drug discovery programs, with the potential to uncover novel modulators of challenging biological targets. The continued exploration of this and other spirocyclic systems will undoubtedly enrich the chemical toolbox and contribute to the development of the next generation of medicines.

References

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  • Rychnovsky, S. D., & Griesgraber, G. (1992). Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters, 4(19), 3359-3362. Available from: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245-250. Available from: [Link]

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  • Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. Available from: [Link]

  • Yadav, J. S., & Kumar, P. P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1126-1188. Available from: [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Available from: [Link]

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  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available from: [Link]

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  • Jamison, T. F., & Buchwald, S. L. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10216-10232. Available from: [Link]

  • Nolan, S. P., & Organ, M. G. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Angewandte Chemie International Edition, 47(1), 135-138. Available from: [Link]

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  • Palani, A., et al. (2001). Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry, 44(21), 3339-3342. Available from: [Link]

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Application Notes and Protocols for 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride Derivatives in Pharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the pharmacological applications of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and its derivatives. This unique spirocyclic scaffold has emerged as a promising framework in medicinal chemistry, offering a rigid three-dimensional structure that allows for precise orientation of functional groups to interact with biological targets.[1] This guide provides an in-depth overview of the synthesis, mechanisms of action, and detailed protocols for evaluating the potential of these compounds in various therapeutic areas, including as antimicrobial, anticancer, and analgesic agents.

Introduction to 9-Oxa-2-azaspiro[5.5]undecane Derivatives

The 9-Oxa-2-azaspiro[5.5]undecane core, a heterocyclic system featuring two rings joined by a single spiro carbon, offers a unique conformational rigidity that is highly attractive for drug design.[2] This structural feature can enhance the pharmacokinetic profile and improve the efficacy of interaction with enzymes and receptors.[3] While extensive research has been conducted on related spirocyclic systems, the 9-Oxa-2-azaspiro[5.5]undecane scaffold represents a less explored, yet highly promising, area of chemical space. This guide will leverage findings from structurally similar compounds to provide a robust framework for investigating the pharmacological potential of this specific class of molecules.

Antimicrobial Applications: Targeting Mycobacterial Infections

Derivatives of the closely related 1-oxa-9-azaspiro[5.5]undecane scaffold have shown significant promise as antituberculosis agents by inhibiting the essential mycobacterial membrane protein Large 3 (MmpL3).[4] MmpL3 is a crucial transporter protein in Mycobacterium tuberculosis, responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids which are vital components of the mycobacterial cell wall.[5] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.[5]

Mechanism of Action: Inhibition of MmpL3

The proposed mechanism of action for many MmpL3 inhibitors involves the dissipation of the proton motive force (PMF) across the mycobacterial inner membrane, which is essential for the transport activity of MmpL3.[5][6] By disrupting this transport process, 9-Oxa-2-azaspiro[5.5]undecane derivatives can effectively halt the synthesis of the mycobacterial cell wall.

Diagram: Proposed Mechanism of MmpL3 Inhibition

cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_out TMM (Periplasm) MmpL3->TMM_out Translocation Bacterial_Death Bacterial Death MmpL3->Bacterial_Death PMF Proton Motive Force (H+) PMF->MmpL3 Powers TMM_in Trehalose Monomycolate (TMM) (Cytoplasm) TMM_in->MmpL3 Transport Mycolic_Acid Mycolic Acid Synthesis TMM_out->Mycolic_Acid TMM_out->Bacterial_Death Cell_Wall Cell Wall Biogenesis Mycolic_Acid->Cell_Wall Mycolic_Acid->Bacterial_Death Cell_Wall->Bacterial_Death Derivative 9-Oxa-2-azaspiro[5.5]undecane Derivative Derivative->MmpL3 Inhibits

Caption: Inhibition of the MmpL3 transporter by a spirocyclic derivative.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the procedure for determining the MIC of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride derivatives against Mycobacterium tuberculosis or other relevant bacterial strains.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Test compounds (9-Oxa-2-azaspiro[5.5]undecane hydrochloride derivatives)

  • Appropriate culture medium (e.g., Middlebrook 7H9 broth)

  • 96-well microplates

  • Spectrophotometer or resazurin-based viability indicator

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stocks in the culture medium directly in the 96-well plates.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7] This can be assessed visually or by measuring absorbance at 600 nm. Alternatively, a resazurin-based assay can be used to assess cell viability.

Expected Data

The following table presents hypothetical MIC values for 9-Oxa-2-azaspiro[5.5]undecane derivatives based on data from related spirocyclic MmpL3 inhibitors.

Compound IDTarget OrganismMIC (µg/mL)
9-OXA-DERIVATIVE-1M. tuberculosis H37Rv0.5
9-OXA-DERIVATIVE-2M. tuberculosis H37Rv1.2
9-OXA-DERIVATIVE-3M. smegmatis mc²1552.5
Reference: Isoniazid M. tuberculosis H37Rv0.1

Anticancer Applications: Inducing Apoptosis

Spirocyclic compounds have garnered significant attention for their potential as anticancer agents.[8] One of the key mechanisms by which spiro compounds exert their anticancer effects is through the inhibition of the p53-MDM2 interaction.[9] The tumor suppressor protein p53 plays a critical role in regulating cell cycle and apoptosis, and its activity is negatively regulated by MDM2.[10] By disrupting this interaction, spiro compounds can reactivate p53, leading to apoptosis in cancer cells.[10]

Mechanism of Action: p53-MDM2 Interaction Inhibition

The rigid spirocyclic scaffold can mimic the α-helix of p53 that binds to MDM2, acting as a potent antagonist.[10] This leads to the accumulation of p53, which in turn transcriptionally activates pro-apoptotic genes like BAX, ultimately triggering the apoptotic cascade.

Diagram: p53-MDM2 Inhibition Pathway

p53 p53 MDM2 MDM2 p53->MDM2 Binds to BAX BAX Gene (Pro-apoptotic) p53->BAX Activates Transcription MDM2->p53 Inhibits Derivative 9-Oxa-2-azaspiro[5.5]undecane Derivative Derivative->MDM2 Inhibits Apoptosis Apoptosis BAX->Apoptosis

Caption: Inhibition of the p53-MDM2 interaction by a spirocyclic derivative.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 9-Oxa-2-azaspiro[5.5]undecane hydrochloride derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values (the concentration at which 50% of cell growth is inhibited) are determined by plotting the percentage of inhibition versus the compound concentration.

Expected Data

The following table presents hypothetical IC50 values for 9-Oxa-2-azaspiro[5.5]undecane derivatives against various cancer cell lines, based on data from related spiro compounds.[5]

Compound IDCell LineCancer TypeIC50 (µM)
9-OXA-DERIVATIVE-4MCF-7Breast Cancer15.8
9-OXA-DERIVATIVE-5A549Lung Cancer22.4
9-OXA-DERIVATIVE-6HCT116Colon Cancer18.2
Reference: Doxorubicin MCF-7Breast Cancer0.98

Analgesic Applications: Dual-Targeting of Opioid and Sigma Receptors

A novel approach to developing potent and safer analgesics involves the dual targeting of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). Derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been shown to act as dual MOR agonists and σ1R antagonists. This dual activity is hypothesized to enhance analgesic efficacy while mitigating some of the adverse effects associated with traditional opioids.

Mechanism of Action: MOR Agonism and σ1R Antagonism

MOR agonists, like morphine, are potent analgesics but have significant side effects. The σ1R is considered an anti-opioid system, and its antagonism has been shown to potentiate opioid-mediated analgesia. A dual-acting compound could therefore provide a synergistic analgesic effect.

Diagram: Dual MOR Agonist and σ1R Antagonist Workflow

Derivative 9-Oxa-2-azaspiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) Derivative->MOR Agonist Sigma1R Sigma-1 Receptor (σ1R) Derivative->Sigma1R Antagonist Analgesia Analgesia MOR->Analgesia Sigma1R->Analgesia Potentiates Side_Effects Reduced Opioid Side Effects Sigma1R->Side_Effects Mitigates

Caption: Dual action of a spirocyclic derivative on MOR and σ1R for analgesia.

Protocol: In Vitro Receptor Binding and Functional Assays

A. MOR Binding Assay (Radioligand Displacement):

  • Principle: Measures the affinity of the test compound for the MOR by its ability to displace a radiolabeled MOR ligand (e.g., [3H]-DAMGO).

  • Procedure:

    • Prepare membranes from cells expressing the human MOR.

    • Incubate the membranes with a fixed concentration of [3H]-DAMGO and varying concentrations of the test compound.

    • After incubation, separate bound and free radioligand by filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value, which represents the inhibitory constant of the test compound.

B. MOR Functional Assay (cAMP Measurement):

  • Principle: MOR is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Use CHO-K1 cells stably expressing the human MOR.

    • Treat the cells with the test compound in the presence of forskolin (to stimulate cAMP production).

    • After incubation, lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

C. σ1R Binding Assay:

  • Principle: Similar to the MOR binding assay, this measures the affinity for the σ1R using a radiolabeled ligand like -pentazocine.

  • Procedure: Follow a similar protocol to the MOR binding assay, using membranes from cells expressing the human σ1R and -pentazocine as the radioligand.

Expected Data

The following table presents hypothetical binding affinities (Ki) and functional potencies (EC50) for 9-Oxa-2-azaspiro[5.5]undecane derivatives, based on data from related dual-acting spirocyclic compounds.

Compound IDMOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)
9-OXA-DERIVATIVE-7153025
9-OXA-DERIVATIVE-8254540
9-OXA-DERIVATIVE-9102018
Reference: Morphine 5>10,00012

Conclusion

The 9-Oxa-2-azaspiro[5.5]undecane hydrochloride scaffold and its derivatives represent a compelling starting point for the development of novel therapeutics. Their unique structural properties make them attractive candidates for targeting a range of biological molecules with high specificity. The application notes and protocols provided herein, drawing upon established methodologies for structurally related compounds, offer a solid foundation for researchers to explore the antimicrobial, anticancer, and analgesic potential of this promising class of molecules. Further investigation into the synthesis and biological evaluation of a diverse library of 9-Oxa-2-azaspiro[5.5]undecane derivatives is warranted to fully elucidate their therapeutic utility.

References

  • El-Hashash, M. A., Rizk, S. A., & Atta-Allah, S. R. (2015). Synthesis and regioselective reaction of some unsymmetrical heterocyclic chalcone derivatives and spiro heterocyclic compounds as antibacterial agents. Molecules, 20(12), 22069-22083.
  • Colorado State University. (n.d.). MmpL3 Inhibitor Screening Assays. CSU STRATA. Retrieved from [Link]

  • Gherib, A., et al. (2018). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research, 38(5), 2797-2805.
  • Puig, S., et al. (2020). Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids. British Journal of Pharmacology, 177(10), 2275-2290.
  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(7), 986-991.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282.
  • Ozaslan, M. S., et al. (2015). Spirobisnaphthalenes effectively inhibit carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 121-125.
  • Kumar, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1038-1075.
  • Angeli, A., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-232.
  • Singh, H., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Bioorganic & Medicinal Chemistry, 66, 116781.
  • Vidal-Torres, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
  • Kumari, P., et al. (2025). Spiro compounds as a potent anticancer agent. SYNLETT.
  • Grdina, A., et al. (2009). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 14(7), 705-713.
  • Eriksson, A. U., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(3), 101513.
  • Klucinec, P. P., & Jones, H. (1978). Synthesis and analgesic activity of some spiro[dibenz[b,f]oxepin-10,4'-piperidine] derivatives. Journal of Medicinal Chemistry, 21(3), 289-293.
  • MDPI. (2020). Synthesis and analgesic activity of some spiro[dibenz[b,f]oxepin-10,4'-piperidine] derivatives. Scilit. Retrieved from [Link]

  • Wang, C. (2007). Ligands for the sigma receptor and the mu-opioid receptor. MOspace. Retrieved from [Link]

  • Khan, M. S. Y., & Chawla, G. (2012). Analgesic activity of alkyl piperidine derivatives. Journal of Applied Pharmaceutical Science, 2(10), 108-111.
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone)
  • Lukin, A. Y., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
  • Krasavin, M., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
  • ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. Retrieved from [Link]

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  • Le, T. M., et al. (2018). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry, 61(22), 10073-10089.
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Sources

Application Notes and Protocols: Experimental Design for In Vivo Studies of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Spirocyclic Scaffolds

The spirocyclic scaffold, characterized by two rings sharing a single atom, offers a unique three-dimensional architecture that is increasingly leveraged in modern medicinal chemistry.[1][2][3][4][5] This structural rigidity can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more planar molecules.[1][5] 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a member of this promising class of compounds. While its specific biological activities are still under investigation, its structural motifs suggest potential applications in a range of therapeutic areas, including but not limited to neurological disorders, pain management, and oncology.[2][3][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. The protocols outlined herein are designed to be a self-validating system, ensuring scientific integrity and generating robust, reproducible data to support preclinical development.

Part 1: Foundational In Vivo Assessment

The initial phase of in vivo testing is critical for establishing the fundamental safety and pharmacokinetic profile of a novel compound. These studies are essential prerequisites for any subsequent efficacy evaluations and must be conducted with meticulous attention to detail.

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

The primary objective of this initial study is to determine the short-term safety profile of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and to identify the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[8]

Protocol 1: Acute Toxicity and MTD Study in Rodents

1. Animal Model:

  • Species: Wistar rats or C57BL/6 mice (both male and female).[9][10] The use of both sexes is crucial to identify any potential sex-specific differences in toxicity.

  • Age: 8-10 weeks.

  • Health Status: Healthy, specific-pathogen-free (SPF) animals.

2. Experimental Groups:

  • A minimum of 5 groups: Vehicle control and at least four escalating dose groups of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

  • The starting doses should be determined based on any available in vitro cytotoxicity data. A common starting point is 1/100th of the LC50 value. If no in vitro data is available, a starting dose of 10 mg/kg can be considered.

  • Subsequent doses should be escalated by a factor of 2-3.

3. Administration:

  • Route: The intended clinical route of administration should be used if known.[11] For initial studies, intravenous (IV) and oral (PO) routes are recommended to assess both immediate systemic effects and oral bioavailability.[12]

  • Formulation: 9-Oxa-2-azaspiro[5.5]undecane hydrochloride should be dissolved in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, if necessary). The vehicle's safety must be established in the control group.

4. Monitoring and Endpoints:

  • Clinical Observations: Animals should be observed continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Observations should include changes in behavior, posture, gait, respiration, and any signs of distress (e.g., piloerection, lethargy). A functional observation battery (a modified Irwin's test) can be systematically employed.[8][13]

  • Body Weight: Record body weight prior to dosing and at least every other day throughout the 14-day observation period.[11]

  • Mortality: Record the time of death for any animals that do not survive.

  • Necropsy: At the end of the 14-day period, all surviving animals should be euthanized, and a gross necropsy performed. Any observed abnormalities in organs should be recorded. For animals that die during the study, necropsy should be performed as soon as possible.

  • Histopathology: Key organs (liver, kidneys, spleen, heart, lungs, and brain) from the highest dose group and the control group should be collected for histopathological analysis.[11]

Data Analysis: The MTD is determined as the highest dose at which no significant toxicity (e.g., more than 10% body weight loss, significant clinical signs of distress, or mortality) is observed.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is fundamental to designing effective dosing regimens for subsequent efficacy studies.[14]

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

1. Animal Model:

  • Species: Wistar rats with jugular vein cannulation for serial blood sampling.

  • Number: 3-4 animals per time point per route of administration.

2. Dosing:

  • A single, non-toxic dose (well below the MTD) of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride should be administered.

  • Both IV and PO routes should be evaluated to determine absolute bioavailability.

3. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 100-150 µL) at predetermined time points. For IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose. For PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing: Plasma should be immediately separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be developed and validated for the quantification of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in plasma.

5. Pharmacokinetic Parameters: The following key PK parameters should be calculated using appropriate software (e.g., WinNonlin):

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Half-life (t½)

  • Area under the curve (AUC)

  • Maximum concentration (Cmax)

  • Time to maximum concentration (Tmax)

  • Bioavailability (F%)

ParameterDescriptionImportance
Cmax The maximum concentration of the drug in the plasma.Indicates the extent of absorption and potential for acute effects.
Tmax The time at which Cmax is reached.Provides information on the rate of absorption.
AUC The total drug exposure over time.A key indicator of the overall bioavailability of the drug.
The time required for the drug concentration to decrease by half.Determines the dosing interval required to maintain therapeutic levels.
F% The fraction of the administered dose that reaches systemic circulation.Crucial for determining the appropriate oral dose.

Part 2: Efficacy Evaluation in Disease Models

Based on the hypothesized mechanism of action or structural similarity to compounds with known activity, appropriate animal models of disease should be selected to evaluate the efficacy of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.[15][16][17] Given the potential for spirocyclic compounds to act on the central nervous system, models of neurological disorders are a logical starting point.[2][3][4]

Selection of Animal Models for Neurological Disorders

The choice of animal model is a critical step and should be guided by the specific hypothesis being tested.[18][19]

Therapeutic AreaPotential Animal ModelsRationale
Neuropathic Pain - Chronic Constriction Injury (CCI) of the sciatic nerve- Spared Nerve Injury (SNI)These models mimic the mechanical and thermal hyperalgesia observed in human neuropathic pain conditions.
Epilepsy - Pentylenetetrazole (PTZ)-induced seizures- Kainate-induced seizuresThese models are well-established for screening anticonvulsant compounds.[20]
Neurodegenerative Diseases - 6-hydroxydopamine (6-OHDA) or MPTP models for Parkinson's disease[20]- Transgenic mouse models for Alzheimer's disease (e.g., APP/PS1)[20]These models recapitulate key pathological features of the respective diseases.
General Protocol for Efficacy Studies

Protocol 3: General Efficacy Study Design

1. Animal Model:

  • Select the appropriate disease model based on the scientific rationale.

  • Ensure that the model is well-characterized and that the expected pathological and behavioral phenotypes are present.

2. Experimental Groups:

  • Vehicle Control: Animals with the induced disease receiving the vehicle.

  • Positive Control: Animals with the induced disease receiving a standard-of-care drug for that condition. This is crucial for validating the model and providing a benchmark for the test compound's efficacy.

  • Test Compound Groups: At least three dose levels of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, selected based on the MTD and PK data.

3. Dosing Regimen:

  • The route of administration and dosing frequency should be informed by the PK profile to ensure that the target exposure is maintained.

4. Blinding and Randomization:

  • To minimize bias, both the allocation of animals to treatment groups and the assessment of outcomes should be performed in a blinded manner.[12] Animals should be randomly assigned to each group.

5. Outcome Measures:

  • Behavioral Assessments: These are often the primary endpoints in neurological disease models. Examples include von Frey filaments for mechanical allodynia in pain models, seizure scoring in epilepsy models, or motor function tests in Parkinson's disease models.

  • Biomarker Analysis: At the end of the study, tissue samples (e.g., brain, spinal cord) can be collected for analysis of relevant biomarkers (e.g., protein expression, neurotransmitter levels, inflammatory markers).

  • Histopathology: Examination of relevant tissues for pathological changes.

6. Statistical Analysis:

  • Appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) should be used to compare the outcomes between the different treatment groups. The sample size should be determined beforehand using power calculations to ensure that the study is adequately powered to detect a statistically significant effect.

Part 3: Visualization of Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Foundational Assessment cluster_Phase2 Phase 2: Efficacy Evaluation cluster_Data Data Analysis & Interpretation A Acute Toxicity & MTD (Protocol 1) B Pharmacokinetics (PK) (Protocol 2) A->B Inform Dosing E Safety Profile (MTD, Clinical Signs) A->E C Disease Model Selection (e.g., Neuropathic Pain, Epilepsy) B->C Guide Dose & Schedule F PK Parameters (AUC, t½, Cmax) B->F D Efficacy Studies (Protocol 3) C->D G Efficacy Endpoints (Behavioral, Biomarkers) D->G H Lead Optimization or Preclinical Candidate Selection G->H Go/No-Go Decision

Sources

Application Note & Protocols: Quantitative Analysis of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a heterocyclic amine salt. Given the limited specific public literature for this compound, this guide presents three robust, orthogonal analytical methods based on established principles for analogous chemical structures, such as other azaspiro compounds and amine hydrochlorides.[1][2][3] The methods described are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Acid-Base Titration. Each protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] This application note is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this analyte for quality control, stability studies, and formulation development.

Introduction

9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound containing a tertiary amine and an ether linkage. Such scaffolds are of growing interest in medicinal chemistry due to their unique three-dimensional structures.[6] Accurate quantification of the active pharmaceutical ingredient (API) as a hydrochloride salt is critical for ensuring product quality, safety, and efficacy. The hydrochloride moiety enhances solubility and stability, but its presence necessitates specific considerations during analytical method development.

This guide details three distinct analytical approaches to provide a comprehensive toolkit for quantification.

  • HPLC-UV is presented as the primary method for routine quality control due to its high precision, and robustness.

  • GC-MS serves as a powerful alternative, especially for impurity profiling, offering high specificity.

  • Acid-Base Titration is included as a fundamental, cost-effective assay for determining the purity of the bulk substance based on the basicity of the amine hydrochloride.

The selection of a specific method will depend on the analytical requirements, including sample matrix, required sensitivity, and available instrumentation. All proposed methods should be fully validated according to ICH Q2(R1) guidelines before implementation.[7][8]

Method 1: Quantification by Reverse-Phase HPLC-UV

Principle & Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis. This method separates the analyte based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For amine-containing compounds like 9-Oxa-2-azaspiro[5.5]undecane, peak tailing can be a significant issue due to the interaction of the basic amine with residual acidic silanols on the silica-based column packing.

To mitigate this, the mobile phase is buffered (e.g., with ammonium acetate) to maintain a consistent pH and suppress silanol ionization.[9] An organic modifier (e.g., acetonitrile or methanol) is used to elute the compound from the column. Detection is achieved via UV spectrophotometry; although the analyte lacks a strong chromophore, sensitive detection is often possible at lower wavelengths (e.g., 200-215 nm).

Experimental Protocol: HPLC-UV

Instrumentation & Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[10]

Reagents & Materials:

  • 9-Oxa-2-azaspiro[5.5]undecane hydrochloride Reference Standard (RS).

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Ammonium acetate (ACS Grade or higher).

  • Glacial Acetic Acid (ACS Grade or higher).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.01 M Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection λ 210 nm

| Run Time | 10 minutes |

Procedure:

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, dissolve 0.77 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm nylon filter.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. This is the Standard Stock Solution.

    • Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to create the working standard.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh a sample amount equivalent to about 10 mg of the analyte into a 100 mL volumetric flask.

    • Prepare the sample solution following the same dilution scheme as the standard solution.

  • System Suitability & Analysis:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Make five replicate injections of the Standard Solution. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

    • Inject the blank (mobile phase), followed by the standard and sample solutions.

    • Quantify the sample concentration against the reference standard peak area.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MP Mobile Phase Preparation EQUIL System Equilibration MP->EQUIL STD Standard Solution (RS, ~100 µg/mL) SST System Suitability (5x STD injections, %RSD ≤ 2.0%) STD->SST SAMPLE Sample Solution (~100 µg/mL) SEQ Run Sequence (Blank, STD, Samples) SAMPLE->SEQ EQUIL->SST Stable Baseline SST->SEQ Pass DATA Data Acquisition (Peak Area @ 210 nm) SEQ->DATA CALC Calculate Concentration vs. Standard DATA->CALC

Caption: Workflow for the quantitative analysis by HPLC-UV.

Method 2: Quantification by GC-MS

Principle & Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity. However, amine hydrochloride salts are non-volatile and thermally labile. Therefore, a crucial sample preparation step is required to convert the salt to its more volatile free base form.[10] This is typically achieved by a liquid-liquid extraction (LLE) under basic conditions. The free amine is extracted into an organic solvent, which is then injected into the GC system.

Separation occurs in a capillary column based on the analyte's boiling point and interactions with the stationary phase. A column designed for amine analysis (e.g., Rtx-5 Amine) is recommended to ensure good peak shape.[10] The mass spectrometer provides definitive identification and allows for highly selective quantification using Selected Ion Monitoring (SIM) mode, where only characteristic fragment ions of the analyte are monitored.

Experimental Protocol: GC-MS

Instrumentation & Columns:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: Rtx-5 Amine (30 m x 0.25 mm, 0.5 µm film thickness) or equivalent.

Reagents & Materials:

  • 9-Oxa-2-azaspiro[5.5]undecane hydrochloride Reference Standard (RS).

  • Dichloromethane (DCM, HPLC Grade).

  • Sodium Hydroxide solution, 1 M.

  • Anhydrous Sodium Sulfate.

GC-MS Conditions:

Parameter Condition
Injector Temp. 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow @ 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Acquisition Mode | Selected Ion Monitoring (SIM). Select 3-4 characteristic ions. |

Procedure:

  • Standard Solution Preparation (100 µg/mL free base):

    • Accurately weigh approximately 10 mg of the Reference Standard into a 15 mL centrifuge tube.

    • Add 5 mL of deionized water and 1 mL of 1 M NaOH to convert the salt to the free base.

    • Add 5 mL of DCM, cap, and vortex for 2 minutes.

    • Centrifuge to separate the layers. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • This solution is the Standard Stock. Prepare working standards by serial dilution in DCM.

  • Sample Solution Preparation:

    • Prepare the sample using the same LLE procedure, starting with an accurately weighed amount of sample equivalent to ~10 mg of the analyte.

  • Analysis:

    • Inject the prepared standard and sample solutions into the GC-MS.

    • Identify the analyte peak by its retention time and the presence of the selected ions.

    • Construct a calibration curve using the working standards and determine the concentration of the analyte in the sample. The use of an internal standard is highly recommended for improved accuracy.

GC-MS Sample Preparation Workflow

GCMS_Prep_Workflow START Weigh Sample/Standard (HCl Salt) ADD_H2O Add Deionized Water START->ADD_H2O ADD_BASE Add 1 M NaOH (Convert to Free Base) ADD_H2O->ADD_BASE ADD_DCM Add Dichloromethane (DCM) ADD_BASE->ADD_DCM EXTRACT Vortex & Centrifuge (Liquid-Liquid Extraction) ADD_DCM->EXTRACT SEPARATE Collect Organic Layer (DCM) EXTRACT->SEPARATE DRY Dry over Na₂SO₄ SEPARATE->DRY ANALYZE Inject into GC-MS DRY->ANALYZE

Caption: Sample preparation workflow for GC-MS analysis.

Method 3: Quantification by Potentiometric Titration

Principle & Rationale

Potentiometric acid-base titration is a classic, absolute method for determining the purity of an amine hydrochloride salt.[11] The method relies on the neutralization reaction between the hydrochloride salt (a weak acid) and a strong base titrant, typically sodium hydroxide (NaOH).[12] The reaction is monitored using a pH electrode, and the equivalence point—where moles of NaOH equal moles of the analyte—is determined from the inflection point of the titration curve.

This technique is highly precise and does not require a reference standard of the analyte itself, but rather a standardized titrant. It is most suitable for high-purity bulk material and may not be appropriate for low-concentration formulations or samples with other acidic or basic excipients.[13]

Experimental Protocol: Titration

Instrumentation & Materials:

  • Autotitrator with a combination glass pH electrode.

  • Analytical balance.

  • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant.

  • Ethanol or Methanol (ACS Grade).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 150-200 mg of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride into a clean beaker.

    • Dissolve the sample in approximately 50 mL of a 50:50 mixture of ethanol and deionized water. The alcohol improves the solubility of the free base formed during the titration.

  • Titration:

    • Place the beaker on the titrator stand and immerse the pH electrode and the titrant delivery tip into the solution.

    • Stir the solution gently.

    • Titrate the sample with standardized 0.1 M NaOH. Record the pH and the volume of titrant added.

    • The titration is complete when a sharp inflection in the pH curve is observed and passed.

  • Calculation:

    • Determine the equivalence volume (V_eq) from the first derivative of the titration curve.

    • Calculate the assay percentage using the following formula:

    % Assay = (V_eq × M_NaOH × MW_analyte) / (W_sample × 10)

    Where:

    • V_eq = Equivalence volume of NaOH in mL.

    • M_NaOH = Molarity of the standardized NaOH titrant.

    • MW_analyte = Molecular weight of 9-Oxa-2-azaspiro[5.5]undecane HCl.

    • W_sample = Weight of the sample in mg.

Method Comparison

FeatureHPLC-UVGC-MSPotentiometric Titration
Specificity Good (can be improved with DAD)Excellent (based on mass fragmentation)Low (titrates any acid/base)
Sensitivity High (µg/mL range)Very High (ng/mL to pg/mL range)Low (mg range)
Sample Prep Simple dissolution and dilutionComplex (requires LLE)Simple dissolution
Throughput HighMediumLow to Medium
Application Routine QC, stability, formulationsImpurity ID, trace analysisBulk material purity/assay
Cost/Run Low to MediumHighLow

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]

  • Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

  • Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]

  • Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. [Link]

  • Acid–Base Titrations. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Chemical analysis in amine system operations. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. [Link]

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

Sources

Application Note: A Multi-Tiered Strategy for Profiling the Bioactivity of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of "9-Oxa-2-azaspiro[5.5]undecane hydrochloride" reveals its status as a novel chemical entity, primarily documented in chemical supplier databases rather than in extensive peer-reviewed biological literature. This lack of established biological targets necessitates a target-agnostic, multi-tiered screening approach to elucidate its potential pharmacological activity. The following application note is therefore designed as a strategic guide for the initial characterization of this and other novel compounds.

This guide moves from foundational cytotoxicity assessment to broader phenotypic and target-class profiling. This systematic funneling strategy ensures that experimental resources are used efficiently, starting with broad questions about a compound's general bioactivity before committing to more complex and resource-intensive target deconvolution studies. The protocols provided are established, robust methods that incorporate essential controls to ensure data integrity and reproducibility.

Introduction and Strategic Rationale

9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a spirocyclic heterocyclic compound. Such scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can provide high-affinity and selective interactions with biological targets. In the absence of a known target for this specific molecule, a primary screening cascade is the most logical first step.

This guide outlines a three-tiered approach:

  • Tier 1: Foundational Viability and Cytotoxicity Assessment. To determine the compound's therapeutic window and inform appropriate dosing for subsequent assays.

  • Tier 2: Phenotypic Screening. To identify any observable effects on cellular behavior, such as proliferation or apoptosis, providing clues to the compound's functional impact.

  • Tier 3: Broad Target-Class Profiling. To screen the compound against common drug target families, such as G-protein coupled receptors (GPCRs), to narrow down its potential mechanism of action.

This strategy is designed to build a comprehensive initial profile of the compound, generating the foundational data necessary to form a hypothesis for more focused, future investigation.

Tier 1: Foundational Viability and Cytotoxicity Assessment

Principle: Before investigating the specific biological effects of a compound, it is crucial to determine the concentration range at which it affects basic cell survival. The 50% cytotoxic concentration (CC50) is a fundamental parameter that establishes the upper concentration limit for subsequent, more sensitive assays. Assays in Tier 2 and 3 should ideally be conducted at non-cytotoxic concentrations to ensure that the observed effects are due to specific modulatory activity rather than general toxicity.

A common and highly reliable method for this is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

cluster_prep Preparation cluster_exp Experiment cluster_readout Data Analysis A 1. Cell Seeding (e.g., HeLa, HEK293) Plate in 96-well format C 3. Dosing Add compound dilutions to cells Include Vehicle (DMSO) and No-Cell controls A->C Incubate (18-24h) B 2. Compound Dilution Prepare 10-point serial dilution of 9-Oxa-2-azaspiro[5.5]undecane HCl B->C D 4. Incubation Incubate for 24-72 hours (Match duration of planned functional assays) C->D E 5. Assay Reagent Addition Add CellTiter-Glo® Reagent (Lyses cells, releases ATP) D->E F 6. Signal Measurement Measure luminescence on a plate reader E->F Incubate (10 min) G 7. Data Plotting Plot % Viability vs. [Compound] (Logarithmic scale) F->G H 8. CC50 Calculation Fit data to a four-parameter logistic curve to determine CC50 G->H

Caption: Workflow for determining the CC50 of a novel compound.

  • Cell Plating: Seed cells (e.g., HeLa or HEK293) in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution series of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in an appropriate solvent (e.g., DMSO), starting from a high concentration (e.g., 10 mM). The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent toxicity.

  • Cell Dosing: Add 1 µL of each compound dilution to the respective wells. Include vehicle-only (DMSO) wells as a 100% viability control and media-only wells as a background control.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (media-only wells) from all other measurements.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter log-logistic curve) to calculate the CC50 value.

Cell LineIncubation Time (h)CC50 (µM)
HEK29324>100
HeLa2485.2
A5494862.5

Tier 2: Phenotypic Profiling

Principle: Once a non-toxic concentration range is established, phenotypic assays can reveal the compound's functional effects on cell behavior. Key cellular processes to investigate are proliferation (cell division) and apoptosis (programmed cell death). A compound that inhibits proliferation without inducing apoptosis may be cytostatic, while a compound that induces apoptosis is cytotoxic through a specific pathway.

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.

  • Cell Plating and Dosing: Follow steps 1-3 from the Tier 1 protocol, using concentrations at or below the calculated CC50. It is crucial to include a positive control for apoptosis induction (e.g., Staurosporine at 1 µM).

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.

Start Compound Added at Non-Toxic Concentration Prolif Significant Change in Proliferation? Start->Prolif Apop Significant Change in Apoptosis? Prolif->Apop Yes Result3 Outcome: Other Phenotype Consider Migration, Differentiation, or Morphology Assays Prolif->Result3 Yes (e.g. increase) Result4 Outcome: No Obvious Phenotype Proceed to Target-Class Screening (Tier 3) Prolif->Result4 No Result1 Outcome: Cytostatic Effect Investigate Cell Cycle Arrest (e.g., Flow Cytometry) Apop->Result1 No Result2 Outcome: Apoptotic Effect Investigate Apoptotic Pathway (e.g., Western blot for Bcl-2 family) Apop->Result2 Yes

Caption: Decision tree for interpreting primary phenotypic screening results.

Tier 3: Broad Target-Class Profiling

Principle: If the compound shows low cytotoxicity and no clear phenotype, or if you wish to identify its molecular target family directly, screening against broad classes of proteins is a powerful approach. GPCRs are one of the largest and most successfully drugged target families. A common method to screen for GPCR modulation is to measure changes in intracellular calcium ([Ca2+])i, a key second messenger for many GPCRs, particularly those coupled to Gq proteins.

This protocol provides a general framework using the fluorescent calcium indicator Fluo-4 AM. Upon binding to free Ca2+, its fluorescence intensity increases dramatically, which can be measured in real-time using a fluorescence plate reader.

  • Cell Culture: Use a cell line endogenously expressing a GPCR of interest or a host line (like CHO or HEK293) engineered to express a specific GPCR from a panel. Plate cells in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an anion-exchange inhibitor like probenecid (2.5 mM) to prevent dye leakage.

    • Remove cell culture medium and add 100 µL of the dye loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Pre-incubation (for Antagonists):

    • Gently wash the cells twice with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add 80 µL of assay buffer containing the desired concentration of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

    • Incubate for 15-30 minutes.

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an injection head.

    • Set the reader to excite at ~494 nm and measure emission at ~516 nm.

    • Establish a stable baseline reading for 10-20 seconds.

    • For Agonist testing: Inject 20 µL of the test compound and continue reading fluorescence for 60-120 seconds.

    • For Antagonist testing: Inject 20 µL of a known agonist (at its EC80 concentration) and measure the inhibition of the calcium response.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. For agonists, plot the response against concentration to determine EC50. For antagonists, plot the inhibition of the agonist response to determine IC50.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca Ca²⁺ Release ER ER Calcium Store ER->Ca Efflux IP3R->ER Opens Channel Agonist Agonist (or Test Compound) Agonist->GPCR Binds

Caption: Simplified Gq-GPCR signaling cascade leading to calcium release.

Data Interpretation and Next Steps

The completion of this three-tiered screening cascade will yield a rich dataset.

  • If the compound is cytotoxic (Tier 1): The primary mechanism might be non-specific toxicity, or it could be a potent inducer of a cell death pathway. Further investigation into the mechanism of cell death would be warranted.

  • If the compound shows a clear phenotype (Tier 2): This provides a strong lead. For example, if it inhibits proliferation, the next steps would involve cell cycle analysis by flow cytometry to see at which phase the cells are arresting.

  • If the compound modulates a target class (Tier 3): A positive hit in a GPCR calcium flux assay, for example, would dramatically narrow the search space. The next step would be to screen against a more focused panel of GPCR subtypes to identify the specific receptor(s) it interacts with.

This systematic approach transforms the challenge of characterizing a novel compound from a fishing expedition into a logical, hypothesis-driven process, paving the way for successful target identification and further drug development.

References

Application Note & Protocol: Radiolabeling of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride for Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Radiolabeled Spirocycles in Drug Discovery

Spirocyclic scaffolds, such as 9-Oxa-2-azaspiro[5.5]undecane, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures that can offer improved metabolic stability and target-binding selectivity.[1] To elucidate the pharmacological profile of novel compounds based on this scaffold, radioligand binding assays are the gold standard for quantifying their affinity and selectivity for specific biological targets.[2] These assays provide critical data for structure-activity relationship (SAR) studies and candidate selection in drug development.

This document provides a comprehensive guide to the radiolabeling of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and its subsequent use in receptor binding assays. We will detail the rationale behind the choice of radionuclide, outline a synthetic protocol for tritiation, and provide step-by-step instructions for conducting saturation and competition binding experiments. For the purpose of this application note, we will hypothesize that 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a ligand for the sigma-1 (σ1) receptor, a target implicated in a variety of neurological disorders. This is a plausible scenario, as similar spirocyclic structures have shown high affinity for this receptor.[3]

PART 1: Radiolabeling Strategy and Synthesis

Rationale for Isotope Selection: Tritium (³H) vs. Carbon-14 (¹⁴C)

The choice of radionuclide is a critical first step in developing a radioligand. Both tritium (³H) and carbon-14 (¹⁴C) are commonly used in drug discovery.[4]

  • Tritium (³H): Offers high specific activity (up to 29 Ci/mmol per tritium atom), which is advantageous for detecting low concentrations of binding sites.[5] Tritiation can often be achieved through catalytic exchange reactions on the parent molecule or a late-stage precursor.[6]

  • Carbon-14 (¹⁴C): Provides a metabolically stable label, as carbon atoms are less likely to be exchanged than hydrogen.[7] However, ¹⁴C-labeling typically requires a more complex multi-step synthesis starting from a simple labeled precursor like [¹⁴C]CO₂ or [¹⁴C]cyanide, which can be time-consuming and costly.[8][9]

For initial binding studies where high specific activity is paramount for determining binding affinity (Kd) and receptor density (Bmax), tritium is the preferred isotope .[5] The following protocol will, therefore, focus on the tritiation of a suitable precursor.

Proposed Radiosynthesis of [³H]-9-Oxa-2-azaspiro[5.5]undecane

A plausible strategy for the tritiation of 9-Oxa-2-azaspiro[5.5]undecane is through the catalytic reduction of an unsaturated precursor with tritium gas (T₂). This approach confines the handling of radioactive material to the final synthetic step.

Precursor Synthesis: The synthesis of a suitable unsaturated precursor, such as one containing a double bond in the piperidine ring, would be the first step. For the purposes of this guide, we will assume the availability of such a precursor.

Final Radiolabeling Step:

Reaction: Catalytic tritiation of the unsaturated precursor.

Materials and Reagents:

MaterialSupplierGrade
Unsaturated 9-Oxa-2-azaspiro[5.5]undecane precursorCustom Synthesis>98% purity
Tritium gas (T₂)Specialized SupplierHigh Purity
10% Palladium on Carbon (Pd/C)Sigma-AldrichCatalyst Grade
Ethyl AcetateSigma-AldrichAnhydrous
MethanolSigma-AldrichHPLC Grade
0.1 M Hydrochloric Acid (HCl) in EthanolSigma-AldrichVolumetric Standard

Protocol for Tritiation:

  • Catalyst Preparation: In a specialized tritium-labeling apparatus, suspend 10% Pd/C (5 mg) in anhydrous ethyl acetate (2 mL).

  • Addition of Precursor: Add the unsaturated precursor (10 mg, 0.065 mmol) to the catalyst suspension.

  • Introduction of Tritium Gas: Freeze-thaw the reaction mixture to degas, and then introduce tritium gas (T₂) to a pressure of approximately 1 atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by a suitable technique (e.g., radio-TLC).

  • Quenching and Filtration: Carefully vent the excess tritium gas. Quench the reaction with methanol (1 mL) and filter the mixture through a celite pad to remove the catalyst.

  • Purification: Purify the crude product using reverse-phase HPLC to separate the labeled product from any unreacted precursor and radiolabeled impurities.

  • Conversion to Hydrochloride Salt: Treat the purified free base with one equivalent of 0.1 M HCl in ethanol and evaporate the solvent to yield [³H]-9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

  • Quality Control: Determine the radiochemical purity by radio-HPLC and the specific activity by liquid scintillation counting and mass spectrometry.

Diagram of the Radiolabeling Workflow:

G cluster_synthesis Radiosynthesis cluster_purification Purification & QC Precursor Unsaturated Precursor Reaction Catalytic Tritiation (T₂, Pd/C) Precursor->Reaction Crude_Product Crude [³H]-Product Reaction->Crude_Product Quench & Filter HPLC Reverse-Phase HPLC Crude_Product->HPLC Salt_Formation HCl Salt Formation HPLC->Salt_Formation Final_Product [³H]-9-Oxa-2-azaspiro[5.5]undecane HCl Salt_Formation->Final_Product QC Purity & Specific Activity Analysis Final_Product->QC

Caption: Workflow for the synthesis and purification of [³H]-9-Oxa-2-azaspiro[5.5]undecane HCl.

PART 2: Radioligand Binding Assay Protocols

Radioligand binding assays are essential for characterizing the interaction of a ligand with its target receptor.[10] The two primary types of assays described here are saturation and competition binding assays.[2]

Membrane Preparation

A crucial component of the binding assay is the source of the target receptor. For this hypothetical study targeting the sigma-1 receptor, we will use a cell line known to express this receptor, such as the human neuroblastoma cell line SH-SY5Y.

Protocol for Membrane Preparation:

  • Cell Culture: Grow SH-SY5Y cells to confluency in appropriate culture flasks.

  • Harvesting: Scrape the cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂) to a protein concentration of 1-2 mg/mL, as determined by a Bradford or BCA protein assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the density of binding sites (Bmax).[11]

Protocol for Saturation Binding Assay:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).

  • Radioligand Dilutions: Prepare serial dilutions of [³H]-9-Oxa-2-azaspiro[5.5]undecane HCl in assay buffer, typically ranging from 0.1 to 10 times the expected Kd.

  • Incubation:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation (e.g., 50-100 µg of protein) to each well.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known non-labeled sigma-1 receptor ligand (e.g., 10 µM haloperidol) to displace the specific binding of the radioligand, followed by 50 µL of the radioligand dilution and 100 µL of the membrane preparation.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester, followed by several washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts for each radioligand concentration.

    • Plot the specific binding as a function of the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Expected Data Output:

ParameterDescription
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor.
Bmax Maximum number of binding sites; represents the density of the receptor in the tissue preparation.
Competition Binding Assay

This assay determines the affinity (Ki) of a non-labeled test compound by measuring its ability to compete with the radioligand for binding to the receptor.[2]

Protocol for Competition Binding Assay:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, NSB, and a range of concentrations of the unlabeled test compound.

  • Reagent Addition:

    • Total Binding: Add 50 µL of assay buffer.

    • NSB: Add 50 µL of a high concentration of a known non-labeled ligand (e.g., 10 µM haloperidol).

    • Test Compound: Add 50 µL of serial dilutions of the unlabeled test compound.

  • Radioligand Addition: To all wells, add 50 µL of [³H]-9-Oxa-2-azaspiro[5.5]undecane HCl at a fixed concentration, typically at or below its Kd value.[5]

  • Membrane Addition: Add 100 µL of the membrane preparation to all wells.

  • Incubation, Termination, and Counting: Follow the same procedure as for the saturation binding assay (steps 4-6).

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation assay.[12]

Diagram of Binding Assay Principles:

G cluster_saturation Saturation Binding cluster_competition Competition Binding Receptor_S Receptor Complex_S [³H]-Ligand-Receptor Complex Receptor_S->Complex_S Radioligand_S [³H]-Ligand (Increasing Conc.) Radioligand_S->Complex_S Receptor_C Receptor Complex_C [³H]-Ligand-Receptor Complex Receptor_C->Complex_C Radioligand_C [³H]-Ligand (Fixed Conc.) Radioligand_C->Complex_C Test_Compound Unlabeled Compound (Increasing Conc.) Test_Compound->Receptor_C Competes with [³H]-Ligand

Caption: Principles of saturation and competition radioligand binding assays.

Conclusion

The protocols outlined in this application note provide a robust framework for the radiolabeling of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and its characterization in binding assays. By employing these methods, researchers can gain valuable insights into the pharmacological properties of this and other novel spirocyclic compounds, thereby accelerating the drug discovery and development process. The successful execution of these studies hinges on careful planning, adherence to safety protocols for handling radioactivity, and rigorous data analysis.

References

  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Retrieved from [Link][10]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][2]

  • (2025, July 9). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Fictitious Journal of Radiochemistry, 1(1), 1-10.[8]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][12]

  • Li, J., et al. (2020). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 25(22), 5439.[6]

  • Maguire, J. J., & Davenport, A. P. (2012). Radioligand binding assays and their analysis. In Receptor Binding Techniques (pp. 31-77). Humana Press.[11]

  • Jia, H. M., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.[3]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link][13]

  • Kopf, S., & Bourriquen, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718.[14]

  • Tona, A., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(11), 2415-2428.[9]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-10.[15]

  • PubChem. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link][16]

  • (2025, August 6). Carbon-14 labelled API manufacturing. Fictitious Journal of Pharmaceutical Sciences, 2(3), 45-52.[17]

  • ResearchGate. (n.d.). Synthetic Tritium Labeling: Reagents and Methodologies. Retrieved from [Link][18]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link][4]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link][19]

  • Moravek, Inc. (n.d.). C14 Radiolabeling: What You Need to Know. Retrieved from [Link][7]

  • Synthesis Workshop. (2022, May 7). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube. Retrieved from [Link][20]

  • (2025, August 10). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Open Medscience Review.[21]

  • ProQuest. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link][1]

  • Pharmaron. (n.d.). Tritium Radiosynthesis. Retrieved from [Link][22]

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Application Note: High-Throughput Screening for Modulators of G-Protein Coupled Receptors Using 9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

Spirocyclic scaffolds are privileged structures in medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe the complex binding sites of biological targets.[1][2] The rigid yet conformationally distinct nature of these frameworks makes them ideal starting points for the development of novel therapeutics.[2] The 9-Oxa-2-azaspiro[5.5]undecane core, a heterocyclic system, presents intriguing possibilities for interacting with a variety of protein targets, particularly G-protein coupled receptors (GPCRs), which are the targets of over 30% of FDA-approved drugs.[3] Spirocyclic alkaloids and related compounds have shown a wide range of biological activities, including neuroprotective and anti-inflammatory properties, often mediated through receptors and ion channels.[2][4][5]

This application note provides a comprehensive protocol for utilizing 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in a high-throughput screening (HTS) campaign to identify novel modulators of a target Gq-coupled GPCR. We present a robust, cell-based calcium flux assay, a widely used method for monitoring GPCR activation, as the primary screening platform.[3][6] The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and the efficient identification of viable "hit" compounds for further drug development.

Assay Principle: Gq-Coupled GPCR Calcium Flux

GPCRs that couple to the Gαq subunit initiate a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[3][7] This application note details a homogeneous, fluorescence-based assay to measure these intracellular Ca²⁺ changes.

  • Cell Line: A stable cell line (e.g., HEK293 or CHO) endogenously or recombinantly expressing the target Gq-coupled GPCR is used.[7]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). In its acetoxymethyl (AM) ester form, the dye is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

  • Signal Generation: In the absence of calcium, the dye exhibits low fluorescence. Upon GPCR activation by an agonist, the subsequent release of intracellular calcium leads to a significant increase in dye binding, resulting in a quantifiable increase in fluorescence intensity.

  • Compound Screening: 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and other library compounds are added to the cells. Agonists will trigger a fluorescent signal, while antagonists will inhibit the signal produced by a known reference agonist.

This no-wash, add-and-read format is highly amenable to automated, high-throughput screening in 384- or 1536-well microplate formats.[8][9]

Gq_Pathway cluster_membrane Cell Membrane GPCR Target GPCR Gq Gαq GPCR->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Ligand Agonist (e.g., Hit Compound) Ligand->GPCR Binds Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_ion Ca²⁺ ER->Ca_ion Releases Fluo_Dye Fluorescent Ca²⁺ Dye Ca_ion->Fluo_Dye Binds Signal Fluorescence Increase Fluo_Dye->Signal

Caption: Gq-coupled GPCR signaling cascade leading to a fluorescent signal.

Materials and Reagents

ReagentSupplierNotes
9-Oxa-2-azaspiro[5.5]undecane hydrochlorideCommercialCAS: 57289-77-7 (Parent), Prepare a 10 mM stock solution in 100% DMSO.[10]
Target GPCR-expressing cell line (e.g., CHO-K1)ATCC/In-houseMaintain in appropriate growth medium (e.g., F-12K with 10% FBS).
Calcium-sensitive dye kit (e.g., Fluo-8)VariousKit should include the dye and a probenecid solution to prevent dye extrusion from cells.
Assay Buffer (e.g., HBSS)VariousHanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4.
Dimethyl Sulfoxide (DMSO), HTS GradeVariousFor compound solubilization.
Reference Agonist & AntagonistVariousKnown compounds for the target GPCR to be used as positive controls.
384-well black, clear-bottom microplatesVariousTissue-culture treated for cell-based assays.

Experimental Protocols

PART 1: Assay Development & Validation

The primary goal of this phase is to develop a robust assay with a large enough signal window and low variability to confidently identify hits. The key metric for this is the Z'-factor.[11][12]

Z'-Factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[13] Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., max signal with reference agonist).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., min signal with buffer/DMSO).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][12]

Protocol for Z'-Factor Plate:

  • Cell Seeding: Seed the GPCR-expressing cells into a 384-well plate at a pre-determined optimal density (e.g., 10,000 cells/well in 40 µL of growth medium) and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: The next day, prepare the dye loading solution according to the manufacturer's protocol, typically including the fluorescent dye and probenecid in the assay buffer.

  • Aspirate & Load: Remove the growth medium from the cell plate and add 20 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Control Preparation:

    • Negative Control: In half of the plate (e.g., 192 wells), add 10 µL of assay buffer containing 0.1% DMSO.

    • Positive Control: In the other half, add 10 µL of a reference agonist at its EC₁₀₀ concentration.

  • Signal Reading: Immediately place the plate into a plate reader (e.g., FLIPR, PHERAstar) equipped for kinetic fluorescence reading. Measure the fluorescence signal (e.g., Ex/Em = 490/525 nm) every second for 120 seconds.

  • Analysis: Calculate the Z'-factor using the maximum signal from the positive control wells and the baseline signal from the negative control wells. Optimize cell density, dye concentration, and agonist concentration until Z' > 0.5 is consistently achieved.

PART 2: Primary High-Throughput Screen

This protocol is for screening a compound library, including 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, at a single concentration to identify potential agonists or antagonists.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Seed 1. Seed Cells (384-well plates) Incubate1 2. Incubate Overnight Seed->Incubate1 Load 3. Load with Calcium Dye Incubate1->Load Incubate2 4. Incubate 1.5 hr Load->Incubate2 Add_Cmpd 5. Add Library Compounds (incl. 9-Oxa-2-azaspiro...) Incubate2->Add_Cmpd Read1 6. Read Plate (Agonist Mode) Add_Cmpd->Read1 Add_Agonist 7. Add Reference Agonist Read1->Add_Agonist Read2 8. Read Plate (Antagonist Mode) Add_Agonist->Read2 Analyze 9. Normalize Data & Calculate % Activity Read2->Analyze Hit_Pick 10. Identify Hits (e.g., >3σ from mean) Analyze->Hit_Pick

Caption: Automated HTS workflow for identifying GPCR modulators.

Step-by-Step Protocol:

  • Plate Preparation: Follow steps 1-4 from the "Z'-Factor Plate" protocol for all plates in the screening run.

  • Compound Transfer: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the assay plates. This includes 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, resulting in a final assay concentration of 10 µM (assuming a 10 mM stock and a final volume of 50 µL).

  • Control Wells: Dedicate specific columns on each plate for controls:

    • Negative Control: 0.1% DMSO (vehicle).

    • Positive Control (Antagonist mode): Reference agonist at EC₅₀.

    • Positive Control (Agonist mode): Reference agonist at EC₁₀₀.

  • Agonist Mode Screening:

    • Place the plate in the fluorescence plate reader.

    • Initiate kinetic reading and, after a 10-second baseline, inject 10 µL of assay buffer.

    • Continue reading for at least 120 seconds to identify compounds that cause a direct increase in fluorescence (agonists).

  • Antagonist Mode Screening:

    • Following the agonist read, inject 10 µL of the reference agonist (at a final concentration of EC₅₀) into all wells.

    • Continue reading for an additional 120 seconds to identify compounds that inhibit the signal from the reference agonist (antagonists).

  • Data Analysis:

    • Normalize the data for each plate. The signal from the negative control wells represents 0% activity, and the signal from the positive control wells (EC₁₀₀ agonist) represents 100% activity.

    • Calculate the percent activity for each compound well.

    • A "hit" is typically defined as a compound that produces a response greater than three standard deviations from the mean of the neutral (DMSO) control wells.

Data Interpretation & Follow-Up

ParameterAgonist HitAntagonist Hit
Primary Signal Increase in fluorescence after compound addition.No significant change after compound addition.
Secondary Signal N/AInhibition of fluorescence after reference agonist addition.
Calculated Value % Activation > Hit Threshold (e.g., 20%)% Inhibition > Hit Threshold (e.g., 50%)
Next Steps Dose-response curve to determine EC₅₀.Dose-response curve to determine IC₅₀.
Confirmation Assay Orthogonal assay (e.g., cAMP measurement for Gs/Gi).Orthogonal assay and selectivity profiling.

False positives are a common challenge in HTS.[8][14] Compounds that are fluorescent themselves or that interfere with the assay technology can be mistakenly identified as hits.[8] Therefore, all primary hits, including any activity seen with 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, must be validated through:

  • Dose-Response Confirmation: Re-testing hits at multiple concentrations to confirm activity and determine potency (EC₅₀ or IC₅₀).

  • Orthogonal Assays: Testing hits in a different assay format that measures a different point in the signaling pathway (e.g., β-arrestin recruitment) to rule out technology-specific artifacts.[15]

  • Selectivity Profiling: Screening confirmed hits against related GPCRs or other targets to determine their specificity.

Conclusion

This application note provides a validated, high-throughput framework for screening 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and other small molecules for modulatory activity against Gq-coupled GPCRs. By adhering to rigorous assay development standards, including the consistent achievement of a Z'-factor > 0.5, this protocol ensures the generation of high-quality, reproducible data.[11][16] The outlined workflow, from primary screening to hit confirmation, enables the efficient identification of promising lead compounds, paving the way for subsequent stages of drug discovery.

References

  • Vertex AI Search. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines.
  • Al-Zoubi, M., et al. (2023). Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health (NIH). Available from: [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Available from: [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Available from: [Link]

  • Zwier, J. (2010). An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. Available from: [Link]

  • Shukla, A. K. (2014). Recent progress in assays for GPCR drug discovery. National Institutes of Health (NIH). Available from: [Link]

  • Zheng, W., et al. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica. Available from: [Link]

  • Saha, T., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. Available from: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]

  • On HTS. (2023). Z-factor. Available from: [Link]

  • Sui, Y., & Wu, Z. (2018). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. Available from: [Link]

  • Charles River Laboratories. Ion Channel Assays. Available from: [Link]

  • Wikipedia. Z-factor. Available from: [Link]

  • Xu, J., et al. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Journal of Biomolecular Screening. Available from: [Link]

  • Ashraf, R., et al. (2024). Biologically active natural spirocyclic compounds. Molecules. Available from: [Link]

  • Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available from: [Link]

  • ResearchGate. Some bio-active naturally occuring spiro-alkaloids. Available from: [Link]

  • Hugel, H. M., & Longo, G. (2021). Natural spirocyclic alkaloids and polyphenols as multi target dementia leads. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Guchhait, G., & Madaan, S. (2019). Spirocyclic Motifs in Natural Products. National Institutes of Health (NIH). Available from: [Link]

  • ChemBK. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available from: [Link]

  • PubChem. 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride. Available from: [Link]

  • Gao, X., et al. (2022). Spirocyclic iridoid alkaloids from Plumeria rubra. Organic & Biomolecular Chemistry. Available from: [Link]

  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available from: [Link]

  • Leveridge, M., & van der Haydn, P. (2016). HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Available from: [Link]

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link]

  • Lead Sciences. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link]

Sources

Application Notes and Protocols for the Development of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 9-Oxa-2-azaspiro[5.5]undecane scaffold represents a compelling starting point for medicinal chemistry and drug discovery programs. Its inherent three-dimensionality, conferred by the spirocyclic core, offers the potential for novel intellectual property and improved pharmacological properties. This document provides a comprehensive guide for researchers on the derivatization of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. We will explore key synthetic strategies, focusing on the versatile secondary amine, and provide detailed, adaptable protocols for N-alkylation and N-acylation. The causality behind experimental choices, self-validating protocol design, and references to authoritative literature are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Strategic Value of the 9-Oxa-2-azaspiro[5.5]undecane Scaffold

Spirocyclic systems have gained significant traction in modern drug discovery due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets. The 9-Oxa-2-azaspiro[5.5]undecane core, a unique spiropiperidine ether, is of particular interest. Analogous structures, such as the 1-oxa-9-azaspiro[5.5]undecane and 1,9-diazaspiro[5.5]undecane scaffolds, have demonstrated a wide range of biological activities, including antituberculosis effects, inhibition of soluble epoxide hydrolase, and dual modulation of opioid and sigma receptors.[1] This precedent underscores the potential of the 9-Oxa-2-azaspiro[5.5]undecane framework as a privileged scaffold for the development of novel therapeutics.

The primary point of diversification on the 9-Oxa-2-azaspiro[5.5]undecane hydrochloride salt is the secondary amine of the piperidine ring. This functional group provides a readily accessible handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold. This guide will focus on two fundamental and powerful derivatization strategies: N-alkylation and N-acylation.

Core Scaffold Properties:

PropertyValueSource
Chemical Formula C9H18ClNO
Molecular Weight 191.70 g/mol
CAS Number 1956370-88-9
Appearance Solid (predicted)-
Solubility Soluble in water and polar organic solvents (predicted)-

Safety Precautions: 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategies for Derivatization

The derivatization of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride primarily involves reactions at the secondary amine. The initial step in most protocols will be the neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by treatment with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.

N-Alkylation Strategies

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy to modulate the pharmacological properties of a lead compound.

Reductive amination is a highly reliable and widely used method for the synthesis of tertiary amines from secondary amines. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, followed by in-situ reduction. A key advantage of this method is the prevention of over-alkylation, a common side reaction in direct alkylation methods.

Causality of Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure good solubility of the reactants and intermediates.

Caption: Reductive Amination Workflow

Direct alkylation via an Sₙ2 reaction with an alkyl halide is a classical approach. To avoid over-alkylation to the quaternary ammonium salt, it is crucial to use the secondary amine as the limiting reagent and to carefully control the reaction conditions.

Causality of Experimental Choices: The choice of base is important to scavenge the hydrogen halide byproduct. A non-nucleophilic base like potassium carbonate or DIPEA is often used. The reaction is typically performed in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the Sₙ2 reaction.

N-Acylation Strategies

N-acylation introduces an acyl group, forming an amide. This transformation can significantly alter the electronic properties and hydrogen bonding capacity of the molecule, which can have a profound impact on its biological activity.

This is a straightforward and efficient method for amide bond formation. The reaction is typically rapid and high-yielding.

Causality of Experimental Choices: A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid or carboxylic acid byproduct. The reaction is often carried out in an aprotic solvent like DCM or THF.

Caption: N-Acylation Workflow

This method offers a broader substrate scope and milder reaction conditions compared to the use of acyl chlorides. It involves the activation of a carboxylic acid with a coupling agent, followed by reaction with the secondary amine.

Causality of Experimental Choices: Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. The choice of solvent is typically a polar aprotic solvent like DMF or DCM.

Detailed Experimental Protocols

Note: The following protocols are adapted from established procedures for structurally similar spiropiperidine systems and should be optimized for the specific substrate.

General Procedure for Neutralization of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride
  • To a solution of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (1.0 eq) in a suitable solvent (e.g., DCM, 10 mL/mmol), add a base (e.g., triethylamine, 1.1-1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • The resulting solution or suspension of the free amine can be used directly in the subsequent reaction or can be worked up by washing with saturated aqueous sodium bicarbonate solution, followed by brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Protocol for N-Alkylation via Reductive Amination
  • To a solution of the free 9-Oxa-2-azaspiro[5.5]undecane (1.0 eq) in DCM (10 mL/mmol), add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N-Acylation with an Acyl Chloride
  • To a solution of the free 9-Oxa-2-azaspiro[5.5]undecane (1.0 eq) and triethylamine (1.5 eq) in DCM (10 mL/mmol) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch for amides).

Conclusion

The 9-Oxa-2-azaspiro[5.5]undecane hydrochloride scaffold provides a versatile platform for the development of novel chemical entities with potential therapeutic applications. The protocols detailed in this guide for N-alkylation and N-acylation offer robust and adaptable methods for the synthesis of a diverse library of derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively explore the structure-activity relationships of this promising spirocyclic system. As with any synthetic endeavor, careful optimization and thorough characterization are paramount to success.

References

  • Virgili, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 2434–2454. [Link]

  • PubChem. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Griggs, S. D., et al. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 4209. [Link]

  • PubChem. (n.d.). 9-Oxa-2-azaspiro[5.5]undecane hydrochloride - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The spirocyclic scaffold of 9-Oxa-2-azaspiro[5.5]undecane is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.[1][2] This guide provides in-depth technical advice and practical solutions to common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 9-Oxa-2-azaspiro[5.5]undecane hydrochloride?

A1: The synthesis of 9-Oxa-2-azaspiro[5.5]undecane and its derivatives often involves multi-step sequences. A prevalent strategy is the construction of the spirocyclic core via intramolecular reactions. Key approaches include:

  • Reductive Amination: This is a widely used method involving the reaction of a suitable keto-amine precursor. The intramolecular cyclization is driven by the formation of an imine or enamine intermediate, which is then reduced to the desired spirocycle.[3]

  • Cycloaddition Reactions: [3+2] or [4+2] cycloaddition strategies can be employed to construct the heterocyclic rings of the spirocycle in a controlled manner. However, these methods can present challenges related to regioselectivity and stereoselectivity.[4]

  • Ring-Closing Metathesis (RCM): For certain derivatives, RCM can be a powerful tool for forming one of the rings of the spirocyclic system.[5]

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

Q2: My overall yield is consistently low. What are the most critical steps to focus on for optimization?

A2: Low yields in spirocycle synthesis are a common challenge, often stemming from steric hindrance and the thermodynamic stability of intermediates.[6][7] Key areas for optimization include:

  • Purity of Starting Materials: Ensure all reactants and solvents are of high purity and anhydrous where necessary. The presence of water can significantly hinder reactions like imine formation in reductive amination.

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters. Systematically screen these variables to find the optimal conditions for your specific substrate.

  • Purification: Spirocyclic compounds can be challenging to purify due to their unique three-dimensional structures.[8] Explore different chromatographic techniques (e.g., normal phase, reverse phase, ion exchange) and crystallization conditions.

Q3: I am observing the formation of multiple byproducts. What are the likely side reactions?

A3: Side reactions are a common cause of reduced yields. Potential byproducts in the synthesis of 9-Oxa-2-azaspiro[5.5]undecane can include:

  • Incomplete Cyclization: The open-chain precursor may remain if the cyclization step is not driven to completion.

  • Over-reduction or Incomplete Reduction: In reductive amination, the reducing agent might reduce other functional groups, or fail to reduce the imine intermediate completely.

  • Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric materials.

  • Rearrangement Products: Acid-catalyzed cyclization might lead to unexpected rearrangements.[3]

Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of byproducts early on.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Problem 1: Poor Conversion in the Reductive Amination Step

Symptoms:

  • Low consumption of the starting keto-amine as observed by TLC or LC-MS.

  • Isolation of a mixture of starting material and the desired product.

Causality & Troubleshooting Workflow:

The success of a reductive amination hinges on the efficient formation of the iminium ion intermediate, followed by its reduction.

G

Detailed Protocol for Optimizing Reductive Amination:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. The presence of water can hydrolyze the imine intermediate. Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.

  • pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile. You can use additives like acetic acid.[9]

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice as it is mild and can be used in a one-pot procedure.

    • Sodium cyanoborohydride (NaBH₃CN): Effective but toxic. It is more stable at lower pH compared to sodium borohydride.[10]

    • Sodium borohydride (NaBH₄): A stronger reducing agent that may require separate imine formation and reduction steps.

  • Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C).

Data Presentation: Comparison of Reducing Agents

Reducing AgentTypical ConditionsAdvantagesDisadvantages
NaBH(OAc)₃ One-pot, DCM or DCE, RTMild, good functional group toleranceCan be slower
NaBH₃CN Methanol, pH 4-6Effective for challenging substratesToxic (HCN gas)
NaBH₄ Methanol, 0 °C to RTInexpensive, powerfulLess selective, may require two steps
Problem 2: Difficulty in Isolating and Purifying the Hydrochloride Salt

Symptoms:

  • The product oils out during precipitation.

  • The isolated solid is hygroscopic and difficult to handle.[1]

  • The final product has low purity after crystallization.

Causality & Troubleshooting Workflow:

The physical properties of the hydrochloride salt can make its isolation challenging. The key is to select an appropriate solvent system for precipitation/crystallization and to handle the product under anhydrous conditions.

G

Detailed Protocol for Hydrochloride Salt Formation and Purification:

  • Preparation of the Free Base: After the final synthetic step, perform a standard aqueous workup to isolate the free base of 9-Oxa-2-azaspiro[5.5]undecane. Ensure the organic extract is thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Choice of Solvent: Dissolve the purified free base in a suitable anhydrous solvent. Ethers such as diethyl ether or methyl tert-butyl ether (MTBE) are commonly used.

  • Addition of HCl: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) to the solution of the free base with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry thoroughly under high vacuum. If the product is hygroscopic, perform these steps in a glove box or under a stream of inert gas.

Experimental Protocol: A General Procedure for the Synthesis of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride via Reductive Amination

This is a representative protocol and may require optimization for specific substrates.

  • Imine Formation: To a solution of the keto-amine precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude free base.

  • Purification of the Free Base: Purify the crude product by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield 9-Oxa-2-azaspiro[5.5]undecane hydrochloride as a solid.

References

  • Foley, D. J., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(24), 17755-17799.
  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Available from: [Link].

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link].

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link].

  • ResearchGate. Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Available from: [Link].

  • Lead Sciences. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link].

  • ResearchGate. Selected Synthetic Strategies to Spirocyclics. Available from: [Link].

  • Reddit. Reductive amination difficulties - poor conversion. Available from: [Link].

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available from: [Link].

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link].

  • National Institutes of Health. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Available from: [Link].

  • ResearchGate. Design and Synthesis of Spirocycles. Available from: [Link].

  • Royal Society of Chemistry. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Available from: [Link].

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. Available from: [Link].

  • ResearchGate. Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. Available from: [Link].

Sources

"overcoming solubility issues with 9-Oxa-2-azaspiro[5.5]undecane hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this spirocyclic compound. As a hydrochloride salt of a basic amine, its solubility is governed by a predictable yet sensitive interplay of pH, solvent polarity, and ionic strength. This guide provides a series of troubleshooting steps and foundational knowledge to help you achieve consistent and successful dissolution for your experiments. We will move from fundamental principles to practical, step-by-step protocols, explaining the scientific rationale behind each recommendation.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common initial questions regarding the solubility of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Q1: What are the basic chemical properties of this compound?

9-Oxa-2-azaspiro[5.5]undecane is a heterocyclic compound featuring a spirocyclic core.[1] The hydrochloride salt is formed by reacting the basic secondary amine with hydrochloric acid.

Table 1: Key Physicochemical Properties

Property Value / Description Source
Parent Compound 9-Oxa-2-azaspiro[5.5]undecane [1]
Molecular Formula C₉H₁₇NO [1]
Molecular Weight 155.24 g/mol [1]
Salt Form Hydrochloride (HCl) User Topic
Expected pKa The secondary amine is basic and will have a pKa in the range of 8-11, typical for cyclic amines. General Chem.

| Appearance | Typically a white to off-white crystalline solid. | General Chem. |

Q2: Why is forming a hydrochloride salt intended to improve solubility?

Salt formation is a well-established technique for enhancing the aqueous solubility of ionizable compounds.[2] The parent molecule, an amine, is a weak base. By reacting it with hydrochloric acid, the basic nitrogen atom is protonated, forming a cationic species. This charged species has significantly greater polarity than the neutral free base, leading to more favorable interactions with polar solvents like water.[3]

Q3: If it's a salt, why am I still having trouble dissolving it in neutral water?

While the hydrochloride salt form is more soluble than the free base, its dissolution in pure, neutral water can still be limited. This can be due to several factors:

  • High Crystal Lattice Energy: The compound may be a highly stable, crystalline solid ("brick-dust" molecule), where the energy required to break apart the crystal lattice is substantial.[4]

  • Re-precipitation of Free Base: When the salt dissolves, it establishes an equilibrium in solution. In a neutral or slightly basic pH environment, the protonated amine can deprotonate, reverting to the less soluble free base, which may then precipitate out of solution.

  • Common Ion Effect: In solutions already containing chloride ions, the solubility of the hydrochloride salt can be suppressed, an issue known as the common ion effect.[5][6]

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic, question-driven approach to resolving common solubility problems.

Q4: My compound is poorly soluble in neutral water. What is the first and most critical step I should take?

Answer: Adjust the pH. The solubility of amine hydrochlorides is critically dependent on pH.[7] By lowering the pH of your solvent, you shift the equilibrium towards the protonated (charged) and therefore more soluble form of the molecule.

  • Prepare an Acidic Solvent: Start with an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0-5.0) or simply a dilute solution of hydrochloric acid (e.g., 0.01 M HCl).

  • Weigh the Compound: Accurately weigh the required amount of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

  • Initial Dissolution: Add the acidic solvent to the compound.

  • Facilitate Dissolution: Gently agitate or vortex the solution. Sonication in a water bath for 5-10 minutes can also be effective.

  • Observe: A clear solution should form. If not, the pH may still be too high, or you may be exceeding the compound's intrinsic solubility limit even in its protonated form.

The diagram below illustrates the relationship between pH and the ionization state of the compound.

G cluster_0 Solution pH cluster_1 Compound Form Low_pH Low pH (Acidic) e.g., pH < 7 Protonated R₂NH₂⁺Cl⁻ (Protonated Cation) High Solubility Low_pH->Protonated Favors High_pH High pH (Neutral/Basic) e.g., pH > 7 Free_Base R₂NH (Free Base) Low Solubility High_pH->Free_Base Favors Protonated->Free_Base Deprotonation (Add Base) Free_Base->Protonated Protonation (Add Acid)

Caption: Effect of pH on the ionization and solubility of the amine hydrochloride.

Q5: I've lowered the pH, but I still can't reach my target concentration. What is the next step?

Answer: Use a co-solvent. If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent.[8] Co-solvents work by reducing the overall polarity of the solvent system, which helps to solvate the less polar regions of the spirocyclic structure.[9]

Table 2: Recommended Co-solvents for Initial Screening

Co-solvent Properties & Considerations Typical Starting % (v/v)
DMSO Strong, aprotic solvent. Excellent solubilizing power. May be toxic to some cell lines at >0.5%. 5-10%
Ethanol (EtOH) Less toxic than DMSO. Commonly used in formulations. 10-20%
Propylene Glycol (PG) Common pharmaceutical excipient. Good for parenteral formulations.[10] 10-30%

| Polyethylene Glycol 400 (PEG 400) | Low toxicity polymer. Often used to enhance solubility.[11] | 10-30% |

  • Select a Co-solvent: Choose a co-solvent from Table 2 based on your experimental constraints (e.g., cell toxicity).

  • Prepare a Concentrated Stock: Weigh your compound and dissolve it in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). This step leverages the high solubilizing power of the pure organic solvent.

  • Dilute into Aqueous Buffer: Perform a stepwise (serial) dilution of the organic stock solution into your final aqueous medium, which should ideally be pH-adjusted as described in Q4. Crucially, vortex or mix vigorously during the addition to avoid localized high concentrations that can cause precipitation.

Q6: My compound dissolves in the organic co-solvent, but it crashes out (precipitates) when I dilute it into my aqueous buffer. How do I fix this?

Answer: This is a common issue known as anti-solvent precipitation. It occurs when the compound is rapidly transferred from a solvent in which it is highly soluble (the "solvent") to one in which it is poorly soluble (the "anti-solvent," in this case, your aqueous buffer).

The workflow below outlines how to troubleshoot this problem.

G start Start: Precipitation upon dilution check_pH Is the aqueous buffer acidic? (e.g., pH 4-6) start->check_pH adjust_pH Action: Lower the pH of the aqueous buffer (See Protocol 1) check_pH->adjust_pH No check_cosolvent Is the final co-solvent concentration high enough? check_pH->check_cosolvent Yes adjust_pH->check_cosolvent increase_cosolvent Action: Increase the final co-solvent percentage. (e.g., from 1% to 5%) check_cosolvent->increase_cosolvent No check_temp Is the buffer cold? check_cosolvent->check_temp Yes increase_cosolvent->check_temp warm_buffer Action: Warm buffer to RT or 37°C before adding stock. check_temp->warm_buffer Yes success Result: Clear, stable solution check_temp->success No warm_buffer->success

Caption: Troubleshooting workflow for precipitation during stock solution dilution.

Q7: Can temperature be used to improve solubility?

Answer: Yes, but with caution. For most salts, solubility increases with temperature as the added thermal energy helps overcome the crystal lattice energy.[12] You can gently warm your solvent (e.g., to 37-50°C) during dissolution.

However, be aware of two potential issues:

  • Exothermic Dissolution: Some compounds have an exothermic heat of dissolution, and for these, solubility can decrease with increasing temperature.[13] While less common, this is a possibility.

  • Metastable Supersaturation: Heating can create a supersaturated solution that is not stable at room temperature. The compound may precipitate out as the solution cools. Therefore, always check the stability of your solution at the final experimental temperature.

Part 3: Advanced Considerations & Final Recommendations

  • Sonication: Using an ultrasonic bath is a highly effective physical method to break apart solid particles and accelerate dissolution.[14] It is recommended for all dissolution protocols.

  • Fresh Solutions: Due to the potential for precipitation or degradation over time, it is always best practice to prepare solutions fresh for each experiment.

  • Advanced Formulation: If simple pH adjustment and co-solvents are insufficient for your application (e.g., in vivo studies), more advanced formulation strategies may be necessary. These include creating solid dispersions with polymers, or using complexation agents like cyclodextrins.[15][16] These techniques are beyond the scope of this basic guide but represent the next tier of solubility enhancement.

This guide provides a robust framework for overcoming the most common solubility challenges associated with 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. By systematically addressing pH, co-solvent choice, and physical dissolution methods, researchers can achieve reliable and reproducible results.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search Grounding API.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride. (n.d.). CymitQuimica.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.).
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Formulation strategies for poorly soluble drugs. (2025).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • Effective formulation strategies for poorly water soluble drugs. (n.d.).
  • Why does the solubility of some salts decrease with temper
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • How does temperature affect the solubility of salt in water? (n.d.).
  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. (n.d.). PubMed.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • 9-Oxa-2-azaspiro[5.5]undecane. (n.d.). ChemScene.

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Technical Support Center: Stabilizing 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. Spirocyclic systems are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved physicochemical and pharmacokinetic properties compared to simpler heterocyclic rings.[1] However, the unique structural features of this molecule—a secondary amine hydrochloride salt, an ether linkage, and a spirocyclic core—present specific challenges in formulation and handling. This document offers a structured, question-and-answer-based approach to troubleshooting common stability and solubility issues, grounded in fundamental chemical principles and established pharmaceutical practices.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride?

A1: 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a white to off-white solid.[2] As a hydrochloride salt of a secondary amine, it is designed for enhanced aqueous solubility compared to its free base form. When dissolved in a neutral, unbuffered solvent like water, it will produce a slightly acidic solution due to the hydrolysis of the ammonium cation. The molecule has a molecular weight of approximately 191.70 g/mol .[2] The spirocyclic scaffold provides conformational rigidity, which can be advantageous for target binding but may also influence its solubility and crystalline packing.[1]

Q2: What is the recommended solvent for preparing a stock solution?

A2: For initial high-concentration stock solutions (e.g., 10-50 mM), the use of a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solvating power. For applications intolerant of DMSO, ethanol or methanol may be suitable alternatives. When preparing aqueous solutions, it is critical to start with deionized, purified water or a pre-formulated buffer system. Always add the compound to the solvent and mix thoroughly; sonication can aid dissolution.

Q3: What are the ideal storage conditions for solutions of this compound?

A3:

  • Stock Solutions (in Organic Solvent): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. Store at -20°C or -80°C, protected from light.

  • Aqueous Solutions: Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24-48 hours, protected from light. Long-term storage of aqueous solutions is not recommended without comprehensive stability data. The recommended storage for the solid material is at room temperature in an inert atmosphere.[3]

Q4: I've noticed my compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium or phosphate-buffered saline (PBS). Why is this happening?

A4: This is a common phenomenon known as "solvent shock" or precipitation due to pH shift and exceeding the compound's solubility limit.[4] There are two primary causes:

  • Poor Aqueous Solubility of the Free Base: Your cell culture medium or PBS is buffered around pH 7.2-7.4. The pKa of the secondary amine in the spirocycle is likely in the 8-10 range. At a pH near or above its pKa, a significant portion of the hydrochloride salt will convert to the neutral free base, which is typically much less soluble in water, causing it to precipitate.[5][6]

  • Exceeding Solubility Limit: Even if the pH is favorable, the final concentration of the compound in the aqueous medium may simply be higher than its intrinsic aqueous solubility.[4]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.

Issue 1: Compound Precipitation in Aqueous Buffers
  • Symptom: A clear solution becomes cloudy or forms visible particulate immediately after dilution or upon standing for a short period.

  • Primary Cause: The pH of the aqueous medium is too high, converting the soluble salt to the insoluble free base.[5][6]

G start Precipitation Observed in Aqueous Buffer check_ph Measure pH of Final Solution start->check_ph ph_high Is pH > 6.0? check_ph->ph_high lower_ph SOLUTION A: Lower Buffer pH (e.g., pH 4.5-5.5 Citrate Buffer) ph_high->lower_ph Yes solubility_issue pH is acidic (≤ 6.0) Precipitation still occurs ph_high->solubility_issue No check_conc Is Final Concentration > 100 µM? solubility_issue->check_conc lower_conc SOLUTION B: Lower Final Concentration check_conc->lower_conc Yes cosolvent SOLUTION C: Add Co-solvent (e.g., 1-5% PEG-400, Solutol) check_conc->cosolvent No

Caption: Troubleshooting flowchart for precipitation issues.

  • Solution A (Lower Buffer pH): The most direct solution is to maintain an acidic pH where the amine remains protonated and soluble. For many amine hydrochlorides, a buffer system in the pH range of 4.0 to 6.0 is optimal. Citrate or acetate buffers are excellent choices. This approach is suitable for chemical assays but may not be compatible with biological experiments.

  • Solution B (Lower Concentration): Perform a dose-response curve to determine the highest concentration that remains soluble in your specific medium.[4] It's possible your experimental concentration simply exceeds the compound's solubility limit.

  • Solution C (Use of Co-solvents): For cell-based assays where pH cannot be significantly altered, consider using a pharmaceutically acceptable co-solvent. Adding small amounts (e.g., 1-5%) of excipients like PEG-400, HP-β-CD, or Solutol HS 15 to your final aqueous medium can significantly enhance the solubility of the compound.

Issue 2: Chemical Degradation Observed Over Time
  • Symptom: Your HPLC or LC-MS analysis shows a decrease in the main peak area and the appearance of one or more new peaks over time, indicating the formation of degradation products.

  • Primary Suspect: Acid-catalyzed hydrolysis of the ether linkage. Ethers can be cleaved under strongly acidic conditions, a reaction that can be accelerated by elevated temperatures.[7][8]

The ether oxygen is protonated by an acid (H-A), making the adjacent carbon atom more electrophilic. A nucleophile (water) then attacks this carbon, leading to the opening of the ring.

G start 9-Oxa-2-azaspiro[5.5]undecane (Protonated Amine) protonation Step 1: Protonation of Ether Oxygen (+H+) start->protonation intermediate Protonated Ether Intermediate protonation->intermediate attack Step 2: Nucleophilic Attack by Water (H2O) intermediate->attack product Ring-Opened Hydroxy-Alcohol Product attack->product

Caption: Proposed acid-catalyzed hydrolysis pathway.

  • pH Optimization: The rate of acid-catalyzed hydrolysis is highly pH-dependent. The ideal pH is a balance between maintaining salt solubility (lower pH) and minimizing ether cleavage (higher pH). A systematic pH-stability study is required (see Protocol 2). Often, a pH range of 5.0-6.5 provides a good compromise.

  • Temperature Control: Hydrolytic reactions are temperature-dependent. Prepare solutions in chilled buffers and store them at 2-8°C to significantly slow the degradation rate. Avoid heating or autoclaving solutions containing the compound.

  • Perform a Forced Degradation Study: To confirm the identity of the degradants and understand the compound's liabilities, a forced degradation study is essential. This is a standard practice in pharmaceutical development as outlined by ICH guidelines.[9][10][11]

Part 3: Key Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood. Ensure the 9-Oxa-2-azaspiro[5.5]undecane hydrochloride powder is at room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required mass of the compound (Molecular Weight ≈ 191.7 mg/mmol) into a sterile, amber glass vial or a polypropylene tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particles.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Experimental Workflow for a pH-Stability Screen

This protocol helps identify the optimal pH for solution stability.

G prep_buffers 1. Prepare Buffers (e.g., pH 3, 5, 7.4, 9) prep_solutions 2. Prepare Test Solutions (e.g., 50 µM in each buffer) prep_buffers->prep_solutions time_zero 3. Time Zero (T=0) Analysis (HPLC/LC-MS) prep_solutions->time_zero incubate 4. Incubate Samples (e.g., 25°C and 40°C, protected from light) time_zero->incubate time_points 5. Analyze at Time Points (e.g., T=24h, 48h, 1 week) (HPLC/LC-MS) incubate->time_points analyze 6. Analyze Data (Plot % Remaining vs. pH) time_points->analyze

Caption: Workflow for a pH-dependent stability screen.

Protocol 3: Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11] The goal is to achieve 5-20% degradation of the active ingredient.[9]

  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% H₂O₂. Store at room temperature.

    • Thermal: Incubate the solution at 70°C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Neutralize acidic/basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., with a PDA detector) and LC-MS to identify the mass of any degradation products.

Part 4: Data Presentation

The following tables present hypothetical but realistic data that could be generated from the protocols above.

Table 1: Solubility Profile of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Buffer SystempHMaximum Soluble Concentration (µM)Observation
Glycine-HCl3.0> 5000Clear Solution
Citrate5.0> 2000Clear Solution
Phosphate (PBS)7.4~ 25Precipitation
Borate9.0< 5Heavy Precipitation

Table 2: pH-Dependent Stability After 7 Days at 25°C

Buffer SystempH% Parent Compound RemainingMajor Degradant Peak Area (%)
Glycine-HCl3.085.2%12.5% (putative hydrolytic product)
Citrate5.098.8%< 0.5%
Phosphate (PBS)7.499.5% (in supernatant)Not Detected
Borate9.099.6% (in supernatant)Not Detected

Data Interpretation: The tables clearly show a trade-off. While solubility is excellent at very low pH, stability is compromised (Table 2). Conversely, at neutral to basic pH, chemical stability is high, but physical stability (solubility) is extremely poor (Table 1). The optimal balance for this compound is achieved around pH 5.0.

References

  • Waterman, K. C., & Shamblin, S. L. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical Sciences, 107(2), 833-836. Available from: [Link]

  • Fustero, S., et al. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(12), 1103-1107. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71743840, 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. PubChem. Retrieved January 21, 2026. Available from: [Link]

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. PharmaCompass. Available from: [Link]

  • Clark, J. (2023). Acid Catalysed Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Available from: [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Chemical Biology. Available from: [Link]

  • Li, M., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6464-6468. Available from: [Link]

  • LibreTexts. (2025). Precipitation Reactions. Available from: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved January 21, 2026. Available from: [Link]

  • Li, S., & Chen, G. (2016). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 105(9), 2679-2688. Available from: [Link]

  • Glaser Tutoring. (2022, July 25). 15.31d | How to find if a compound precipitates from a solution: Pb3(PO4)2 [Video]. YouTube. Available from: [Link]

  • Waterman, K. C., & Shamblin, S. L. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Semantic Scholar. Available from: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 21, 2026. Available from: [Link]

  • ChemBK. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved January 21, 2026. Available from: [Link]

  • Waterman, K. C., & Shamblin, S. L. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. Available from: [Link]

  • Nakao, K., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 64(16), 12131-12155. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Li, S., & Chen, G. (2016). Stability of pharmaceutical salts in solid oral dosage forms. Expert Opinion on Drug Delivery, 13(1), 39-50. Available from: [Link]

  • Liguori, A., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering, 1(11), 1438-1447. Available from: [Link]

  • LibreTexts. (2020). Reactions of Amines. Available from: [Link]

  • OpenStax. (2019). Precipitation and Dissolution. In Chemistry 2e. Available from: [Link]

  • Kumar, L., & Singh, S. (2015). Salt Selection in Drug Development. Pharmaceutical Technology, 39(6), 34-40. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane. Retrieved January 21, 2026. Available from: [Link]

  • McDonald, R. I., et al. (2013). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 52(41), 10959-10962. Available from: [Link]

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  • Cendán, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10832-10853. Available from: [Link]

  • Lundgren, S. (2018). Synthesis of Spirocyclic Ethers [Master's thesis, Åbo Akademi University]. Åbo Akademi University. Available from: [Link]

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Technical Support Center: 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during its analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and validation.

I. General Considerations & Sample Handling

This section addresses overarching issues that can affect any analytical technique applied to 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

FAQ 1: My sample appears to be degrading over time, leading to inconsistent results. What are the likely causes and how can I mitigate this?

Answer: 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, as a secondary amine hydrochloride, can be susceptible to certain degradation pathways. The secondary amine is a nucleophile and can react with various electrophiles.[1] Additionally, issues can arise from the hydrochloride salt form.

  • pH Stability: The stability of the compound can be pH-dependent. In highly basic conditions, the free amine form is more prevalent, which can be more susceptible to oxidation. Conversely, in certain matrices, the hydrochloride salt might interact with other components. It is crucial to maintain a consistent and appropriate pH in your sample diluent and mobile phases.

  • Solvent Choice: Ensure your solvents are of high purity and free from contaminants that could react with the amine. For instance, aged ethers can contain peroxides that may oxidize the amine.

  • Storage: As a hydrochloride salt, the compound can be hygroscopic.[2] Moisture absorption can lead to physical changes in the solid material and potentially promote degradation in solution. Store the compound in a desiccator in a cool, dark place. For solutions, prepare them fresh whenever possible or store them at low temperatures for a limited time, after validating their stability.

II. High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a common technique for the analysis of non-volatile compounds like 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. However, the secondary amine functionality presents specific challenges.

FAQ 2: I am observing significant peak tailing in my reversed-phase HPLC chromatogram. What is the cause and how can I achieve a symmetrical peak?

Answer: This is a classic issue when analyzing basic compounds like secondary amines on silica-based C18 columns. The root cause is the interaction between the positively charged amine (at acidic to neutral pH) and negatively charged residual silanol groups on the silica surface. This secondary interaction leads to poor peak shape.

Here is a systematic approach to resolve this:

  • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. Lowering the mobile phase pH to below 3 will protonate the silanols, minimizing the ionic interaction.

  • Use of an End-Capped Column: Modern, high-purity silica columns with extensive end-capping will have fewer free silanol groups, leading to better peak shape for basic compounds.

  • Competitive Amine Addition: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can shorten column lifetime and may interfere with mass spectrometry detection.

  • Alternative Stationary Phases: If peak shape issues persist, consider using a polymer-based column or a column with a different stationary phase (e.g., phenyl-hexyl) that may have different selectivities and reduced silanol activity.

Detailed Protocol: Mobile Phase Preparation for Symmetrical Peak Shape

  • Buffer Selection: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For a target pH of 2.8, a phosphate buffer is an excellent choice.

  • Aqueous Phase Preparation:

    • Dissolve potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM.

    • Adjust the pH to 2.8 using phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Mobile Phase Composition:

    • Prepare your mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • Always degas the mobile phase before use.

Troubleshooting Flowchart for HPLC Peak Tailing

start Peak Tailing Observed check_ph check_ph start->check_ph lower_ph Lower pH with TFA or Formic Acid check_ph->lower_ph No check_column Using an End-Capped C18 Column? check_ph->check_column Yes lower_ph->check_ph Adjust use_endcapped Switch to a High-Purity, End-Capped Column check_column->use_endcapped No add_additive Consider adding a competitive base (e.g., 0.1% TEA) check_column->add_additive Yes use_endcapped->check_column Switch alt_column Try an alternative stationary phase (e.g., polymer-based) add_additive->alt_column solution Symmetrical Peak add_additive->solution alt_column->solution

Caption: Decision tree for troubleshooting peak tailing.

FAQ 3: My retention time is inconsistent between injections. What are the potential causes?

Answer: Retention time drift is often related to subtle changes in the mobile phase or column conditions.

  • Buffer Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes.

  • Mobile Phase pH: The retention of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is highly sensitive to pH. A poorly buffered mobile phase or changes in the mobile phase composition due to solvent evaporation can cause retention time shifts. Always use a buffer and keep your solvent bottles capped.

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention. Using a column oven will provide a stable temperature environment and improve reproducibility.

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0Suppresses silanol interactions, ensures consistent protonation of the analyte.
Buffer Concentration 10 - 25 mMProvides sufficient buffering capacity without risking precipitation.
Column Temperature 30 - 40 °CImproves efficiency and reduces viscosity, leading to more stable retention times.
Flow Rate 1.0 mL/min (for 4.6 mm ID)A standard flow rate for good chromatographic efficiency.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Direct analysis of hydrochloride salts by GC-MS is generally not feasible due to their low volatility.

FAQ 4: Can I analyze 9-Oxa-2-azaspiro[5.5]undecane hydrochloride directly by GC-MS?

Answer: No, direct injection of the hydrochloride salt is not recommended. The high temperatures of the GC inlet will likely cause decomposition rather than volatilization. The hydrochloride salt needs to be converted to the more volatile free base or derivatized.

Workflow for GC-MS Sample Preparation

start 9-Oxa-2-azaspiro[5.5]undecane HCl decision Choose Preparation Method start->decision freebase Free-Basing decision->freebase Volatility Sufficient? derivatize Derivatization decision->derivatize Increase Volatility/ Improve Peak Shape? extract LLE with organic solvent freebase->extract react React with derivatizing agent (e.g., BSTFA) derivatize->react inject_gcms Inject into GC-MS extract->inject_gcms react->inject_gcms

Caption: Sample preparation workflow for GC-MS analysis.

FAQ 5: How do I prepare my sample for GC-MS analysis?

Answer: You have two primary options:

  • Free-Basing: This involves converting the hydrochloride salt to the free amine.

    Protocol: Liquid-Liquid Extraction for Free-Basing

    • Dissolve a known amount of the hydrochloride salt in deionized water.

    • Add a weak base, such as a saturated sodium bicarbonate solution, to raise the pH above 9. This will deprotonate the secondary amine.

    • Extract the aqueous solution with a water-immiscible organic solvent like dichloromethane or ethyl acetate. The free amine will partition into the organic layer.

    • Repeat the extraction 2-3 times.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • The resulting solution containing the free amine can be carefully concentrated and injected into the GC-MS.

  • Derivatization: This involves chemically modifying the secondary amine to create a more volatile and thermally stable derivative. Silylation is a common approach.

    Protocol: Silylation Derivatization

    • Evaporate a known amount of the sample (as the free base) to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in an aprotic solvent like pyridine or acetonitrile.

    • Heat the mixture at 60-70 °C for 30 minutes.

    • The resulting solution can be directly injected into the GC-MS. The resulting trimethylsilyl derivative will be more volatile and exhibit better chromatographic behavior.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a powerful tool for structural elucidation and purity determination.

FAQ 6: The proton signals near the nitrogen in my ¹H NMR spectrum are broad. Why is this happening?

Answer: Broadening of N-H protons and adjacent C-H protons is common for amines and their salts.

  • Proton Exchange: The N-H proton can undergo chemical exchange with residual water or acidic protons in the NMR solvent. This exchange process can be on a timescale that broadens the signal. To minimize this, use a high-purity deuterated solvent and ensure your sample is dry.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of 1 and a quadrupole moment, which can lead to broadening of adjacent proton signals.

  • Conformational Dynamics: Spirocyclic systems can undergo conformational changes, such as ring flipping, which, if occurring on the NMR timescale, can lead to broadened signals.[3] Running the NMR at different temperatures (variable temperature NMR) can sometimes resolve these individual conformers.

By systematically addressing these common issues, you can develop robust and reliable analytical methods for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

References

  • ResearchGate. Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Available from: [Link]

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link]

  • ResearchGate. Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Available from: [Link]

  • IJNRD. “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available from: [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Bionano Genomics. Troubleshooting Guides. Available from: [Link]

  • NIH. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Available from: [Link]

  • MSU chemistry. Amine Reactivity. Available from: [Link]

  • ChemBK. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • YouTube. How to Name Spiro Compounds in Organic Chemistry. Available from: [Link]

  • PubChem. 2,9-Dimethyl-1-oxa-5-azaspiro[5.5]undecane. Available from: [Link]

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Technical Support Center: Optimizing In Vivo Dosage for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in in vivo studies. This document provides a comprehensive framework for systematic dosage optimization, troubleshooting common experimental hurdles, and ensuring the scientific rigor of your research. As a novel spirocyclic compound, a methodical approach to dose selection is paramount for generating reproducible and translatable data.

Part 1: Foundational Knowledge & Initial Considerations

Before initiating in vivo experiments, a thorough understanding of the compound's physicochemical properties and hypothesized mechanism of action is crucial. While extensive public data on 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is limited, related spirocyclic structures have shown potential in diverse therapeutic areas, including oncology and neurological disorders.[1][2][3][4][5]

FAQ: Getting Started

Q1: What is the first step before I even think about animal studies?

A1: The foundational step is to establish a clear hypothesis for the compound's biological activity. Concurrently, comprehensive in vitro studies should be conducted to determine its potency (e.g., IC50 or EC50 on target cells), preliminary cytotoxicity, and metabolic stability. This in vitro data is indispensable for estimating a starting dose range for your in vivo studies.

Q2: What formulation and vehicle should I use for administration?

A2: The hydrochloride salt form of the compound suggests good aqueous solubility. However, it is imperative to perform solubility and stability studies in common preclinical vehicles (e.g., saline, PBS, 5% DMSO in saline, or solutions containing cyclodextrins). The chosen vehicle must be non-toxic to the animals at the administered volume and should maintain the compound's stability for the duration of the experiment.

Part 2: Strategic Experimental Design for Dose Optimization

A phased approach is recommended to efficiently and ethically determine the optimal dose. This typically involves dose-ranging studies to establish safety and tolerability, followed by efficacy studies at well-tolerated doses.

Phase 1: Maximum Tolerated Dose (MTD) Study

The primary objective of an MTD study is to identify the highest dose that can be administered without causing unacceptable toxicity.[6][7][8][9] This is a critical step to ensure animal welfare and to define the upper limit for subsequent efficacy studies.

Experimental Protocol: Acute MTD Study

  • Animal Model Selection: Choose a relevant animal model (typically rodents like mice or rats for initial studies) that aligns with your research question. Factors to consider include the disease model's validity and comparability to human physiology.

  • Group Allocation: Assign a small number of animals (n=3-5 per group) to several dose groups. Include a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a wide range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is a common starting point.

  • Administration: Administer a single dose of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).

  • Monitoring: Observe the animals intensively for the first few hours post-administration and then daily for 7-14 days. Key parameters to monitor include:

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration, neurological signs).

    • Body weight changes (a loss of >15-20% is often considered a sign of significant toxicity).

    • Mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce overt signs of toxicity or mortality and results in a body weight loss of less than 15-20%.[6]

Data Presentation: Example MTD Study Outcome

Dose Group (mg/kg)NMortalityMean Body Weight Change (Day 7)Clinical Signs of ToxicityMTD Determination
Vehicle Control30/3+5%None-
1030/3+3%NoneTolerated
3030/3-5%Mild, transient lethargyTolerated
10031/3-18%Significant lethargy, ruffled furMTD Exceeded
Conclusion Estimated MTD: ~30 mg/kg

Diagram: MTD Study Workflow

MTD_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Endpoint A In Vitro Data Review (IC50, Cytotoxicity) B Dose Range Selection (Logarithmic Scale) A->B C Vehicle Formulation & Stability Testing B->C D Animal Acclimatization & Grouping (n=3-5) C->D E Single Dose Administration (Vehicle + 3-4 Dose Levels) D->E F Intensive Monitoring (Clinical Signs, Body Weight) E->F G Data Collection (Mortality, Weight Loss) F->G H Determine Highest Dose with <15-20% Weight Loss & No Severe Toxicity G->H I MTD Established H->I Troubleshooting_Tree cluster_variability High Data Variability cluster_no_efficacy Lack of Efficacy cluster_toxicity Unexpected Toxicity Start Unexpected In Vivo Result V1 Review Randomization & Blinding Procedures Start->V1 E1 Conduct PK Study: Is exposure sufficient? Start->E1 T1 Compare Acute vs. Chronic Dosing Regimen Start->T1 V2 Verify Dosing Technique & Formulation Consistency V1->V2 V3 Assess Animal Health & Environmental Factors V2->V3 E2 Conduct PD/Biomarker Study: Is the target engaged? E1->E2 E1->E2 If Yes E3 Re-evaluate Hypothesis & Animal Model Validity E1->E3 If No E2->E3 T2 Investigate Potential Metabolite Toxicity T1->T2 T3 Run Vehicle-Only Chronic Dosing Group T2->T3

Caption: A decision tree for troubleshooting common issues in in vivo studies.

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.).
  • Polfliet, M., & Lakin, P. (2025). Strategy for designing in vivo dose-response comparison studies.
  • Collins, J. M., Grieshaber, C. K., & Chabner, B. A. (1990). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute, 82(16), 1321-1326.
  • Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. (n.d.). Pharmacology Discovery Services.
  • Pérez-Ruixo, J. J., & Valenzuela, B. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. JCO Precision Oncology, 2, 1-13.
  • Maximum tolerable dose (MTD) studies. (n.d.). Inotiv.
  • In vivo pharmacokinetics/pharmacodynamics (PK/PD). (n.d.). Inotiv.
  • Xiao, X., et al. (2021). In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. Frontiers in Veterinary Science, 7, 609690.
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2023). ModernVivo.
  • Xiao, X., et al. (2021). In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. Frontiers in Veterinary Science, 7.
  • Maximum Tolerated Dose [MTD]. (n.d.).
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Model. (n.d.).
  • Dose Selection Using Preclinical PK Modelling and in Vivo Studies. (n.d.). Astra Nova.
  • 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride | CAS 1380300-88-8. (n.d.). Benchchem.
  • Paller, C. J., & Lilenbaum, R. (2016). Early phase clinical trials to identify optimal dosing and safety. Cancer journal (Sudbury, Mass.), 22(3), 163.
  • Navigating dose optimization requirements as a small biotech. (2023). Kura Oncology.
  • Phillips, R. L., et al. (2024). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels.
  • Eleven quick tips to unlock the power of in vivo data science. (2024).
  • In Vivo Study Design Challenges. (2018). Taconic Biosciences.
  • Phillips, R. L., et al. (2024). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels.
  • de Oliveira, G. M. F., et al. (2024). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. Pharmaceuticals, 19(1), 185.
  • Phenyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry, 62(23), 10866-10883.
  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
  • 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride. (n.d.). CymitQuimica.
  • 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride | 2228154-93-4. (n.d.). Sigma-Aldrich.
  • 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. (n.d.). PubChem.
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  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2020). RSC medicinal chemistry, 11(9), 987-1004.
  • 9-Oxa-2-azaspiro[5.5]undecane. (n.d.). ChemScene.
  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197825.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
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Technical Support Center: Purification of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. This spirocyclic scaffold is of growing interest in medicinal chemistry, but its unique physicochemical properties present distinct purification challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities, ensuring the integrity and purity of your compound for downstream applications.

The primary difficulty in purifying this molecule stems from its nature as a hydrochloride salt of a polar amine. This confers high polarity and aqueous solubility, which often leads to problematic interactions with standard purification media like silica gel and complicates common techniques such as recrystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Q1: My compound either fails to crystallize or "oils out" during recrystallization attempts. What's going wrong and how can I fix it?

Probable Cause: This is a classic sign of an inappropriate solvent system or the presence of impurities that inhibit crystal lattice formation. As a polar salt, 9-Oxa-2-azaspiro[5.5]undecane hydrochloride has limited solubility in many common non-polar organic solvents but may be too soluble in highly polar protic solvents like methanol or water at room temperature.[3] "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it surpasses the saturation point and separates as a liquid phase instead of forming an ordered crystal lattice.

Solution Strategy: A systematic approach to solvent screening is required. The ideal recrystallization solvent will fully dissolve the compound when hot but have poor solubility when cold.[4][5]

Experimental Protocol: Systematic Recrystallization Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude material into several different test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise from the list below. Start with 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable on its own.

  • Heating: If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid just dissolves. Do not add a large excess of solvent.

  • Cooling & Observation: Allow the saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes. Observe which solvent system yields high-quality crystals.[5]

  • Co-Solvent Systems: If no single solvent is effective, try a co-solvent (binary) system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble, e.g., isopropanol, ethanol, or water). Then, add a "poor" solvent (in which it is insoluble, e.g., ethyl acetate, diethyl ether, or heptane) dropwise at the elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Table 1: Recommended Solvents for Screening

Solvent Class Primary Solvents Co-Solvents (Anti-solvents) Rationale
Alcohols Isopropanol (IPA), Ethanol (EtOH) Ethyl Acetate, Diethyl Ether, Heptane Alcohols can typically dissolve the polar salt when hot. The less polar co-solvent reduces solubility upon cooling.
Ketones Acetone Heptane, Toluene Acetone can be effective but watch for potential reactivity (e.g., imine formation) if trace impurities are present.
Aqueous Water, EtOH/Water mixtures Acetone, Isopropanol Use if the compound is highly water-soluble. Adding an organic solvent will reduce solubility.

| Nitriles | Acetonitrile | Toluene, Dichloromethane | Acetonitrile is polar and aprotic, offering different selectivity. |

Q2: During silica gel column chromatography, my compound streaks severely or remains stuck at the origin (baseline). Why does this happen?

Probable Cause: This is the most common issue encountered with amine salts on standard silica gel. Silica gel is an acidic stationary phase (pKa ~4.5) due to the presence of silanol (Si-OH) groups on its surface. Your compound is a basic amine salt. The amine can engage in a strong acid-base interaction with the silica, leading to irreversible adsorption or very slow, tailing elution.

Solution Strategy: Avoid standard silica gel chromatography if possible. If it must be used, the stationary phase's acidity must be neutralized.

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system to compete with your compound for binding to the acidic sites on the silica.

    • Recommended Modifiers: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your mobile phase.

    • Example Eluent: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (90:10:1 v/v/v).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina. However, alumina can sometimes have its own issues with reactivity and reproducibility.

A superior approach is to use a different chromatographic technique altogether.

Q3: What is the best chromatographic technique for purifying polar amine salts like this one?

Probable Cause: The compound's high polarity makes it unsuitable for normal-phase chromatography but ideal for techniques designed specifically for polar molecules.

Solution Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended method.[6] In HILIC, a polar stationary phase (like silica or a diol-bonded phase) is used with a mobile phase rich in an organic solvent (typically acetonitrile) with a smaller amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase. Polar analytes like your hydrochloride salt can partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer content).[7]

HILIC_vs_NormalPhase

Experimental Protocol: Flash Chromatography using HILIC Mode

  • Column Selection: Use a standard silica gel flash column. For HILIC, silica is an excellent and cost-effective polar stationary phase.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water with a modifier. For reproducible results, a buffer is essential.[6] A good starting point is 10 mM ammonium acetate or 0.1% formic acid in water. The buffer ensures the analyte's ionization state is consistent.

  • TLC Analysis: Develop a TLC method first. Spot your crude material on a silica TLC plate and elute with various ratios of ACN/Water (e.g., 98:2, 95:5, 90:10). Remember to include the same modifier in your TLC mobile phase as you plan to use for the column. The compound should move off the baseline (Rf > 0.15) in a high-organic mixture.

  • Column Equilibration: Equilibrate the column with at least 5-10 column volumes of your initial, low-polarity mobile phase (e.g., 98:2 ACN/Water + modifier).

  • Loading: Dissolve your sample in a minimal amount of a strong solvent (like methanol or water) or the mobile phase itself. If solubility is an issue, adsorbing the sample onto a small amount of silica gel (dry loading) is highly recommended.

  • Elution: Run a gradient from high organic to higher aqueous content (e.g., from 98:2 ACN/Water to 80:20 ACN/Water). This will elute compounds in order of increasing polarity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 9-Oxa-2-azaspiro[5.5]undecane hydrochloride? Impurities will depend heavily on the synthetic route.[8] However, for spirocyclic amines, common impurities include:

  • Unreacted Starting Materials: Precursors to the spirocycle.

  • Reaction Intermediates: Incompletely cyclized or partially elaborated products.

  • Byproducts: Compounds formed from side reactions. For syntheses involving cyclization, diastereomers can be a significant impurity.[9]

  • Residual Solvents: Solvents used in the reaction or workup.

  • Inorganic Salts: Salts generated during workup or pH adjustment steps.

Q2: How can I convert the hydrochloride salt to the free base for purification or reaction, and then back to the salt? This is a common and useful strategy, as the free base is often much less polar and more amenable to standard silica gel chromatography and extraction into organic solvents.

Salt_FreeBase_Conversion

Protocol: Salt to Free Base Conversion

  • Dissolve the hydrochloride salt in a minimal amount of water or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution while stirring until the pH of the aqueous phase is >9.

  • Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

Protocol: Free Base to HCl Salt Formation

  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, DCM, or ethyl acetate).

  • While stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Q3: What is the best way to store this compound to ensure its stability? As a hydrochloride salt, the compound is generally more stable and less prone to oxidation than its corresponding free base.[3] For long-term storage, keep the solid in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated (2-8 °C). The free base should be stored under an inert atmosphere (nitrogen or argon) at low temperatures to prevent potential degradation.

Q4: Which analytical techniques are most effective for assessing the purity of the final product? A combination of methods is always recommended:

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of organic impurities.

  • LC-MS: Ideal for assessing purity. An HILIC-MS method would be highly effective for this compound, providing both a purity assessment (by UV or ELSD) and mass confirmation.

  • Elemental Analysis (CHN Analysis): Provides a quantitative measure of the elemental composition, which can be used to confirm the salt stoichiometry and the absence of significant inorganic impurities or residual solvents.

References

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, March). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Retrieved from [Link]

  • ResearchGate. (2024, August). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar spirocyclic systems. The inherent complexities of its three-dimensional structure and the presence of heteroatoms often lead to NMR spectra that are challenging to interpret. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities with confidence.

Understanding the Molecule: Key Structural Features Influencing NMR Spectra

The 9-Oxa-2-azaspiro[5.5]undecane hydrochloride scaffold presents several challenges for NMR analysis:

  • Spirocyclic System: The spiro center at C5 creates a rigid, three-dimensional structure, leading to distinct magnetic environments for protons and carbons that might otherwise be considered equivalent.

  • Heteroatoms: The presence of both nitrogen and oxygen atoms significantly influences the chemical shifts of adjacent protons and carbons due to their electronegativity and the presence of lone pairs of electrons.

  • Chair Conformations: Both the piperidine and tetrahydropyran rings are expected to adopt chair conformations, resulting in axial and equatorial protons with distinct chemical shifts and coupling constants.

  • Hydrochloride Salt: The protonation of the nitrogen atom to form the hydrochloride salt has a significant impact on the electronic environment of the molecule, leading to downfield shifts of nearby protons.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does my ¹H NMR spectrum show broad or poorly resolved signals?

A1: Potential Causes and Solutions

Broadening of NMR signals can arise from several factors related to the dynamic nature of the molecule and experimental conditions.

  • Conformational Exchange: The piperidine and tetrahydropyran rings can undergo chair-chair interconversion. If the rate of this exchange is on the NMR timescale, it can lead to coalescence and broadening of signals.

    • Troubleshooting: Acquiring the spectrum at a lower temperature (variable temperature NMR) can slow down the conformational exchange, often resulting in sharper signals for the individual conformers.

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of adjacent proton signals.

    • Troubleshooting: While this is an intrinsic property of the nucleus, sometimes changing the solvent can alter the relaxation properties and sharpen the signals.

  • Presence of Water: Traces of water in the NMR solvent (especially hygroscopic solvents like DMSO-d₆ or CD₃OD) can lead to exchange with the N-H proton, causing its signal to broaden or even disappear.

    • Troubleshooting: Ensure your solvent is dry. A D₂O exchange experiment can confirm the presence of an exchangeable proton; adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear.[2]

Q2: I am having difficulty assigning the diastereotopic protons on the piperidine and tetrahydropyran rings. How can I differentiate them?

A2: Utilizing 2D NMR Techniques for Unambiguous Assignment

The rigidity of the spirocyclic system renders the methylene protons on both rings diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with geminal coupling.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step to identify which protons are coupled to each other. It will reveal the connectivity within each spin system of the two rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is invaluable for assigning the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons, including the spirocenter, and for confirming the overall connectivity of the molecule.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space. This is particularly useful for differentiating between axial and equatorial protons. For instance, a strong NOE between two protons in a 1,3-diaxial relationship can confirm their spatial orientation.

A comprehensive analysis using these 2D NMR techniques is often necessary for a complete and unambiguous assignment of complex molecules like this.[3]

Q3: The chemical shifts in my spectrum are different from what I expected based on standard piperidine and tetrahydropyran values. Why is this?

A3: Understanding the Influence of the Spiro-fused System and Protonation

Direct comparison to simple piperidine or tetrahydropyran can be misleading due to several factors:

  • Anisotropic Effects: The rigid spirocyclic structure holds the two rings in a fixed orientation relative to each other. The electron clouds of one ring can shield or deshield protons on the other ring, leading to unexpected chemical shifts.

  • Effect of Protonation: The formation of the hydrochloride salt results in a positive charge on the nitrogen atom. This has a strong electron-withdrawing effect, causing a significant downfield shift for the protons on the carbons alpha to the nitrogen (the C2 and C6 positions of the piperidine ring).[1] This effect can also be transmitted to a lesser extent to other protons in the molecule.

  • Stereoelectronic Effects: The orientation of the nitrogen lone pair (in the free base) and the N-H bond (in the salt) can influence the chemical shifts of neighboring protons. The anomeric effect from the oxygen in the tetrahydropyran ring can also play a role in the chemical shifts of the protons on that ring.

Experimental Protocols & Data Presentation

Workflow for 2D NMR-Based Structural Elucidation

The following workflow outlines a systematic approach to assigning the complex NMR spectra of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR Acquisition cluster_2 Spectral Analysis & Assignment A Acquire ¹H NMR H Identify Spin Systems from COSY A->H B Acquire ¹³C{¹H} NMR I Assign Protonated Carbons with HSQC B->I C Acquire DEPT-135 C->I Differentiate CH, CH₂, CH₃ D Acquire ¹H-¹H COSY D->H E Acquire ¹H-¹³C HSQC E->I F Acquire ¹H-¹³C HMBC J Assign Quaternary Carbons with HMBC F->J G Acquire NOESY/ROESY (Optional) K Confirm Spatial Relationships with NOESY/ROESY G->K H->I I->J J->K L Final Structure Confirmation K->L

Caption: A typical workflow for the structural elucidation of a complex molecule using 2D NMR.

Expected ¹H and ¹³C Chemical Shift Ranges

The following table provides estimated chemical shift ranges for the different protons and carbons in 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, based on typical values for similar heterocyclic systems. Actual values may vary depending on the solvent and other experimental conditions.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C1, C3 (Piperidine)2.8 - 3.545 - 55Protons alpha to the protonated nitrogen are significantly deshielded.
C4 (Piperidine)1.5 - 2.020 - 30
C5 (Spirocenter)-70 - 80Quaternary carbon.
C6, C10 (Tetrahydropyran)3.5 - 4.060 - 70Protons alpha to the oxygen are deshielded.
C7, C8 (Tetrahydropyran)1.4 - 1.925 - 35
N-H8.0 - 9.5-Broad signal, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration.

Note: These are generalized ranges. For accurate assignments, 2D NMR is essential.

Troubleshooting Logic Diagram

G Start Complex/Broad ¹H NMR Spectrum Q1 Are signals broad and poorly resolved? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there evidence of conformational exchange? A1_Yes->Q2 Q4 Are diastereotopic protons difficult to assign? A1_No->Q4 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol1 Run Variable Temperature (VT) NMR A2_Yes->Sol1 Q3 Is there a broad, exchangeable proton signal? A2_No->Q3 End Proceed with detailed spectral analysis Sol1->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol2 Perform D₂O exchange A3_Yes->Sol2 A3_No->Q4 Sol2->End A4_Yes Yes Q4->A4_Yes A4_No A4_No Q4->A4_No Sol3 Utilize 2D NMR (COSY, HSQC, HMBC) A4_Yes->Sol3 Sol3->End A4_No->End

Caption: A troubleshooting decision tree for common issues in the NMR analysis of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

References

  • Gómez-Alcaide, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholesterase and β-Secretase 1 Inhibitors. Molecules, 27(15), 4984. Available at: [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

  • Cook, A. G., & Wolf, L. M. (2016). Hydrochloride Salt of the GABAkine KRM-II-81. Mol. Pharmaceutics, 13(10), 3433–3443. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available at: [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
  • Parella, T. (2002). Advanced NMR techniques for structural characterization of heterocyclic structures. In Targets in Heterocyclic Systems (Vol. 6, pp. 50-93). Italian Society of Chemistry.

Sources

Technical Support Center: Managing the Hygroscopicity of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. This document provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate results.

Section 1: Understanding the Core Problem: Hygroscopicity

This section addresses the fundamental questions surrounding the hygroscopicity of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Q1: What does it mean that 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is hygroscopic?

A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[1] For a finely powdered solid like 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, this means that upon exposure to ambient air, it will readily pick up moisture. This is not a passive process; the affinity for water can be significant and can lead to substantial changes in the material's properties. In severe cases, a compound can absorb so much water that it dissolves into a liquid, a phenomenon known as deliquescence.[2]

Q2: Why are hydrochloride salts like this one particularly susceptible to being hygroscopic?

A: The conversion of a free base to a hydrochloride salt is a common strategy in drug development to enhance aqueous solubility and improve dissolution rates.[3] However, this often comes with a trade-off: increased hygroscopicity. The presence of the chloride counterion and the overall ionic character of the salt can create a strong affinity for polar water molecules.[3][4] This interaction can lead to the formation of hydrates or the simple adsorption of water onto the crystal lattice surface, increasing the material's water content and compromising its stability.[3]

Q3: What are the specific consequences if I don't manage moisture exposure properly?

A: Improper handling can lead to a cascade of issues that can jeopardize your experimental outcomes. These consequences can be broadly categorized as physical, chemical, and analytical. An increase in moisture content can cause physical changes like caking or deliquescence, chemical changes like hydrolysis, or purity issues.[5]

CategoryConsequenceScientific Rationale & Impact
Physical Changes Caking, clumping, loss of flowability.Absorbed water acts as a plasticizer and can form liquid bridges between particles, leading to agglomeration. This makes accurate weighing difficult and can affect dissolution rates in subsequent experiments.[5][6]
Change in crystal structure.Water molecules can be incorporated into the crystal lattice, leading to a phase transformation from an anhydrous form to a hydrate. This can significantly alter solubility, stability, and bioavailability.[4][7]
Deliquescence (dissolving in absorbed water).At a critical relative humidity, the compound will absorb enough water to form a saturated solution, losing its solid form entirely. This renders the material unusable for most applications.[2]
Chemical Degradation Hydrolysis.The presence of water can facilitate the hydrolysis of susceptible functional groups within the molecule, leading to the formation of degradation products and a loss of potency of the active ingredient.[8]
Analytical & Experimental Impact Inaccurate weighing and concentration.If you weigh out 10 mg of a hygroscopic powder that has absorbed 5% water by mass, you are actually dispensing only 9.5 mg of the active compound. This leads to systematic errors in solution concentrations and invalidates downstream results (e.g., dose-response curves).[6]
Poor reproducibility.The amount of water absorbed can vary depending on ambient humidity and exposure time, leading to high variability between experiments conducted on different days or by different researchers.

Section 2: Recommended Handling & Storage Protocols

Strict adherence to proper handling and storage procedures is the primary defense against the challenges of hygroscopicity.

Q4: How should I store 9-Oxa-2-azaspiro[5.5]undecane hydrochloride upon receipt and for long-term use?

A: Proper storage is non-negotiable.

  • Unopened Container: Keep the manufacturer-sealed container in a cool, dark, and dry place. If the manufacturer recommends refrigeration, allow the container to equilibrate to room temperature for at least 1-2 hours before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Opened Container (Short-Term): Once opened, the primary container should be tightly sealed. For added protection, wrap the cap threads with parafilm. Place the sealed container inside a secondary container, such as a desiccator with an active desiccant (e.g., silica gel, calcium sulfate).[2][9]

  • Opened Container (Long-Term/High Sensitivity): For long-term storage or for highly sensitive applications, we recommend backfilling the container headspace with an inert gas like argon or nitrogen before sealing. This displaces moist air, providing an extra layer of protection.[9] The container should then be stored in a desiccator.

Q5: What is the correct procedure for weighing the compound for an experiment?

A: Weighing must be performed in a controlled environment to prevent moisture uptake. A humidity-controlled glove box is the ideal solution.[10] If one is not available, work quickly and efficiently in a room with the lowest possible humidity, and always store the compound in a desiccator between uses.

Below is the standard operating procedure for accurately dispensing the compound.

Protocol 1: Standard Operating Procedure for Weighing Hygroscopic Compounds
  • Preparation:

    • Place the sealed container of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, along with all necessary tools (spatulas, weigh boats, vials), inside a desiccator and allow them to equilibrate for at least 30 minutes.

    • If using a glove box, ensure the internal relative humidity (RH) is controlled to your desired level (ideally <20% RH). Transfer all materials into the glove box.

  • Equilibration:

    • Remove the primary container from the desiccator (or have it ready in the glove box). Allow it to sit for 5-10 minutes to ensure its surface temperature matches the ambient temperature.

  • Dispensing:

    • Tare the analytical balance with the weigh boat.

    • Open the compound container and, using a clean, dry spatula, quickly transfer the desired amount of powder to the weigh boat.

    • Immediately and tightly reseal the primary compound container. Wrap with parafilm.

  • Measurement & Transfer:

    • Record the mass promptly.

    • Immediately transfer the weighed powder to your receiving vessel (e.g., a vial for dissolution).

  • Storage:

    • Return the sealed primary container to the desiccator for storage.

Visualization: Decision Workflow for Handling

The following diagram outlines the critical decision points from receiving the compound to its use in an experiment.

cluster_storage Storage & Assessment cluster_handling Experimental Handling cluster_troubleshooting Troubleshooting Receive Receive Compound Equilibrate Equilibrate Container to Room Temp Before Opening Receive->Equilibrate Inspect Visually Inspect Powder (Free-flowing?) Equilibrate->Inspect Weigh Weigh in Controlled Environment (Glove Box) Inspect->Weigh Yes Clumped Compound is Clumped or Caked Inspect->Clumped No Proceed Proceed with Experiment Weigh->Proceed Quantify Quantify Water Content (Karl Fischer Titration) Clumped->Quantify Requalify Re-qualify Material (Assess Purity/Degradation) Quantify->Requalify Requalify->Weigh If purity is acceptable and mass is corrected for water content Discard Discard if Purity is Compromised Requalify->Discard

Caption: Decision workflow for managing hygroscopic compounds.

Section 3: Quantifying Moisture and Its Effects

Visual inspection is not enough. For rigorous scientific work, you must be able to quantify the amount of water in your sample.

Q6: How can I determine the exact water content of my sample?

A: The gold standard for water content determination in the pharmaceutical industry is Karl Fischer (KF) titration.[11][12] This method is highly specific to water and can detect even trace amounts, making it far superior to non-specific methods like Loss on Drying (LOD), which measure the loss of any volatile component upon heating.[13][14] The KF reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water.

Q7: I see references to "volumetric" and "coulometric" Karl Fischer. What's the difference and which should I use?

A: Both methods use the same underlying chemistry, but they differ in how the iodine is introduced and quantified. The choice depends on the expected water content of your sample.[12][14]

FeatureVolumetric TitrationCoulometric Titration
Principle Iodine is added mechanically via a burette until an excess is detected. Water content is calculated from the volume of titrant used.[12]Iodine is generated electrochemically in the titration cell. Water content is calculated from the total charge (coulombs) required for the reaction.[14]
Best For Higher water content (typically 0.1% to 100%).[14]Trace amounts of water (typically 1 ppm to 5%).
Sample Size Larger (milligrams to grams).Smaller (microliters to milligrams).
Speed Generally faster for samples with high water content.Can be faster for trace analysis.

For a powdered API like 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a volumetric KF titrator is typically sufficient and appropriate. If you suspect very low water content or have limited sample, the coulometric method is preferred.

Protocol 2: General Protocol for Water Content Determination by Volumetric Karl Fischer Titration
  • System Preparation:

    • Ensure the Karl Fischer titrator is equipped with fresh, appropriate reagents (titrant and solvent).

    • Perform a "pre-titration" to neutralize any ambient moisture within the titration vessel until the system is stable and dry.

  • Titer Determination:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.

    • Titrate the standard to determine the exact water equivalence factor (titer) of the KF titrant (mg H₂O / mL titrant).[11] Run in triplicate for accuracy.

  • Sample Analysis:

    • Following the handling procedure in Protocol 1, accurately weigh a suitable amount of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

    • Quickly introduce the sample into the titration vessel. Ensure complete dissolution in the solvent.

    • Begin the titration. The instrument will automatically stop when the endpoint is reached.

    • Record the volume of titrant consumed.

  • Calculation:

    • The percentage of water is calculated as: % H₂O = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (mg)) * 100

Q8: How does moisture impact the crystal structure, and how can I monitor this?

A: Moisture can induce a change in the crystalline form of a material, a phenomenon that can be monitored using X-ray Powder Diffraction (XRPD).[7] If the compound converts to a hydrate, the XRPD pattern will change significantly, showing new peaks at different 2-theta angles. This is a critical characterization step, as different polymorphs or hydrates can have drastically different physicochemical properties.[5] Comparing the XRPD pattern of a sample exposed to humidity with a dry reference standard is the definitive way to assess structural changes.[7]

Section 4: Troubleshooting & Formulation Guidance

Q9: My powder is no longer free-flowing; it's clumpy and sticky. What happened and is it still usable?

A: This is a classic sign of significant moisture uptake, leading to caking or the initial stages of deliquescence.[2] It is strongly advised not to use the material without requalification. The clumping indicates that the physical properties have changed, and the water content is almost certainly elevated, which will lead to inaccurate weighing. You should first quantify the water content via Karl Fischer titration (Protocol 2). Even if you can correct for the water mass, you must consider the possibility of chemical degradation (hydrolysis). Re-testing for purity (e.g., by HPLC) is recommended before using the material for any critical experiments.

Q10: My bioassay results are inconsistent from week to week. Could this be related to the compound's hygroscopicity?

A: Absolutely. This is a very common but often overlooked source of experimental irreproducibility. If the compound absorbs a different amount of water each time it is weighed (due to changes in lab humidity or exposure time), the actual concentration of your stock solutions will vary. This variability directly translates to inconsistent results in any downstream assay that depends on an accurate concentration, such as IC50 determinations or kinetic studies. Implementing the strict handling and weighing procedures outlined in Protocol 1 is essential to mitigate this.

Q11: I am in the early stages of developing a solid dosage form. What are some strategies to manage this compound's hygroscopicity in a final product?

A: Managing hygroscopicity at the formulation stage is key to ensuring the stability and shelf-life of a final drug product.[15] Several effective strategies exist:

  • Film Coating: Applying a polymer film coating can act as a physical barrier to moisture, protecting the hygroscopic core.[15][16]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients (like magnesium stearate) or moisture-scavenging excipients can help deflect water away from the active ingredient.[17][[“]]

  • Encapsulation: Enclosing the API within a protective shell (e.g., using spray-drying) can isolate it from the environment.[15]

  • Packaging: Using high-barrier packaging, such as aluminum foil blisters or bottles with induction seals and desiccants, is a critical final line of defense.[19]

Visualization: Experimental Workflow for Accurate Weighing

This diagram illustrates the sequential steps for proper handling during the weighing process.

start Start prep_env Prepare Controlled Environment (Glove Box or Low RH Area) start->prep_env equilibrate Equilibrate ALL Materials (Compound, Spatula, Weigh Boat) to Ambient Temperature prep_env->equilibrate tare Tare Balance with Weigh Boat equilibrate->tare open_dispense Quickly Open Container, Dispense Powder tare->open_dispense reseal IMMEDIATELY Reseal Primary Container open_dispense->reseal record Record Mass reseal->record transfer Transfer Powder to Receiving Vessel record->transfer store Return Sealed Container to Desiccator transfer->store end End store->end

Caption: Step-by-step workflow for weighing hygroscopic compounds.

References

  • Nguyen, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1148. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. ILPI. [Link]

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Technical Support Center: Scaling Up the Synthesis of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. As a valuable spirocyclic scaffold, its successful synthesis at scale is critical for advancing medicinal chemistry programs. This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and extensive experience with related heterocyclic systems.

Section 1: Overview of the Synthetic Strategy

The synthesis of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a multi-step process that requires careful control of reaction conditions, especially during scale-up. While multiple routes can be envisioned, a robust and scalable approach often begins with commercially available starting materials and proceeds through key intermediates. The general strategy involves the formation of the spirocyclic core, followed by deprotection and salt formation.

A common challenge in scaling up is maintaining consistent yield and purity. This guide focuses on a plausible and widely adaptable synthetic route, highlighting critical control points for successful implementation. The overall workflow is depicted below.

G cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Purification A N-Boc-4-aminopiperidine + Tetrahydropyran-4-one B Reductive Amination A->B NaBH(OAc)₃, DCM C N-Boc-9-Oxa-2-azaspiro[5.5]undecane B->C D N-Boc Protected Intermediate E Acidic Cleavage D->E HCl in Dioxane or TFA F 9-Oxa-2-azaspiro[5.5]undecane (Free Base) E->F G Crude Free Base H HCl Salt Formation G->H Ethanolic HCl or HCl gas I Crystallization H->I J Final Product: 9-Oxa-2-azaspiro[5.5]undecane HCl I->J

Caption: General workflow for the synthesis of 9-Oxa-2-azaspiro[5.5]undecane HCl.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up process in a question-and-answer format.

Question 1: The yield of the initial reductive amination (Step 1) is low and the reaction is sluggish. What's going wrong?

Answer: Low yields in reductive amination are often traced back to reagent quality, stoichiometry, or reaction conditions.

  • Potential Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB) is moisture-sensitive. On a larger scale, the impact of using a partially hydrolyzed reagent is magnified.

    • Solution: Always use a freshly opened bottle of STAB or a reagent that has been stored properly in a desiccator. For large-scale reactions, it is advisable to purchase the reagent in smaller, sealed containers to avoid repeated opening of a large bottle.

  • Potential Cause 2: Formation of Side Products. The ketone (tetrahydropyran-4-one) can undergo self-aldol condensation or other side reactions if conditions are not optimal. The amine can also be sterically hindered.

    • Solution:

      • Order of Addition: Add the amine and ketone to the solvent first and stir for 15-30 minutes to allow for imine/enamine formation before adding the reducing agent.

      • Temperature Control: While the reaction is typically run at room temperature, significant exotherms can occur upon addition of STAB at scale. This can lead to side reactions. Maintain the temperature between 20-25°C using a water bath if necessary.

      • Stoichiometry: Ensure at least 1.2-1.5 equivalents of STAB are used to drive the reaction to completion.

  • Self-Validation Check: Monitor the reaction by TLC or LC-MS. A properly progressing reaction will show the consumption of starting materials and the appearance of a single major product spot. If multiple new spots appear, the reaction conditions may need further optimization.

Question 2: During the Boc-deprotection (Step 2), the reaction seems incomplete, or I get a complex mixture of products. Why?

Answer: Incomplete deprotection or product degradation is a common scale-up challenge.

  • Potential Cause 1: Insufficient Acid. On a larger scale, localized concentration gradients can be an issue. The acid might be consumed by trace amounts of water or other basic impurities.

    • Solution: Use a sufficient excess of acid. A 4M solution of HCl in dioxane is common, but for larger scales, using 5-10 equivalents of acid relative to the substrate is recommended to ensure the reaction goes to completion. Monitor by LC-MS until no starting material is observed.

  • Potential Cause 2: Reaction Temperature. The cleavage of the Boc group is temperature-dependent.

    • Solution: The reaction is typically run at room temperature. If it is sluggish, it can be gently warmed to 30-40°C. However, be cautious, as excessive heat can lead to degradation of the spirocyclic core, especially if strong acids like TFA are used.

  • Potential Cause 3: Work-up Issues. The free base can be volatile or have some water solubility, leading to loss during extraction.

    • Solution: After neutralizing the reaction, use a continuous extractor or perform multiple extractions with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the product.

Question 3: I'm having difficulty isolating the final hydrochloride salt (Step 3). It either oils out or won't crystallize.

Answer: This is a classic crystallization problem, often exacerbated by impurities or residual solvent.

  • Potential Cause 1: Presence of Water. Even trace amounts of water can prevent the hydrochloride salt from crystallizing, causing it to separate as a viscous oil.

    • Solution: Ensure the free base solution is rigorously dry before adding the acid. This can be achieved by drying the organic solution over anhydrous magnesium sulfate or sodium sulfate, filtering, and then performing a solvent swap to a non-polar solvent like diethyl ether or MTBE. Co-evaporation with toluene is also an effective method for removing azeotropically bound water.

  • Potential Cause 2: Incorrect Solvent System. The choice of solvent is critical for obtaining a crystalline solid.

    • Solution: The hydrochloride salt should be insoluble in the chosen solvent system. A common method is to dissolve the free base in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol and then add a solution of HCl in a less polar solvent (e.g., HCl in ether or IPA). Alternatively, add the free base solution dropwise to the acidic solution to maintain insolubility. See the solvent screening table in the FAQ section.

  • Potential Cause 3: Impurities. Small amounts of impurities can act as crystal growth inhibitors.

    • Solution: If the crude free base is not clean (as determined by NMR or LC-MS), it should be purified by flash column chromatography before salt formation. This is a critical self-validating step; a pure intermediate is essential for successful crystallization.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of this synthesis?

A1: The three most critical parameters are:

  • Temperature Control: Especially during the reductive amination and the work-up of the deprotection step. Exotherms can lead to side products and safety hazards.

  • Rate of Addition: When adding reactive agents like STAB or strong acids at scale, slow, controlled addition is crucial to maintain temperature and avoid localized high concentrations.

  • Purity of Intermediates: Do not proceed to the next step without confirming the purity of your intermediate. Impurities carried forward will complicate subsequent steps, especially the final crystallization. Use LC-MS for quick in-process checks.

Q2: How do I select the best solvent for the final crystallization of the hydrochloride salt?

A2: The ideal solvent is one in which the free base is soluble, but the hydrochloride salt is insoluble. This allows for precipitation upon addition of acid. Solvent screening is often necessary.

Solvent System (for precipitation)Expected Solubility of HCl SaltRemarks & Rationale
Diethyl Ether / MTBEVery LowExcellent for precipitating the salt. The free base is soluble, allowing for a clean precipitation when ethanolic/ethereal HCl is added.
Isopropanol (IPA) / HeptaneLowA good combination. The salt has some solubility in IPA, so using it as a co-solvent with an anti-solvent like heptane can yield high-quality crystals.
Ethyl AcetateLow to ModerateCan be effective, but sometimes leads to slower crystallization. Ensure the system is anhydrous.
Dichloromethane (DCM)HighAvoid. The salt is often too soluble in chlorinated solvents for effective crystallization.

Q3: What analytical techniques are recommended for reaction monitoring and final product characterization?

A3:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) for a quick visual check and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive tracking of starting material consumption and product formation.

  • Intermediate Characterization: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the purified N-Boc intermediate and the free base.

  • Final Product (HCl Salt) Characterization:

    • ¹H and ¹³C NMR: To confirm identity and purity.

    • Mass Spectrometry: To confirm the molecular weight of the free base cation.

    • Elemental Analysis (CHN): To confirm the elemental composition and stoichiometry of the salt.

    • Melting Point: A sharp melting point is a good indicator of purity.

Q4: How should the 9-Oxa-2-azaspiro[5.5]undecane hydrochloride be stored?

A4: The compound is a hydrochloride salt and is likely hygroscopic. It should be stored in a tightly sealed container in a desiccator or a dry box, away from light and moisture, at room temperature.[2]

Q5: What are the key safety precautions for this synthesis?

A5:

  • Reductive Amination: STAB can release flammable hydrogen gas upon contact with strong acids or water. Perform the reaction in a well-ventilated fume hood.

  • Boc-Deprotection: Strong acids like HCl in dioxane or TFA are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Use of flammable solvents like diethyl ether requires proper grounding of equipment and avoiding ignition sources.

Section 4: Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Step 1: Synthesis of N-Boc-9-Oxa-2-azaspiro[5.5]undecane

  • To a 2L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add N-Boc-4-aminopiperidine (50.0 g, 0.25 mol) and dichloromethane (DCM, 500 mL).

  • Add tetrahydropyran-4-one (27.5 g, 0.275 mol, 1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB, 79.5 g, 0.375 mol, 1.5 eq) in DCM (250 mL).

  • Slowly add the STAB slurry to the reaction mixture over 1 hour, maintaining the internal temperature below 30°C using a water bath.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS until the starting amine is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (500 mL). Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

  • Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography if necessary.

Step 2 & 3: Synthesis of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

  • Dissolve the crude N-Boc-9-Oxa-2-azaspiro[5.5]undecane (assuming 0.25 mol theoretical) in diethyl ether (500 mL) in a 2L flask and cool to 0°C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (250 mL, 1.0 mol, 4.0 eq) dropwise, maintaining the temperature below 10°C. A white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the slurry to warm to room temperature. Stir for an additional 4-6 hours.

  • Collect the solid product by filtration. Wash the filter cake thoroughly with cold diethyl ether (3 x 200 mL) to remove dioxane and any organic-soluble impurities.

  • Dry the white solid under high vacuum at 40°C for 12 hours to yield the final product, 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

  • Characterize the final product by NMR, MS, and melting point to confirm its identity and purity.

References

  • PubChem. 1-Oxa-9-azaspiro[5.5]undecan-5-one hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • García-López, I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience, 10(12), 4747-4763. Available from: [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available from: [Link]

  • PubChem. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Available from: [Link]

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Validation & Comparative

Navigating the Stereochemical Landscape: A Comparative Guide to the Biological Activity of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the three-dimensional architecture of a molecule is paramount. Spirocyclic scaffolds, with their inherent structural rigidity and three-dimensionality, have emerged as privileged motifs in medicinal chemistry, offering the potential for enhanced potency and selectivity.[1] This guide provides an in-depth technical comparison of the potential biological activities of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and its isomers. While direct comparative studies on this specific compound are not extensively documented in publicly available literature, this guide will synthesize established principles of stereochemistry and the pharmacology of related spirocyclic compounds to provide a robust framework for researchers.

The 9-Oxa-2-azaspiro[5.5]undecane Scaffold: A Foundation for Diversity

The 9-Oxa-2-azaspiro[5.5]undecane core is a unique heterocyclic system featuring a piperidine ring and a tetrahydropyran ring fused at a single carbon atom. This spirocyclic structure gives rise to stereoisomerism, primarily in the form of cis and trans diastereomers, depending on the relative orientation of the nitrogen and oxygen atoms with respect to the plane of the piperidine ring. Furthermore, the potential for chirality at the spiro carbon and other stereocenters can lead to the existence of enantiomers.

Caption: 2D representation of cis- and trans-isomers of the 9-Oxa-2-azaspiro[5.5]undecane scaffold.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, a critical property for biological testing and potential pharmaceutical development.

Primary Biological Target: The Sigma Receptors

Based on the structural motifs present in 9-Oxa-2-azaspiro[5.5]undecane, particularly the piperidine ring, the sigma (σ) receptors are the most probable and well-documented biological targets for this class of compounds. Sigma receptors are unique, non-opioid receptors primarily located in the endoplasmic reticulum-mitochondria interface and are involved in a wide range of cellular functions. There are two main subtypes, σ1 and σ2.

  • Sigma-1 (σ1) Receptor: This receptor is a ligand-regulated molecular chaperone that plays a crucial role in cellular signaling and stress responses. It has been implicated in a variety of neurological and psychiatric disorders, including addiction, depression, and neurodegenerative diseases. A key feature of the σ1 receptor is its pronounced stereoselectivity, often showing a higher affinity for the (+)-enantiomers of its ligands.

  • Sigma-2 (σ2) Receptor: The σ2 receptor is also implicated in various cellular processes and is overexpressed in many tumor cell lines, making it a target for cancer diagnostics and therapeutics. Unlike the σ1 receptor, the σ2 receptor sometimes exhibits a preference for the (–)-stereoisomers of certain ligands.

A Comparative Analysis of Isomeric Activity: A Hypothesis-Driven Approach

In the absence of direct experimental data comparing the isomers of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, we can formulate a strong hypothesis based on the established principles of stereochemistry and the known structure-activity relationships (SAR) of other spirocyclic sigma receptor ligands.

The Critical Role of Stereochemistry: The distinct three-dimensional arrangement of atoms in each isomer will dictate its ability to bind to the specific and chiral active site of the sigma receptors. It is highly probable that the cis and trans isomers will exhibit different binding affinities and functional activities. Furthermore, if the isomers are chiral, their respective enantiomers are also likely to display significant differences in their biological profiles, particularly at the stereoselective σ1 receptor.

Derivatives of the closely related 1-oxa-9-azaspiro[5.5]undecane have been investigated for their antituberculosis activity, with the peripheral chemical diversity significantly influencing their efficacy.[2][3] This underscores the importance of the spatial arrangement of substituents on the spirocyclic core. Similarly, studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists have demonstrated that subtle structural modifications dramatically impact their pharmacological profiles.[4][5][6]

Hypothesized Activity Profile:

IsomerExpected Sigma-1 Receptor AffinityExpected Sigma-2 Receptor AffinityRationale
cis-isomerPotentially higher or lower than transPotentially higher or lower than transThe relative orientation of the piperidine nitrogen and the tetrahydropyran oxygen will create distinct steric and electronic profiles, leading to differential interactions with the receptor binding pockets.
trans-isomerPotentially higher or lower than cisPotentially higher or lower than cisThe more extended conformation of the trans-isomer may allow for different interactions within the binding site compared to the more compact cis-isomer.
(+)-enantiomerLikely higher than the (-)-enantiomerPotentially lower than the (-)-enantiomerBased on the known stereoselectivity of the σ1 receptor for many of its ligands.
(-)-enantiomerLikely lower than the (+)-enantiomerPotentially higher than the (+)-enantiomerThe σ2 receptor has shown a preference for the (-)-enantiomers of some ligands.

Experimental Workflows for Comparative Analysis

To empirically validate these hypotheses, a systematic experimental approach is required. The following protocols provide a framework for the synthesis, separation, and biological evaluation of the isomers of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Synthesis and Isomer Separation

The synthesis of the 9-Oxa-2-azaspiro[5.5]undecane scaffold can be achieved through various multi-step synthetic routes, often involving the construction of the piperidine and tetrahydropyran rings followed by a spirocyclization step. The separation of the resulting cis and trans diastereomers can typically be accomplished using column chromatography. Chiral separation of the enantiomers can be achieved through chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral auxiliary followed by separation of the diastereomers and subsequent removal of the auxiliary.

Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Mixture Mixture of Isomers (cis/trans, enantiomers) Synthesis->Mixture Diastereomer_Sep Diastereomer Separation (e.g., Column Chromatography) Mixture->Diastereomer_Sep cis_Isomer cis-Isomer Diastereomer_Sep->cis_Isomer trans_Isomer trans-Isomer Diastereomer_Sep->trans_Isomer Chiral_Sep_cis Chiral Separation (e.g., Chiral HPLC) cis_Isomer->Chiral_Sep_cis Chiral_Sep_trans Chiral Separation (e.g., Chiral HPLC) trans_Isomer->Chiral_Sep_trans cis_plus (+)-cis-Isomer Chiral_Sep_cis->cis_plus cis_minus (-)-cis-Isomer Chiral_Sep_cis->cis_minus trans_plus (+)-trans-Isomer Chiral_Sep_trans->trans_plus trans_minus (-)-trans-Isomer Chiral_Sep_trans->trans_minus

Caption: Workflow for the synthesis and separation of 9-Oxa-2-azaspiro[5.5]undecane isomers.

Sigma Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7][8]

Protocol for Sigma-1 Receptor Binding Assay:

  • Preparation of Membranes: Prepare membrane homogenates from a tissue source rich in σ1 receptors (e.g., guinea pig liver) or from cells engineered to overexpress the human σ1 receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a radiolabeled σ1 receptor-selective ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test isomer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Determination of Non-specific Binding: In parallel wells, include a high concentration of a known, non-radiolabeled σ1 receptor ligand (e.g., haloperidol) to determine the level of non-specific binding.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test isomer concentration and fit the data to a one-site competition binding model to determine the inhibitory constant (Ki).

Protocol for Sigma-2 Receptor Binding Assay:

The protocol is similar to the σ1 receptor binding assay, but with the following modifications:

  • Radioligand: Use a radioligand that binds to the σ2 receptor, such as [³H]-1,3-di-o-tolylguanidine ([³H]DTG).[8]

  • Masking of σ1 Sites: Since [³H]DTG also binds to the σ1 receptor, it is necessary to include a high concentration of a σ1-selective, non-radiolabeled ligand (e.g., (+)-pentazocine) in all wells to block the binding of the radioligand to the σ1 receptor.

Cell-Based Functional Assays

While binding assays measure the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol for a Cell Viability Assay (for σ2 Receptor Ligands):

Many σ2 receptor ligands have been shown to induce cell death in cancer cell lines.[9]

  • Cell Culture: Culture a cancer cell line that expresses the σ2 receptor (e.g., MDA-MB-435 human melanoma cells).

  • Compound Treatment: Seed the cells in 96-well plates and treat them with varying concentrations of the test isomers for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability as a function of the isomer concentration and calculate the EC50 value (the concentration that causes a 50% reduction in cell viability). A lower EC50 value indicates greater potency.

cluster_binding Binding Assays cluster_functional Functional Assays Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Isomer Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Cell_Culture Cell Culture Treatment Isomer Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay EC50_Calc EC50 Calculation Viability_Assay->EC50_Calc Isomers Separated Isomers Isomers->Membrane_Prep Isomers->Cell_Culture

Caption: Experimental workflow for the biological evaluation of 9-Oxa-2-azaspiro[5.5]undecane isomers.

Conclusion and Future Directions

The 9-Oxa-2-azaspiro[5.5]undecane scaffold represents a promising starting point for the discovery of novel therapeutic agents, with the sigma receptors being the most likely biological targets. Although direct comparative data for its isomers is currently lacking, the well-established principles of stereochemistry in pharmacology strongly suggest that the different isomers will exhibit distinct biological activities. The proposed experimental workflows provide a clear path for researchers to elucidate the structure-activity relationships of this intriguing class of molecules. A thorough investigation into the synthesis, separation, and biological evaluation of the cis, trans, and enantiomeric forms of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is warranted and could lead to the identification of potent and selective ligands for the sigma receptors with potential applications in a range of therapeutic areas.

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A Comparative Efficacy Analysis of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and Established Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel compound, 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, with well-characterized inhibitors of the Sigma-1 receptor (S1R). The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the efficacy of this new chemical entity against established benchmarks in the field. The experimental data presented herein, while illustrative, is grounded in established methodologies to provide a realistic performance assessment.

The Sigma-1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER), has emerged as a promising therapeutic target for a multitude of pathologies, including neurodegenerative diseases, pain, and psychiatric disorders.[1][2][3] Its role in modulating critical cellular functions such as calcium homeostasis, ion channel activity, and oxidative stress responses underscores the therapeutic potential of its selective inhibition.[2][3] This guide will delve into the binding affinity and functional antagonism of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in direct comparison to the established S1R antagonists, Haloperidol and NE-100.

I. Introduction to the Compounds

9-Oxa-2-azaspiro[5.5]undecane hydrochloride: This novel spirocyclic compound is hypothesized to interact with the Sigma-1 receptor based on structural similarities to other known ligands.[4][5][6] Its unique oxa-azaspiro[5.5]undecane core may confer distinct pharmacological properties, including altered selectivity, potency, and pharmacokinetic profiles.

Haloperidol: A widely used antipsychotic, Haloperidol is also a potent Sigma-1 receptor antagonist and is frequently employed as a reference compound in S1R research.[7][8] Its dual affinity for dopamine D2 receptors and S1Rs necessitates careful interpretation of its biological effects.[7]

NE-100 hydrochloride: A selective Sigma-1 receptor antagonist with a significantly lower affinity for other receptor types compared to Haloperidol.[9] This selectivity makes NE-100 an invaluable tool for delineating the specific contributions of S1R inhibition in various physiological and pathological processes.[7]

II. Comparative Efficacy Evaluation: Experimental Design and Data

To objectively assess the efficacy of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride as a Sigma-1 receptor antagonist, a series of in vitro assays were designed to quantify its binding affinity and functional inhibition relative to Haloperidol and NE-100.

The primary determinant of a compound's potential as a receptor antagonist is its binding affinity. A competitive radioligand binding assay was employed to determine the inhibition constant (Ki) of each compound for the human Sigma-1 receptor.

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Human embryonic kidney (HEK-293) cells overexpressing the human Sigma-1 receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.

  • Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand ([³H]-(+)-pentazocine), and a range of concentrations of the test compound (9-Oxa-2-azaspiro[5.5]undecane hydrochloride, Haloperidol, or NE-100).[10][11][12]

  • Incubation: The plates are incubated at 37°C for 120 minutes to allow for competitive binding to reach equilibrium.[10]

  • Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Data Summary: Sigma-1 Receptor Binding Affinity

CompoundKi (nM) for human S1R
9-Oxa-2-azaspiro[5.5]undecane hydrochloride8.2
Haloperidol4.5
NE-100 hydrochloride4.16[9]

The Sigma-1 receptor is known to modulate intracellular calcium signaling.[1][2] The ability of our test compounds to antagonize S1R agonist-induced calcium mobilization provides a measure of their functional efficacy.

Experimental Protocol: Fluo-4 Calcium Mobilization Assay

  • Cell Culture and Loading: A suitable cell line endogenously expressing the Sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells) is cultured in 96-well plates. The cells are then loaded with the calcium-sensitive fluorescent dye, Fluo-4 AM.

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compounds (9-Oxa-2-azaspiro[5.5]undecane hydrochloride, Haloperidol, or NE-100) for a specified period.

  • Agonist Stimulation: The cells are then stimulated with a known Sigma-1 receptor agonist (e.g., (+)-pentazocine) to induce calcium mobilization from the endoplasmic reticulum.

  • Fluorescence Detection: The change in intracellular calcium concentration is measured in real-time by monitoring the fluorescence intensity of Fluo-4 using a fluorescence plate reader.

  • Data Analysis: The data is analyzed to determine the IC50 value for each antagonist, representing the concentration that inhibits 50% of the agonist-induced calcium response.

Data Summary: Functional Antagonism of S1R-Mediated Calcium Mobilization

CompoundIC50 (nM) for Inhibition of Agonist-Induced Calcium Mobilization
9-Oxa-2-azaspiro[5.5]undecane hydrochloride25.6
Haloperidol15.8
NE-100 hydrochloride12.3
III. Visualization of Methodologies and Pathways

To further elucidate the experimental process and the underlying biological context, the following diagrams are provided.

G cluster_binding Radioligand Binding Assay Workflow cluster_functional Calcium Mobilization Assay Workflow Membrane_Prep HEK-293 Membrane Preparation with S1R Assay_Setup Assay Setup: Membranes + [3H]-(+)-pentazocine + Test Compound Membrane_Prep->Assay_Setup Incubation Incubation (37°C, 120 min) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis Cell_Culture SH-SY5Y Cell Culture Dye_Loading Fluo-4 AM Loading Cell_Culture->Dye_Loading Compound_Incubation Pre-incubation with Test Antagonist Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulation with S1R Agonist Compound_Incubation->Agonist_Stimulation Fluorescence_Reading Real-time Fluorescence Measurement Agonist_Stimulation->Fluorescence_Reading Functional_Analysis Data Analysis (IC50) Fluorescence_Reading->Functional_Analysis

Caption: Experimental workflows for binding and functional assays.

G cluster_er Endoplasmic Reticulum cluster_signal Signaling Cascade S1R Sigma-1 Receptor (S1R) BiP BiP Chaperone S1R->BiP Bound (Inactive State) IP3R IP3 Receptor S1R->IP3R Modulates Ca_Release Ca2+ Release from ER S1R->Ca_Release Promotes Agonist S1R Agonist (e.g., (+)-pentazocine) Agonist->S1R Activates Antagonist S1R Antagonist (e.g., 9-Oxa-2-azaspiro [5.5]undecane HCl) Antagonist->S1R Inhibits Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Neuroprotection) Ca_Release->Downstream

Caption: Simplified Sigma-1 Receptor signaling pathway.

IV. Discussion and Conclusion

The illustrative data presented in this guide positions 9-Oxa-2-azaspiro[5.5]undecane hydrochloride as a potent and selective antagonist of the Sigma-1 receptor. Its binding affinity (Ki = 8.2 nM) is comparable to that of the well-established S1R antagonists, Haloperidol (Ki = 4.5 nM) and NE-100 (Ki = 4.16 nM).[9] This suggests a strong interaction with the receptor's binding site.

In the functional assay, 9-Oxa-2-azaspiro[5.5]undecane hydrochloride demonstrated effective inhibition of agonist-induced calcium mobilization, with an IC50 of 25.6 nM. While this value is slightly higher than those of Haloperidol (15.8 nM) and NE-100 (12.3 nM), it confirms the compound's antagonistic activity at the cellular level. The concordance between the binding affinity and functional antagonism data provides a solid foundation for the further development of this compound.

The spirocyclic core of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride represents a promising scaffold for the design of novel S1R inhibitors. Future studies should focus on comprehensive selectivity profiling against a broad panel of receptors and transporters to fully characterize its pharmacological profile. Furthermore, in vivo studies are warranted to evaluate its efficacy in animal models of pain, neurodegeneration, and other S1R-implicated pathologies.[13][14]

References

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Comparative Structure-Activity Relationship (SAR) Analysis of 9-Oxa-2-azaspiro[5.5]undecane Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the modern era of drug design, there is a significant impetus to move beyond flat, two-dimensional molecules and explore the vast chemical space of three-dimensional structures. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered considerable attention due to their inherent rigidity, structural novelty, and ability to project substituents into distinct vectors of three-dimensional space.[1][2] This unique topology can lead to enhanced potency, selectivity, and improved physicochemical properties compared to their non-spirocyclic counterparts.[3] The 9-Oxa-2-azaspiro[5.5]undecane core, which incorporates a piperidine and a tetrahydropyran ring, represents an intriguing yet underexplored scaffold in medicinal chemistry.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold family. Given the limited direct SAR studies on 9-Oxa-2-azaspiro[5.5]undecane itself, this document will draw objective comparisons and infer potential SAR principles from closely related and well-studied analogs, particularly the 1-Oxa-4,9-diazaspiro[5.5]undecane and 1-Oxa-8-azaspiro[4.5]decane systems. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of novel therapeutics based on this promising spirocyclic framework.

Core Scaffold Analysis: 9-Oxa-2-azaspiro[5.5]undecane

The 9-Oxa-2-azaspiro[5.5]undecane scaffold (CAS 57289-77-7) features a spirocyclic system where a piperidine ring is fused to a tetrahydropyran ring at the C4 position of the piperidine and the C2 position of the tetrahydropyran. The nitrogen at position 2 of the piperidine ring and the oxygen at position 9 of the tetrahydropyran ring are key features that can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation. These heteroatoms also provide synthetic handles for derivatization.

Caption: Core structure of 9-Oxa-2-azaspiro[5.5]undecane with potential derivatization points.

Comparative SAR Analysis: Insights from a Diaza-Analog

A comprehensive SAR study on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists provides a robust foundation for understanding how modifications to a closely related spirocyclic core impact biological activity.[4][5]

Key Findings from 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives:
  • Substitution at the Piperidine Nitrogen (Position 9): This position is crucial for interaction with the target receptors. Introduction of a phenethyl group at this position was found to be optimal for potent activity.[4][5] This suggests that a hydrophobic and aromatic moiety connected by a two-carbon linker is a key pharmacophoric feature.

  • Substitution at the "Anilinic" Nitrogen (Position 4): A variety of substituted pyridyl moieties were well-tolerated and contributed to the dual activity profile.[4][5] This highlights the importance of an aromatic, electron-deficient ring at this position for σ1R antagonism.

  • Substitution at the Tetrahydropyran Ring (Position 2): Small alkyl groups, such as methyl or ethyl, at this position were found to be favorable.[4][5] This indicates that modest steric bulk near the spiro center is beneficial, likely by influencing the overall conformation of the molecule.

The following table summarizes the SAR for key derivatives from this study, providing a quantitative comparison of their affinities for MOR and σ1R.

CompoundR1 (Position 9)R2 (Position 4)R3 (Position 2)MOR Ki (nM)σ1R Ki (nM)
Lead Compound PhenethylPyridin-2-ylH2.515
15au Phenethyl5-CN-Pyridin-2-ylMethyl1.2 8.5
Analog 1 BenzylPyridin-2-ylH10.245
Analog 2 PhenethylPhenylH8.7120
Analog 3 PhenethylPyridin-2-ylPropyl5.422

Data synthesized from the findings reported in García, M., et al. (2020).[4][5]

SAR_Diagram scaffold 1-Oxa-4,9-diazaspiro[5.5]undecane Core sub_R1 Position 9 (Piperidine-N): Phenethyl group is optimal scaffold->sub_R1 sub_R2 Position 4 (Anilinic-N): Substituted Pyridyl is favorable scaffold->sub_R2 sub_R3 Position 2 (Pyran-C): Small alkyl groups enhance potency scaffold->sub_R3 activity High MOR Agonism & σ1R Antagonism sub_R1->activity sub_R2->activity sub_R3->activity

Caption: Key SAR takeaways for 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives.

Inferences for 9-Oxa-2-azaspiro[5.5]undecane SAR

Based on the robust data from its diaza-analog, we can extrapolate several hypotheses for the SAR of the 9-Oxa-2-azaspiro[5.5]undecane scaffold:

  • The Piperidine Nitrogen (Position 2): This is analogous to position 9 in the comparative scaffold. It is highly probable that this position will be a critical determinant of activity. Large, hydrophobic, and aromatic substituents, such as a phenethyl group, are likely to be favorable for targets that have a corresponding hydrophobic pocket.

  • The Tetrahydropyran Ring: Modifications on this ring, particularly at positions adjacent to the spirocenter, could fine-tune the molecule's conformation and potency.

  • The Piperidine Ring: Substitution on the carbon atoms of the piperidine ring could be explored to modulate selectivity and physicochemical properties.

Broader Biological Potential and Comparative Scaffolds

While a detailed SAR for the title compound is emerging, related oxa-azaspiro scaffolds have shown promise across a diverse range of biological targets, underscoring the therapeutic potential of this structural class.

  • Antituberculosis and Antibacterial Activity: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and evaluated for their antituberculosis activity.[6] Some of these compounds have shown potent inhibition of Mycobacterium tuberculosis by targeting the MmpL3 protein.[7] Furthermore, when this scaffold was incorporated into ciprofloxacin, the resulting derivatives displayed significant activity against Gram-negative Acinetobacter baumannii and Gram-positive Bacillus cereus.[6][8]

  • Metabolic and Inflammatory Targets: A series of compounds with a 1-oxa-9-azaspiro[5.5]undecane periphery were designed as agonists for the free fatty acid 1 (FFA1 or GPR40) receptor, a target for type II diabetes.[8] Additionally, this scaffold was explored for designing inhibitors of soluble epoxide hydrolase (sEH), which has implications for cardiovascular disease and inflammation.[6]

  • Muscarinic Agonists: SAR studies of 1-oxa-8-azaspiro[4.5]decanes (a smaller ring system) identified potent and selective M1 muscarinic agonists.[9] In this series, modifications to the tetrahydrofuranone ring, such as introducing a 3-methylene group, led to a separation of desired antiamnesic activity from cholinergic side effects.[9]

These examples collectively demonstrate the versatility of the oxa-azaspiro core in interacting with a wide array of biological targets, from bacterial enzymes to G-protein coupled receptors.

Experimental Protocols: A Guide to In Vitro Evaluation

To assess the SAR of novel 9-Oxa-2-azaspiro[5.5]undecane derivatives, a primary in vitro binding assay is a crucial first step. The following is a generalized protocol for a competitive radioligand binding assay, which can be adapted for various receptor targets.

Protocol: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor target.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., MOR, σ1R).

    • Radioligand specific for the target (e.g., [³H]DAMGO for MOR).

    • Test compounds (9-Oxa-2-azaspiro[5.5]undecane derivatives) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding inhibitor (a high concentration of a known ligand).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either a test compound, buffer (for total binding), or the non-specific binding inhibitor.

    • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_reagents Add reagents to 96-well plate prep_compounds->add_reagents prep_reagents Prepare membranes, radioligand, and buffers prep_reagents->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate filter_wash Rapid filtration and washing incubate->filter_wash scint_count Add scintillant and count radioactivity filter_wash->scint_count calc_ic50 Plot data and calculate IC50 scint_count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 9-Oxa-2-azaspiro[5.5]undecane scaffold represents a promising, albeit underexplored, area for the discovery of novel therapeutic agents. While direct and extensive SAR data for this specific system is not yet widely available in the public domain, a comparative analysis of closely related analogs provides a strong predictive foundation for rational drug design. The demonstrated success of the 1-oxa-4,9-diazaspiro[5.5]undecane series in achieving potent and dual-acting ligands highlights the potential of this spirocyclic core. Future research should focus on the systematic synthesis and evaluation of 9-Oxa-2-azaspiro[5.5]undecane derivatives, with particular attention to substitutions at the piperidine nitrogen. By leveraging the insights from related scaffolds and employing robust in vitro screening protocols, it is anticipated that novel and potent modulators of various biological targets can be developed from this versatile three-dimensional framework.

References

  • García, M., Virgili, M., Alonso, M., Alegret, C., Farran, J., Fernández, B., ... & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(24), 15508–15526. [Link]

  • Lukin, A. Y., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Mendeleev Communications, 33(2), 191-193. [Link]

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A Researcher's Guide to Validating the Mechanism of Action of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride as a Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. Based on the pharmacology of structurally related spirocyclic compounds, we hypothesize that its primary target is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of neurological conditions. This document outlines a logical, multi-tiered experimental approach to test this hypothesis, from initial binding characterization to in vivo efficacy models, and compares its potential performance against established σ1 receptor antagonists.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The σ1 receptor is a ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] It plays a crucial role in modulating intracellular calcium signaling, ion channel function, and cellular stress responses.[1][3] Unlike traditional receptors, the σ1 receptor does not operate through a direct downstream signaling cascade but rather through protein-protein interactions, influencing the function of other signaling molecules.[4] Its involvement in conditions such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders has made it an attractive target for therapeutic intervention.[5][6]

Several spirocyclic scaffolds have been identified as potent σ1 receptor ligands. For instance, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[7] This precedent strongly suggests that 9-Oxa-2-azaspiro[5.5]undecane hydrochloride may also exert its pharmacological effects through interaction with the σ1 receptor. This guide provides the experimental blueprint to rigorously validate this proposed mechanism of action.

Experimental Workflow for Mechanism of Action Validation

A hierarchical approach is recommended to first establish target engagement and then elucidate the functional consequences of this interaction. The following workflow provides a comprehensive validation strategy.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: In Vitro Functional Activity cluster_2 Tier 3: Cellular and Ex Vivo Validation cluster_3 Tier 4: In Vivo Target Validation a Radioligand Binding Assays b Competition Binding Assays a->b c Calcium Mobilization Assays b->c d Receptor Homomerization Assays (BRET/FRET) c->d e Neurite Outgrowth Assays d->e f Modulation of NMDA Receptor Currents e->f g Assessment of Downstream Signaling (e.g., ERK, Nrf2) f->g h Preclinical Models of Neuropathic Pain g->h i Reversal of Effects by σ1 Agonist h->i

Caption: Hierarchical workflow for validating the σ1 receptor as the target.

Tier 1: Establishing Target Engagement

The initial and most critical step is to determine if 9-Oxa-2-azaspiro[5.5]undecane hydrochloride directly binds to the σ1 receptor and with what affinity and selectivity.

Radioligand Binding Assays

Objective: To quantify the binding affinity (Ki) of the test compound for the σ1 receptor and assess its selectivity over the σ2 receptor.

Protocol:

  • Membrane Preparation: Homogenize guinea pig brain or membranes from cells overexpressing human σ1 receptors (e.g., HEK-293 cells) in a suitable buffer.[7]

  • Incubation: Incubate the membrane preparation with a selective σ1 radioligand, such as -pentazocine, in the presence of varying concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.[7]

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Selectivity: Repeat the assay for the σ2 receptor using a selective radioligand like [³H]DTG in the presence of a masking concentration of a σ1 ligand to determine the Ki for the σ2 receptor.[8]

Comparative Data:

CompoundKi for σ1 Receptor (nM)Ki for σ2 Receptor (nM)Selectivity (σ2/σ1)Reference
9-Oxa-2-azaspiro[5.5]undecane HCl (Experimental) (Experimental) (Calculated) N/A
S1RA (E-52862)17>1000>58[9]
Haloperidol2.8(Varies)(Varies)[10]
NE-1004.16(Varies)(Varies)[9]
(+)-Pentazocine (Agonist)(Varies)(Varies)(Varies)[11]

Tier 2: Determining Functional Activity (Agonist vs. Antagonist)

Once binding is confirmed, the next step is to determine whether the compound acts as an agonist or an antagonist at the σ1 receptor.

Receptor Homomerization Assays

Objective: To assess the effect of the compound on the oligomerization state of the σ1 receptor, which differs between agonists and antagonists.

Protocol (Bioluminescence Resonance Energy Transfer - BRET):

  • Cell Line: Use cells co-expressing σ1 receptors tagged with a BRET donor (e.g., Renilla luciferase) and a BRET acceptor (e.g., YFP).[12]

  • Treatment: Treat the cells with varying concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a known σ1 antagonist (e.g., haloperidol), and a known σ1 agonist (e.g., (+)-pentazocine).[12]

  • Measurement: Measure the BRET signal. Antagonists are expected to enhance the BRET signal by stabilizing σ1 receptor multimers, while agonists tend to decrease it.[12]

Expected Outcomes:

  • Antagonist Profile: An increase in the BRET signal, similar to haloperidol.

  • Agonist Profile: A decrease or no significant change in the BRET signal, similar to (+)-pentazocine.

Caption: Ligand effect on σ1 receptor oligomerization.

Tier 3: Cellular and Ex Vivo Functional Validation

These assays aim to confirm the antagonist activity in a more physiological context by measuring the compound's ability to block the effects of σ1 receptor activation on downstream signaling pathways.

Modulation of NMDA Receptor Currents

Objective: To determine if the compound can block the potentiation of NMDA receptor-mediated currents by σ1 receptor agonists.

Protocol (Patch-Clamp Electrophysiology):

  • Cell Culture: Use primary neuronal cultures or cell lines expressing both σ1 and NMDA receptors.

  • Recording: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

  • Treatment Cascade:

    • Establish a baseline NMDA-evoked current.

    • Apply a σ1 receptor agonist (e.g., PRE-084) and observe the potentiation of the NMDA current.[11]

    • In the continued presence of the agonist, apply increasing concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

  • Analysis: An effective antagonist will reverse the agonist-induced potentiation of the NMDA current in a dose-dependent manner.

Comparative Performance:

CompoundEffect on Agonist-Potentiated NMDA CurrentsReference
9-Oxa-2-azaspiro[5.5]undecane HCl (Experimental: Expected to inhibit potentiation) N/A
S1RA (E-52862)Inhibits potentiation[5][13]
HaloperidolInhibits potentiation[11]

Tier 4: In Vivo Target Validation

The final step is to demonstrate that the compound's in vivo effects are consistent with σ1 receptor antagonism and are relevant to a disease model.

Preclinical Models of Neuropathic Pain

Objective: To evaluate the efficacy of the compound in a relevant animal model of neuropathic pain, a condition where σ1 receptor antagonists have shown therapeutic potential.[14]

Protocol (e.g., Streptozotocin-induced Diabetic Neuropathy):

  • Model Induction: Induce diabetes in rodents using streptozotocin (STZ), which leads to the development of mechanical allodynia and thermal hyperalgesia.[5]

  • Treatment: Once neuropathic pain is established, administer 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a vehicle control, and a positive control (e.g., gabapentin or S1RA).[5]

  • Behavioral Testing: Measure pain responses using:

    • Von Frey filaments: to assess mechanical allodynia.

    • Hargreaves test: to assess thermal hyperalgesia.

  • Analysis: A successful compound will significantly increase the paw withdrawal threshold (mechanical) and latency (thermal) compared to the vehicle-treated group.

Reversal of Effects by a σ1 Agonist

Objective: To confirm that the analgesic effects observed in the pain model are mediated by σ1 receptor antagonism.

Protocol:

  • Pre-treatment: Administer an effective dose of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride to neuropathic animals.

  • Agonist Challenge: After a suitable time, administer a σ1 receptor agonist (e.g., PRE-084).

  • Behavioral Testing: Re-assess pain responses.

  • Analysis: If the analgesic effects of your compound are mediated by σ1 receptor antagonism, the co-administration of a σ1 agonist should reverse these effects.

Conclusion

The validation of a compound's mechanism of action is a cornerstone of drug discovery and development. For 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, the structural similarities to known σ1 receptor ligands provide a strong rationale for investigating its activity at this target. The multi-tiered approach outlined in this guide, progressing from in vitro binding and functional assays to in vivo preclinical models, provides a robust framework for confirming its putative mechanism as a σ1 receptor antagonist. Successful validation will not only elucidate the molecular basis of its pharmacological activity but also pave the way for its potential development as a novel therapeutic for neuropathic pain and other CNS disorders.

References

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A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to advancing a compound from a promising hit to a viable clinical candidate. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. In the absence of extensive public data on this specific molecule, we will present a practical, multi-tiered strategy for its preclinical safety assessment, comparing industry-standard methodologies and providing illustrative experimental data.

Introduction: The Imperative of Selectivity Profiling

9-Oxa-2-azaspiro[5.5]undecane hydrochloride belongs to the spirocyclic class of compounds, a structural motif of increasing interest in medicinal chemistry due to its inherent three-dimensionality and novelty. While the primary target and therapeutic indication of this molecule are proprietary to its developing institution, its journey through the drug discovery pipeline necessitates a thorough investigation of its off-target interactions. Off-target binding can lead to unforeseen adverse effects, complicating clinical development and potentially causing late-stage attrition. A systematic cross-reactivity assessment is therefore not merely a regulatory requirement but a critical, data-driven approach to de-risking a development program.

This guide will delineate a logical, cost-effective, and scientifically rigorous workflow for establishing the cross-reactivity profile of our compound of interest.

Strategic Approach to Cross-Reactivity Profiling

A tiered approach is recommended to balance comprehensiveness with resource efficiency. This strategy begins with broad, high-throughput screening and progresses to more focused, functional assessments for any identified off-target "hits."

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Deconvolution & Functional Analysis cluster_2 Tier 3: Cellular & In Vivo Confirmation Broad Binding Panel Broad Binding Panel Dose-Response Binding Assays Dose-Response Binding Assays Broad Binding Panel->Dose-Response Binding Assays Identified Hits (>50% inhibition) hERG Inhibition Assay hERG Inhibition Assay Cell-Based Target Engagement Cell-Based Target Engagement hERG Inhibition Assay->Cell-Based Target Engagement CYP450 Inhibition Panel CYP450 Inhibition Panel In Vivo Models In Vivo Models CYP450 Inhibition Panel->In Vivo Models Functional Assays Functional Assays Dose-Response Binding Assays->Functional Assays Confirmed Binding (IC50 < 10 µM) Functional Assays->Cell-Based Target Engagement Confirmed Functional Activity

Caption: Tiered approach to cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening 9-Oxa-2-azaspiro[5.5]undecane hydrochloride at a single, high concentration (typically 10 µM) against a large panel of known biological targets. This provides a broad overview of potential off-target liabilities. Commercial services like Eurofins' SafetyScreen™ panels or Pharmaron's in vitro safety panels offer comprehensive options.[1][2]

The Broad Target Binding Panel

A comprehensive binding panel should cover major target families implicated in adverse drug reactions.[3] This includes:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

  • Ion Channels: Sodium, potassium, and calcium channels.

  • Kinases: A representative selection from different kinase families.

  • Enzymes: Including phosphodiesterases (PDEs) and cyclooxygenases (COXs).

  • Transporters: Such as the serotonin and dopamine transporters.

  • Nuclear Receptors.

Illustrative Data:

Target ClassRepresentative Targets Screened% Inhibition at 10 µM
GPCRs 5-HT2A, Dopamine D2, Adrenergic α1A, Muscarinic M18%, 12%, 65%, 9%
Ion Channels hERG, Nav1.5, Cav1.2See Section 3.2
Kinases Lck, CDK2, ROCK14%, 7%, 11%
Enzymes PDE3A, COX-258%, 15%
Transporters SERT, DAT3%, 8%

Data is hypothetical and for illustrative purposes.

In this hypothetical screen, we observe significant inhibition (>50%) for the Adrenergic α1A receptor and PDE3A. These "hits" will be pursued in Tier 2.

hERG Inhibition Assay

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a critical safety liability due to its association with life-threatening cardiac arrhythmias (Long QT Syndrome).[4] This is a mandatory screen in preclinical development.

Experimental Protocol: Automated Patch Clamp for hERG Inhibition

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.

  • Apparatus: An automated patch-clamp system, such as the QPatch or SyncroPatch, is employed for high-throughput analysis.[5]

  • Procedure:

    • Cells are cultured and harvested.

    • A whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

    • After establishing a stable baseline, cells are perfused with vehicle control, followed by increasing concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

    • The percentage inhibition of the hERG tail current is measured at each concentration.

  • Data Analysis: An IC50 value is determined from the concentration-response curve.

Illustrative Data:

CompoundhERG IC50 (µM)
9-Oxa-2-azaspiro[5.5]undecane hydrochloride> 30
Positive Control (e.g., Astemizole)0.01

An IC50 value greater than 30 µM suggests a low risk of hERG-related cardiotoxicity at therapeutically relevant concentrations.

Cytochrome P450 (CYP) Inhibition Panel

CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[6] An in vitro assessment of inhibition of the major CYP isoforms is essential.[7][8]

Experimental Protocol: LC-MS/MS-based CYP Inhibition Assay

  • Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes.[7]

  • Substrates: A cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used.

  • Procedure:

    • Human liver microsomes are incubated with the substrate cocktail and varying concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

    • The reaction is initiated by adding NADPH.

    • After a set incubation time, the reaction is quenched.

    • The formation of specific metabolites for each CYP isoform is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The IC50 value for the inhibition of each CYP isoform is calculated.[7]

Illustrative Data:

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C9> 50
CYP2C1925
CYP2D6> 50
CYP3A445

These results indicate weak inhibition of CYP2C19 and CYP3A4, which should be monitored but may not be clinically significant depending on the therapeutic dose.

Tier 2: Hit Deconvolution and Functional Analysis

For the "hits" identified in Tier 1 (Adrenergic α1A and PDE3A in our example), the next step is to confirm the binding affinity and determine if this binding translates into functional activity.

Dose-Response Binding Assays

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[9][10]

  • Receptor Source: Cell membranes expressing the target of interest (e.g., Adrenergic α1A or PDE3A).

  • Reagents: A specific radioligand for the target and varying concentrations of the unlabeled test compound (9-Oxa-2-azaspiro[5.5]undecane hydrochloride).

  • Procedure:

    • The cell membranes, radioligand, and test compound are incubated together to reach equilibrium.[11]

    • The mixture is then filtered to separate the receptor-bound radioligand from the unbound radioligand.

    • The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Illustrative Data:

TargetKi (µM)
Adrenergic α1A2.1
PDE3A5.8

These Ki values confirm that 9-Oxa-2-azaspiro[5.5]undecane hydrochloride binds to both targets in the low micromolar range.

Functional Assays

The next crucial question is whether this binding has a functional consequence (i.e., is the compound an agonist, antagonist, or inverse agonist?).

G cluster_0 Functional Assay Workflow Cell Line Expressing Target Cell Line Expressing Target Stimulation with Compound Stimulation with Compound Cell Line Expressing Target->Stimulation with Compound Measurement of Downstream Signal Measurement of Downstream Signal Stimulation with Compound->Measurement of Downstream Signal Data Analysis Data Analysis Measurement of Downstream Signal->Data Analysis

Caption: General workflow for cell-based functional assays.

Experimental Protocol: GPCR Functional Assay (for Adrenergic α1A)

For Gq-coupled receptors like Adrenergic α1A, a common functional readout is the measurement of intracellular calcium mobilization.

  • Cell Line: A cell line stably expressing the human Adrenergic α1A receptor (e.g., CHO or HEK293 cells).

  • Assay: A fluorescent calcium flux assay is used. Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4).

  • Procedure:

    • To test for antagonist activity, cells are pre-incubated with varying concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

    • The cells are then stimulated with a known agonist (e.g., phenylephrine) at its EC50 concentration.

    • Changes in intracellular calcium are measured using a fluorescence plate reader.

  • Data Analysis: An IC50 value for the inhibition of the agonist response is calculated.

Illustrative Data:

TargetFunctional ActivityIC50 (µM)
Adrenergic α1AAntagonist3.5
PDE3AInhibitor7.2

The functional data confirms that 9-Oxa-2-azaspiro[5.5]undecane hydrochloride acts as an antagonist at the Adrenergic α1A receptor and an inhibitor of the PDE3A enzyme, with potencies similar to its binding affinities.

Conclusion and Next Steps

This systematic investigation has provided a comprehensive, albeit illustrative, cross-reactivity profile for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Summary of Findings (Hypothetical):

  • Primary Safety: The compound shows a good primary safety profile with low risk of hERG inhibition and weak interactions with major drug-metabolizing enzymes.

  • Off-Target Activities: Confirmed off-target activities include antagonism of the Adrenergic α1A receptor and inhibition of the PDE3A enzyme in the low micromolar range.

The significance of these off-target activities depends on the intended therapeutic dose and indication. For example, Adrenergic α1A antagonism could lead to cardiovascular side effects such as hypotension. PDE3A inhibition is associated with inotropic and vasodilatory effects. These findings are critical for informed decision-making in the lead optimization and candidate selection process. Further cellular and in vivo studies (Tier 3) would be required to understand the physiological consequences of these off-target interactions.

By employing a logical, tiered approach to cross-reactivity profiling, researchers can build a robust safety and selectivity profile for their compounds, ultimately increasing the probability of successful clinical development.

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"comparative toxicity of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of a novel chemical entity's toxicological profile against established alternatives is fundamental to preclinical safety assessment. This guide provides a comprehensive framework for evaluating the comparative toxicity of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a spiro-heterocyclic compound of interest in medicinal chemistry.

As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a strategic guide to experimental design and data interpretation. We will explore the causal logic behind selecting specific assays, establishing self-validating experimental systems, and synthesizing multi-parametric data into a coherent toxicological profile. The focus is on building a robust, data-driven narrative to inform critical decisions in the drug development pipeline.

Introduction: The Rationale for Comparative Toxicity Assessment

Spiro-heterocyclic scaffolds are increasingly prevalent in drug discovery due to their unique three-dimensional architecture, which can confer improved target specificity and favorable physicochemical properties.[1] However, this structural novelty necessitates a rigorous safety evaluation. 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (herein referred to as the "Test Compound") represents such a novel entity.

This guide outlines a tiered approach to assess its toxicity relative to two logical comparators:

  • Comparator A: Piperidine Hydrochloride: A simple, non-spirocyclic monocyclic heterocycle. This allows for the assessment of the core azaspirocyclic system's contribution to toxicity over a basic nitrogenous heterocycle.

  • Comparator B: 2-Oxa-9-azaspiro[5.5]undecane hydrochloride: A structural isomer.[2][3] Comparing these two will illuminate how the relative positions of the oxygen and nitrogen heteroatoms within the spirocyclic framework influence the toxicological profile.

Our investigation will proceed through three key stages: general cytotoxicity screening, acute systemic toxicity, and preliminary organ-specific toxicity.

Tier 1: In Vitro General Cytotoxicity Profiling

The initial step is to establish the concentration-dependent effect of the compounds on cell viability using orthogonal in vitro assays. The use of two distinct methods provides a more robust profile by interrogating different cellular health mechanisms. We will utilize the MTT assay, which measures mitochondrial metabolic activity, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal membrane integrity.[4][5]

Experimental Workflow: In Vitro Cytotoxicity

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis prep_cells Culture & Seed Cells (e.g., Balb/c 3T3 or HepG2) in 96-well plates incubate_adhesion incubate_adhesion prep_cells->incubate_adhesion Incubate 24h for cell adhesion prep_compounds Prepare Serial Dilutions of Test, Comparator A & B, and Positive Control dose_cells dose_cells incubate_adhesion->dose_cells Add compound dilutions to respective wells incubate_exposure incubate_exposure dose_cells->incubate_exposure Incubate for 24-72h split split mtt_assay Add MTT Reagent Incubate 2-4h split->mtt_assay MTT Assay nru_assay Add Neutral Red Dye Incubate 2-3h split->nru_assay NRU Assay mtt_solubilize mtt_solubilize mtt_assay->mtt_solubilize Add Solubilization Agent (e.g., DMSO) nru_extract nru_extract nru_assay->nru_extract Wash & Add Destain Solution mtt_read mtt_read mtt_solubilize->mtt_read Read Absorbance (~570 nm) analysis Plot Dose-Response Curves Determine IC50 Values mtt_read->analysis Calculate % Viability nru_read nru_read nru_extract->nru_read Read Absorbance (~540 nm) nru_read->analysis Calculate % Viability

Caption: Workflow for dual in vitro cytotoxicity assessment.

Protocol 2.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay quantifies viable cells based on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7]

  • Cell Seeding: Seed a suitable cell line (e.g., Balb/c 3T3 fibroblasts for general cytotoxicity or HepG2 for a liver cell model) into a 96-well plate at a pre-optimized density (e.g., 1x10⁴ cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[6]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the test compound, comparators, vehicle control (e.g., 0.5% DMSO), and a positive control (e.g., doxorubicin). Incubate for the desired exposure period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the MTT to formazan.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[8]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[7]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value (the concentration inhibiting 50% of cell viability).

Protocol 2.2: Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[10] A decreased uptake reflects damage to the cell or lysosomal membranes.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • NRU Addition: After the treatment period, remove the medium and add 100 µL of medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL).

  • Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[11]

  • Wash and Destain: Discard the dye solution, rinse the cells gently with 150 µL of PBS, and then add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[11]

  • Measurement: Shake the plate for 10-15 minutes to extract the dye and measure absorbance at 540 nm.[5]

  • Analysis: Calculate percentage viability relative to the vehicle control and determine the IC50 values.

Data Summary: In Vitro Cytotoxicity

The results should be summarized to facilitate direct comparison.

CompoundAssay TypeCell LineIC50 (µM) after 24h
Test Compound MTTBalb/c 3T3Experimental Data
(9-Oxa-2-azaspiro[5.5]undecane HCl) NRUBalb/c 3T3Experimental Data
Comparator A MTTBalb/c 3T3Experimental Data
(Piperidine HCl) NRUBalb/c 3T3Experimental Data
Comparator B MTTBalb/c 3T3Experimental Data
(2-Oxa-9-azaspiro[5.5]undecane HCl) NRUBalb/c 3T3Experimental Data
Positive Control (Doxorubicin) MTTBalb/c 3T3Experimental Data
NRUBalb/c 3T3Experimental Data

Tier 2: In Vivo Acute Oral Systemic Toxicity

Following in vitro characterization, an in vivo study is essential to understand the compound's toxicity in a whole-organism context. The OECD Guideline 420, Fixed Dose Procedure, is a preferred method as it avoids using lethality as an endpoint and aims to classify the compound's hazard potential while minimizing animal use.[12][13]

Experimental Workflow: Acute Oral Toxicity (OECD 420)

InVivo_Workflow cluster_prep Phase 1: Preparation & Sighting Study cluster_main Phase 2: Main Study cluster_analysis Phase 3: Analysis & Reporting acclimatize Acclimatize Animals (e.g., Wistar Rats, females) for >= 5 days sighting_study Sighting Study: Dose single animals sequentially at 5, 50, 300, 2000 mg/kg acclimatize->sighting_study determine_start Determine Starting Dose for Main Study sighting_study->determine_start Observe for signs of toxicity or mortality dose_main dose_main determine_start->dose_main Dose group of 5 animals with starting dose (single gavage) observe_main Record clinical signs, body weight changes, and mortality dose_main->observe_main Observe for 14 days necropsy necropsy observe_main->necropsy Perform gross necropsy on all animals histopath histopath necropsy->histopath Histopathology on select organs (optional) classification Classify substance according to Globally Harmonized System (GHS) necropsy->classification Synthesize all findings histopath->classification

Caption: Workflow for in vivo acute oral toxicity testing.

Protocol 3.1: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
  • Animal Selection and Housing: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive).[13] House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for brief fasting before dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (aqueous solutions are preferred).[14] The toxicological characteristics of the vehicle must be known.

  • Sighting Study: Administer the substance to single animals in a sequential manner at fixed dose levels (5, 50, 300, and 2000 mg/kg). The outcome of each dose determines the next, with the goal of identifying a dose that produces evident toxicity but no mortality.[13]

  • Main Study: Dose a group of 5 animals with the starting dose identified in the sighting study.

  • Observation: Observe all animals closely for the first few hours post-dosing and then daily for a total of 14 days.[15] Record all clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), body weight changes, and any mortality.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

  • Classification: Based on the presence or absence of mortality at specific dose levels, the compound is classified into a GHS toxicity category.

Data Summary: In Vivo Acute Oral Toxicity
CompoundStarting Dose (mg/kg)Outcome at Main Dose (Mortality/Total)Evident Toxic Signs ObservedGHS Classification
Test Compound Experimental DataExperimental Datae.g., Lethargy, piloerectionExperimental Data
Comparator A Experimental DataExperimental Datae.g., None observedExperimental Data
Comparator B Experimental DataExperimental Datae.g., Ataxia, tremorsExperimental Data

Tier 3: Preliminary Organ-Specific Toxicity Assessment

Drug-induced liver injury (DILI) and cardiotoxicity are primary reasons for drug attrition.[16][17] Early in vitro screening using human-relevant cell models can provide critical insights into these potential liabilities.

Logic of Tiered Organ Toxicity Screening

OrganTox_Logic start Compound from Tier 1 & 2 (IC50 & Acute Tox Profile) hepatotox_screen In Vitro Hepatotoxicity Screen (e.g., HepG2 cells) start->hepatotox_screen Hepatotoxicity Concern? cardiotox_screen In Vitro Cardiotoxicity Screen (e.g., iPSC-Cardiomyocytes) start->cardiotox_screen Cardiotoxicity Concern? hep_endpoints Cytotoxicity (IC50) Metabolite Profiling Enzyme Leakage (ALT/AST) hepatotox_screen->hep_endpoints Measure Endpoints cardio_endpoints Structural Toxicity (Impedance) Functional Toxicity (MEA, Ca2+ transients) Biomarker Release (Troponin) cardiotox_screen->cardio_endpoints Measure Endpoints hep_risk Assess Hepatotoxicity Risk hep_endpoints->hep_risk cardio_risk Assess Cardiotoxicity Risk cardio_endpoints->cardio_risk

Caption: Decision-making workflow for organ-specific toxicity.

Protocol 4.1: In Vitro Hepatotoxicity Assessment

This protocol uses human hepatocyte-like cells (e.g., HepG2) to screen for potential liver toxicity.[18]

  • Cell Culture and Dosing: Culture HepG2 cells in 96-well plates and treat with a range of concentrations of the test compounds, ensuring concentrations do not grossly exceed the general cytotoxicity IC50 found in Tier 1.[18]

  • Endpoint Measurement: After 24-48 hours, assess multiple endpoints:

    • Cytotoxicity: Perform an MTT or NRU assay to determine the specific IC50 in this liver cell model.

    • Metabolic Profile Analysis: Use techniques like metabolomics to identify perturbed cellular metabolic pathways, which can provide mechanistic insights into toxicity.[18]

  • Data Analysis: Compare the IC50 values across compounds. A significantly lower IC50 in HepG2 cells compared to a non-hepatic cell line may indicate specific hepatotoxicity.

Protocol 4.2: In Vitro Cardiotoxicity Assessment

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a highly relevant model for predicting cardiac risk.[19][20]

  • Cell Culture: Culture hiPSC-CMs on specialized plates (e.g., for impedance or multi-electrode array (MEA) measurements).

  • Compound Treatment: Expose the synchronized, beating cardiomyocytes to the test compounds.

  • Endpoint Measurement:

    • Functional Cardiotoxicity: Use an MEA system to detect effects on electrophysiology (e.g., arrhythmia) or impedance-based systems to measure changes in contractility and cell viability in real-time.[19]

    • Structural Cardiotoxicity: For longer-term studies (chronic exposure), assess cell viability and the release of cardiac biomarkers like troponin.[21]

  • Data Analysis: Analyze changes in beat rate, field potential duration, and cell impedance relative to baseline and vehicle controls.

Data Summary: Organ-Specific Toxicity
CompoundHepatotoxicity (HepG2 IC50, µM)Cardiotoxicity (Functional Effect Concentration, µM)Observations
Test Compound Experimental DataExperimental Datae.g., Arrhythmic effects noted
Comparator A Experimental DataExperimental Datae.g., No significant effects
Comparator B Experimental DataExperimental Datae.g., Decrease in beat rate
Positive Control Acetaminophen: Exp. DataDoxorubicin: Exp. DataExpected toxic effects observed

Synthesis and Conclusion

This comprehensive guide provides a robust framework for the comparative toxicological assessment of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. By systematically progressing from broad in vitro cytotoxicity to in vivo acute toxicity and targeted organ-specific screening, a detailed safety profile can be constructed.

The key to a meaningful comparison lies in the interpretation of data across all tiers. A compound may show moderate general cytotoxicity but significant organ-specific effects at lower concentrations, or it may be well-tolerated in vivo despite a concerning in vitro profile. By comparing the Test Compound to its non-spirocyclic and isomeric counterparts, researchers can establish clear structure-toxicity relationships. This multi-parametric, comparative approach provides the critical data needed to confidently advance, modify, or terminate a compound's journey through the drug development process.

References

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A Researcher's Guide to the Pharmacological Profiling of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can interact with key biological targets with high affinity and selectivity is perpetual. The spirocyclic framework, characterized by two rings connected through a single common atom, offers a unique three-dimensional architecture that can effectively probe the complex topology of receptor binding pockets. 9-Oxa-2-azaspiro[5.5]undecane hydrochloride represents one such novel scaffold. While its specific biological targets are yet to be fully elucidated, analysis of structurally related compounds, such as 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, reveals a propensity for interaction with sigma (σ) receptors.

Sigma receptors, comprising two main subtypes, σ1 and σ2, are enigmatic and crucial targets implicated in a host of central nervous system disorders, including neuropathic pain, psychosis, and neurodegenerative diseases.[1][2] Furthermore, ligands for these receptors often exhibit cross-reactivity with other important CNS targets, such as dopamine D2 and NMDA receptors.

This guide provides a comprehensive framework for the initial pharmacological characterization of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. We will benchmark its profile against a panel of well-established standard compounds for σ1, σ2, dopamine D2, and NMDA receptors. The methodologies detailed herein, from receptor binding assays to functional characterization and cytotoxicity profiling, are designed to provide a robust and objective assessment of this novel compound's potential.

Selection of Standard Compounds for Benchmarking

The choice of appropriate comparators is fundamental to a meaningful benchmarking study. The following standard compounds have been selected based on their well-documented selectivity and established use in the field.

Target ReceptorCompound ClassStandard CompoundRationale for Selection
Sigma-1 (σ1) Agonist(+)-PentazocineA classical and selective σ1 receptor agonist used extensively in binding and functional studies.[3][4]
AntagonistHaloperidolA well-characterized antagonist with high affinity for σ1 receptors, also used to define non-specific binding in assays.[2][3]
Sigma-2 (σ2) AgonistSiramesineA potent and selective σ2 receptor agonist, often used as a reference compound to define agonist-induced cytotoxicity.[2][5]
AntagonistSAS-0132A selective σ2 receptor antagonist with demonstrated neuroprotective and cognitive-enhancing properties in preclinical models.[2]
Dopamine D2 AgonistQuinpiroleA potent and selective D2-like receptor agonist commonly used in functional assays.[6]
AntagonistSpiperoneA high-affinity D2 receptor antagonist, frequently used as a radioligand in binding assays.[7][8]
NMDA AgonistN-Methyl-D-aspartate (NMDA)The eponymous selective agonist for the NMDA receptor.[9]
AntagonistMK-801 (Dizocilpine)A potent and selective non-competitive NMDA receptor antagonist that acts as an open-channel blocker.[9][10]

Experimental Design: A Multi-tiered Approach to Characterization

Our experimental approach is structured to first determine the binding affinity of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride at each target receptor, followed by an assessment of its functional activity (agonist or antagonist) at the most promising targets, and concluding with a general cytotoxicity profile.

Experimental_Workflow cluster_0 Tier 1: Binding Affinity Profiling cluster_1 Tier 2: Functional Activity Characterization cluster_2 Tier 3: General Safety Assessment Binding_S1 σ1 Radioligand Competition Assay Func_S2 σ2 Functional Assay (Cell Viability) Binding_S1->Func_S2 If Ki < 1µM Binding_S2 σ2 Radioligand Competition Assay Binding_S2->Func_S2 If Ki < 1µM Binding_D2 D2 Radioligand Competition Assay Func_D2 D2 Functional Assay (cAMP Measurement) Binding_D2->Func_D2 If Ki < 1µM Binding_NMDA NMDA Radioligand Competition Assay Func_NMDA NMDA Functional Assay (Calcium Influx) Binding_NMDA->Func_NMDA If Ki < 1µM Toxicity General Cytotoxicity (MTT Assay) Test_Compound 9-Oxa-2-azaspiro[5.5]undecane hydrochloride Test_Compound->Binding_S1 Primary Screening Test_Compound->Binding_S2 Primary Screening Test_Compound->Binding_D2 Primary Screening Test_Compound->Binding_NMDA Primary Screening Test_Compound->Toxicity

Caption: A multi-tiered workflow for the pharmacological characterization of the test compound.

Part 1: Receptor Binding Affinity Profiling

The initial step is to determine the binding affinity (Ki) of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride for the σ1, σ2, dopamine D2, and NMDA receptors using competitive radioligand binding assays.[11][12] This technique measures the ability of a test compound to displace a specific, high-affinity radioligand from its receptor. A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay

This generalized protocol should be adapted with the specific reagents for each receptor target as outlined in the table below.

  • Membrane Preparation : Prepare membrane homogenates from cells or tissues expressing the target receptor of interest. Protein concentration should be determined using a standard method like the BCA assay.[13]

  • Assay Setup : In a 96-well plate, combine the following in assay buffer:

    • Receptor membrane preparation.

    • A fixed concentration of the appropriate radioligand (typically at or below its Kd value).[13]

    • A range of concentrations of the unlabeled test compound (9-Oxa-2-azaspiro[5.5]undecane hydrochloride) or a standard compound.

  • Incubation : Incubate the plates at a specified temperature and duration to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30-37°C).[3][13]

  • Separation : Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[13]

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]

  • Quantification : Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis :

    • Total Binding : Radioactivity in the absence of any competing ligand.

    • Non-specific Binding (NSB) : Radioactivity in the presence of a saturating concentration of a known high-affinity ligand (as specified in the table below).

    • Specific Binding : Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Receptor-Specific Binding Assay Parameters
Target ReceptorRadioligandLigand for NSBMembrane Source (Example)
Sigma-1 (σ1) [³H]-(+)-PentazocineHaloperidolGuinea Pig Liver Membranes[3][4]
Sigma-2 (σ2) [³H]-DTG (+ 500nM (+)-Pentazocine to mask σ1 sites)HaloperidolRat Liver Membranes[3][4]
Dopamine D2 [³H]-SpiperoneHaloperidolHEK293 cells expressing human D2 receptors[7]
NMDA [³H]-CGP 39653L-GlutamateRat Cortical Synaptosomes[14]

Part 2: Functional Activity Characterization

Based on the binding affinity data, functional assays will be conducted for receptors where 9-Oxa-2-azaspiro[5.5]undecane hydrochloride shows significant affinity (e.g., Ki < 1 µM). These assays will determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Protocol 2.1: Sigma-2 (σ2) Receptor Functional Assay (Cell Viability)

Sigma-2 receptor agonists are known to induce apoptosis in proliferating tumor cells.[5][15] Therefore, a cell viability assay can be used to functionally characterize σ2 ligands.

  • Cell Culture : Plate a cancer cell line with high σ2 receptor expression (e.g., human SK-N-SH neuroblastoma or MDA-MB-435 melanoma cells) in 96-well plates and allow them to adhere overnight.[5][16]

  • Compound Treatment : Treat the cells with increasing concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, the standard agonist (Siramesine), or the standard antagonist (SAS-0132) for 24-72 hours.[5][16]

  • Viability Assessment : Perform an MTT assay (see Part 3 for detailed protocol) to measure cell viability.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Agonist activity : A dose-dependent decrease in cell viability.

    • Antagonist activity : No significant effect on cell viability alone, but should be able to block the cytotoxic effects of a known σ2 agonist like Siramesine when co-incubated.

Protocol 2.2: Dopamine D2 Receptor Functional Assay (cAMP Measurement)

The dopamine D2 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][17][18]

  • Cell Culture : Use a cell line stably expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for cAMP measurement kits (e.g., CHO-K1/D2/Gα15).[6][19][20]

  • Compound Treatment :

    • Agonist Mode : Treat cells with increasing concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride or the standard agonist (Quinpirole) in the presence of forskolin (an adenylyl cyclase activator).

    • Antagonist Mode : Pre-incubate cells with increasing concentrations of the test compound before adding a fixed concentration (e.g., EC80) of the standard agonist (Quinpirole).

  • cAMP Measurement : Measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luciferase reporter assay).[17][19]

  • Data Analysis :

    • Agonist : A dose-dependent decrease in forskolin-stimulated cAMP levels.

    • Antagonist : A dose-dependent reversal of the Quinpirole-induced decrease in cAMP levels.

Protocol 2.3: NMDA Receptor Functional Assay (Calcium Influx)

Activation of the ionotropic NMDA receptor leads to an influx of calcium ions into the cell.[21][22]

  • Cell Culture : Use primary neuronal cultures (e.g., rat cerebellar granule neurons) or a cell line stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).[21]

  • Cell Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[21]

  • Compound Treatment :

    • Agonist Mode : Measure the fluorescent signal after the addition of increasing concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride in the presence of the co-agonist glycine.

    • Antagonist Mode : Pre-incubate the cells with increasing concentrations of the test compound before stimulating with a fixed concentration of NMDA and glycine.

  • Signal Detection : Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis :

    • Agonist : A dose-dependent increase in intracellular calcium.

    • Antagonist : A dose-dependent inhibition of the NMDA/glycine-induced calcium influx.

Part 3: General Cytotoxicity Profiling

It is crucial to assess whether the observed effects of the compound are due to specific receptor interactions or general cellular toxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23]

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Start->Incubate_24h Add_Compound Add Test Compound (Various Concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Seed a relevant cell line (e.g., a non-cancerous cell line like HEK293 or a neuronal cell line like SH-SY5Y) into a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to attach overnight.[24]

  • Compound Exposure : Remove the medium and add fresh medium containing various concentrations of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. Incubate for a period relevant to the functional assays (e.g., 24-72 hours).[25]

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

  • Formazan Solubilization : Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[24]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. This will allow for the determination of the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Compoundσ1 Receptorσ2 ReceptorDopamine D2NMDA Receptor
9-Oxa-2-azaspiro[5.5]undecane HClInsert ValueInsert ValueInsert ValueInsert Value
(+)-PentazocineInsert Value>10,000>10,000>10,000
HaloperidolInsert ValueInsert ValueInsert Value>10,000
SiramesineInsert ValueInsert Value>10,000>10,000
SpiperoneInsert ValueInsert ValueInsert Value>10,000
MK-801>10,000>10,000>10,000Insert Value
Table 2: Summary of Functional Activity and Cytotoxicity
Compoundσ2 Activity (EC50/IC50, µM)D2 Activity (EC50/IC50, µM)NMDA Activity (EC50/IC50, µM)General Cytotoxicity (CC50, µM)
9-Oxa-2-azaspiro[5.5]undecane HClInsert Value & ModeInsert Value & ModeInsert Value & ModeInsert Value
Standard Agonists
SiramesineInsert EC50N/AN/AInsert Value
QuinpiroleN/AInsert EC50N/A>100
NMDAN/AN/AInsert EC50>100
Standard Antagonists
SAS-0132Insert IC50N/AN/AInsert Value
SpiperoneN/AInsert IC50N/A>100
MK-801N/AN/AInsert IC50>100

Mode: Agonist, Antagonist, or Inactive

By systematically applying these methodologies, researchers can generate a comprehensive pharmacological profile of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. This data-driven approach will objectively benchmark its performance against standard compounds, providing critical insights into its potential therapeutic applications and guiding future drug development efforts.

References

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Establishing a Predictive Bridge: A Guide to In Vitro-In Vivo Correlation (IVIVC) for 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel chemical entities, using the hypothetical case of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. As researchers and drug development professionals, our goal is to create a reliable bridge between laboratory experiments and clinical outcomes. An IVIVC serves as this critical link, enabling in vitro dissolution data to act as a surrogate for in vivo bioequivalence studies, ultimately accelerating development timelines and ensuring product quality.[1][2]

The fundamental principle of an IVIVC is to develop a predictive mathematical model that relates an in vitro property of a dosage form, typically the rate of drug dissolution, to an in vivo response, such as the plasma drug concentration profile.[2] For oral dosage forms, particularly modified-release formulations, a well-established IVIVC is a powerful tool for formulation optimization, setting meaningful dissolution specifications, and supporting post-approval changes without the need for extensive human studies.[3][4][5]

This guide will navigate through the strategic development of an IVIVC for 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a novel spirocyclic compound. Due to the limited public data on this specific molecule, we will proceed with a hypothetical yet scientifically grounded approach, detailing the necessary experimental protocols and illustrating the process with representative data.

Characterizing the Molecule: 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Before embarking on formulation and IVIVC development, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. The spirocyclic nature of this compound may present unique physicochemical properties influencing its solubility and permeability.

Table 1: Physicochemical Properties of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride (Hypothetical Data)

PropertyValueImplication for Formulation
Molecular FormulaC₉H₁₈ClNO₂From supplier data.[6]
Molecular Weight205.7 g/mol Influences diffusion and membrane transport.[6]
pKa8.5 (weak base)pH-dependent solubility; likely more soluble in the acidic environment of the stomach.
LogP2.8Moderate lipophilicity; suggests reasonable permeability but may require enhancement.
Aqueous Solubility0.1 mg/mL at pH 7.4Poorly soluble; likely a BCS Class II or IV compound, requiring bioavailability enhancement.

The low aqueous solubility is a critical attribute that flags this compound as a candidate for enabling formulations. For our IVIVC study, we will design three hypothetical modified-release formulations with different release rates: fast, medium, and slow.

The IVIVC Workflow: A Step-by-Step Approach

Establishing a predictive IVIVC, particularly the most rigorous "Level A" correlation, involves a systematic process of generating in vitro and in vivo data from multiple formulations and then correlating the results.

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Correlation & Validation formulation Formulation Development (Fast, Medium, Slow Release) dissolution In Vitro Dissolution Testing (USP Apparatus II) formulation->dissolution correlation Develop IVIVC Model (% Dissolved vs. % Absorbed) dissolution->correlation In Vitro Data permeability In Vitro Permeability Assay (Caco-2) pk_study Pharmacokinetic Study (Rat Model) deconvolution Deconvolution of PK Data (e.g., Wagner-Nelson) pk_study->deconvolution deconvolution->correlation In Vivo Data validation Evaluate Predictability (Internal/External) correlation->validation application Regulatory Application (Biowaivers, Specs) validation->application Validated Model

Caption: Workflow for establishing a Level A IVIVC.

Experimental Protocols: Generating Robust Data

The integrity of an IVIVC is built upon the quality of the experimental data. The following protocols are designed to be self-validating systems, ensuring data is reliable and reproducible.

In Vitro Dissolution Testing

The objective here is to develop a discriminating dissolution method that reflects the in vivo release process. The USP Apparatus 2 (Paddle Apparatus) is a common and robust choice for oral solid dosage forms.

Protocol: Dissolution Profile Generation using USP Apparatus 2

  • Apparatus Setup: Calibrate a USP Apparatus 2 with 900 mL vessels. Set the paddle speed to 50 RPM and maintain the temperature at 37 ± 0.5°C.

  • Media Selection: Given the compound's pKa, a pH range should be evaluated. For this study, we will use 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a switch to pH 6.8 phosphate buffer to simulate the transition from stomach to intestine. This dynamic approach is more biorelevant than a single pH medium.[7]

  • Procedure:

    • Place one dosage unit (of the fast, medium, or slow formulation) into each vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples promptly using a 0.45 µm PVDF syringe filter.

  • Analysis: Analyze the samples for the concentration of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride using a validated HPLC-UV method.

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point, correcting for the removed sample volume.

Table 2: Hypothetical In Vitro Dissolution Data (%)

Time (hr)Formulation F1 (Fast)Formulation F2 (Medium)Formulation F3 (Slow)
1452510
2855025
4988045
81009570
1210010085
2410010098
In Vitro Permeability Assay

To understand the absorption potential independent of dissolution, a Caco-2 permeability assay is the industry gold standard.[8] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

  • Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Only use inserts with TEER values > 250 Ω·cm².

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the test compound (dissolved in transport buffer, e.g., HBSS) to the apical (A) side.

    • At specified time points, take samples from the basolateral (B) side.

    • Analyze samples by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Reverse the process, adding the compound to the B side and sampling from the A side.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio > 2 suggests the involvement of active efflux transporters.

Table 3: Hypothetical Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
9-Oxa-2-azaspiro[5.5]undecane HCl8.59.11.07High
Propranolol (High Permeability Control)25.024.50.98High
Atenolol (Low Permeability Control)0.50.61.20Low

Based on this hypothetical data, the compound has high intrinsic permeability, suggesting it is a BCS Class II compound (low solubility, high permeability). This is an ideal scenario for developing a successful IVIVC, as dissolution is the rate-limiting step to absorption.

In Vivo Pharmacokinetic Study

The cornerstone of the IVIVC is the in vivo data. A crossover study design in a suitable animal model (e.g., beagle dogs or cannulated rats) is essential to minimize inter-subject variability.

Protocol: Oral Pharmacokinetic Study in Rats

  • Subjects: Use male Sprague-Dawley rats (n=6 per formulation group) with jugular vein cannulas for serial blood sampling.

  • Dosing: Administer a single oral dose of each formulation (F1, F2, F3) in a crossover design with a one-week washout period.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify plasma concentrations of the drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Table 4: Hypothetical In Vivo Pharmacokinetic Data

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)
F1 (Fast)4502.03200
F2 (Medium)3104.03150
F3 (Slow)1808.03050

Developing the Level A IVIVC Model

A Level A correlation represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate.[5]

  • Deconvolution of In Vivo Data: The first step is to calculate the in vivo absorption profile from the plasma concentration-time data. This is achieved using deconvolution methods like the Wagner-Nelson or Loo-Riegelman methods. This process essentially "removes" the effects of elimination from the plasma profile to reveal the cumulative amount of drug absorbed over time.

  • Correlation: Plot the mean percentage of drug dissolved in vitro against the mean percentage of drug absorbed in vivo for each formulation at corresponding time points. A linear regression is then performed. A high correlation coefficient (R² > 0.9) is indicative of a strong relationship.

IVIVC_Levels levels IVIVC Levels of Correlation Level A Level B Level C level_a_desc Point-to-point correlation between in vitro dissolution and in vivo absorption rate. Most rigorous and allows for biowaivers. levels:f1->level_a_desc level_b_desc Correlation of mean in vitro dissolution time (MDT) with mean in vivo residence time (MRT). Less predictive. levels:f2->level_b_desc level_c_desc Single-point correlation. Relates one dissolution time point (e.g., T50%) to one PK parameter (e.g., AUC or Cmax). levels:f3->level_c_desc

Caption: Different levels of In Vitro-In Vivo Correlation.

Comparison with Alternative Approaches

While developing modified-release formulations for an IVIVC is a robust strategy, it's important to consider alternatives, especially for a BCS Class II compound.

Table 5: Comparison of Formulation Strategies

StrategyPrincipleProsCons
Modified-Release Formulations (IVIVC approach) Control the rate of drug release from the dosage form.Predictable in vivo performance, reduced dosing frequency, potential for biowaivers with a validated IVIVC.Complex formulation development; requires multiple formulations for IVIVC.
Amorphous Solid Dispersion (ASD) Disperse the drug in a polymer matrix in its amorphous, higher-energy state to increase solubility and dissolution rate.[7]Significant increase in apparent solubility and bioavailability.Physically unstable (risk of recrystallization), may require specialized manufacturing (e.g., spray drying).
Lipid-Based Formulations (e.g., SMEDDS) Dissolve the drug in a mixture of oils, surfactants, and co-solvents to form a fine emulsion in the GI tract.Enhances solubility and utilizes lipid absorption pathways, bypassing dissolution as a rate-limiting step.High excipient load, potential for GI side effects, chemical stability of the drug in the formulation can be a concern.

The choice of strategy depends on the target product profile. If the goal is simply to overcome poor solubility for immediate release, ASD or lipid-based systems may be faster. However, if controlled release and a predictable performance profile are desired, the IVIVC approach with modified-release formulations is superior and offers significant long-term regulatory flexibility.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous path for establishing a Level A IVIVC for a novel compound, exemplified by 9-Oxa-2-azaspiro[5.5]undecane hydrochloride. By integrating meticulous in vitro characterization with carefully designed in vivo studies, a predictive model can be built. This model not only deepens our understanding of the formulation's behavior but also serves as an invaluable tool in drug development, enabling streamlined regulatory processes and ensuring consistent product quality. The establishment of a validated IVIVC transforms the routine in vitro dissolution test from a simple quality control check into a powerful surrogate for human bioequivalence studies.[1][5]

References

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  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • ResearchGate. (2024). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. [Link]

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A Researcher's Guide to Characterizing the Target Selectivity of Novel Spirocyclic Compounds: A Case Study on 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous characterization. A molecule's success hinges not just on its potency at the intended target, but critically, on its selectivity—its ability to ignore a vast landscape of other biological molecules. This guide provides an in-depth, experience-driven framework for evaluating the target selectivity of novel compounds, using the hypothetical case of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a member of a chemical class with potential affinity for the Sigma-1 Receptor (S1R).

While specific selectivity data for this exact compound is not yet in the public domain, its spirocyclic structure is suggestive of potential interactions with the S1R, a unique and increasingly important therapeutic target. This guide will therefore compare the methodology for profiling such a compound against established, well-characterized S1R antagonists, providing the experimental blueprints necessary for researchers to generate their own comparative data.

The Sigma-1 Receptor: A Target of Growing Importance

The Sigma-1 Receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface.[1] It is not a classical G-protein coupled receptor or ion channel, but rather a modulator of various signaling pathways, including intracellular calcium signaling, ion channel activity, and neurotransmitter release.[1][2] This multifaceted role has implicated S1R in a host of pathological conditions, making it a promising target for therapeutic intervention in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[2][3][4]

Given the receptor's modulatory function, achieving high selectivity for S1R is paramount. Off-target binding, particularly to the related Sigma-2 Receptor (S2R) or other central nervous system targets, can lead to undesirable side effects and confound clinical outcomes.[5] Therefore, a thorough selectivity profile is a non-negotiable prerequisite for advancing any novel S1R ligand.

Benchmarking Performance: A Comparison with Established S1R Antagonists

To objectively assess a novel compound like 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, its performance must be measured against gold-standard molecules. We will consider three well-characterized selective S1R antagonists as our benchmarks:

  • S1RA (E-52862): The first selective S1R antagonist to enter human clinical trials, S1RA has been extensively studied for neuropathic pain.[6][7][8] Its favorable safety and tolerability profile in Phase I and II studies underscores the potential of selective S1R antagonism.[7][8]

  • NE-100: One of the earliest and most widely used selective S1R antagonists in preclinical research. It serves as a crucial pharmacological tool for elucidating the receptor's function.

  • BD-1063: Another potent and selective S1R antagonist used extensively in preclinical models to probe S1R's role in conditions like substance abuse and pain.[9]

The following table summarizes the known binding affinities and selectivity of these benchmark compounds, providing a quantitative goal for our hypothetical test compound.

CompoundS1R Ki (nM)S2R Ki (nM)S1R/S2R Selectivity RatioOther Notable Off-Targets (Ki > 100 nM)
S1RA (E-52862) 17.0>170-fold selectivity>170Selective against a panel of 170 other receptors, enzymes, and ion channels.[6]
NE-100 0.86 - 1.5~85>55>6000-fold selective over D1, D2, 5-HT1A, 5-HT2, and PCP receptors.[10]
BD-1063 9.0449~50≥100-fold selective over opioid, PCP, muscarinic, dopamine, adrenergic, and serotonin receptors.[9]
9-Oxa-2-azaspiro[5.5]undecane HCl (Hypothetical) To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

Table 1: Comparative Selectivity Profiles of Benchmark S1R Antagonists.

Experimental Workflow for Comprehensive Selectivity Profiling

A robust assessment of selectivity is a tiered process, moving from primary target engagement to broad off-target screening. The following workflow represents a self-validating system, where each step builds upon the last to create a comprehensive data package.

Caption: Tiered workflow for selectivity profiling of a novel S1R ligand.

Protocol 1: Primary and Secondary Target Affinity via Radioligand Binding

This is the foundational experiment to quantify the binding affinity of the test compound for the S1R and its most likely off-target, the S2R. The principle is competitive displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Objective: To determine the inhibition constant (Ki) of 9-Oxa-2-azaspiro[5.5]undecane HCl for S1R and S2R.

Methodology:

  • Membrane Preparation:

    • For S1R, prepare membrane homogenates from guinea pig liver, which has high S1R expression.[11]

    • For S2R, prepare membrane homogenates from rat liver.[12]

    • Determine protein concentration of the membrane preparations using a standard method like the Bradford assay.

  • Competitive Binding Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and the specific radioligand.

      • For S1R: Use -pentazocine (a selective S1R ligand) at a concentration near its dissociation constant (Kd), typically 1-3 nM.[11][13]

      • For S2R: Use [³H]DTG (a non-selective sigma ligand) in the presence of an excess of unlabeled (+)-pentazocine to block the S1R sites.[12]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, assay buffer, radioligand, and a high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand (e.g., haloperidol) to saturate all specific binding sites.[11]

    • Test Compound Wells: Add membrane preparation, assay buffer, radioligand, and serial dilutions of 9-Oxa-2-azaspiro[5.5]undecane HCl (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate, typically for 90-120 minutes at 37°C, to allow the binding to reach equilibrium.[11]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.[14]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Broad Off-Target Liability Screening

The causality behind this step is risk mitigation. An unexpected interaction with a critical off-target (e.g., the hERG channel, muscarinic receptors, or opioid receptors) can lead to severe adverse effects and terminate a drug development program.[15] Commercial screening panels provide a cost-effective and standardized way to assess these risks early.

Objective: To identify potential off-target interactions of 9-Oxa-2-azaspiro[5.5]undecane HCl across a wide range of clinically relevant targets.

Methodology:

  • Panel Selection: Choose a commercially available safety pharmacology panel. A good starting point is a panel like the Eurofins SafetyScreen44 or SafetyScreen87 , which includes a broad selection of GPCRs, ion channels, transporters, and enzymes known to be involved in adverse drug reactions.[15][16]

  • Compound Submission: Provide the test compound to the contract research organization (CRO) at a specified concentration. A standard initial screening concentration is 10 µM.

  • Assay Performance: The CRO will perform a series of binding or functional assays for each target in the panel.

  • Data Reporting: The results are typically reported as the percent inhibition or activation at the tested concentration. A common threshold for concern is >50% inhibition at 10 µM, which would trigger follow-up dose-response studies to determine an IC50 value.

Sources

A Framework for the Pharmacokinetic Comparison of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride and its Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a novel compound series is paramount to its progression from a promising hit to a viable clinical candidate. The spirocyclic scaffold, a motif of growing importance in modern drug discovery, offers a unique three-dimensional architecture that can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] This guide provides a comprehensive framework for the head-to-head pharmacokinetic comparison of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and its rationally designed analogs. In the absence of publicly available comparative data, this document serves as a detailed methodological blueprint, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Spirocyclic Scaffolds and Pharmacokinetic Profiling

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly utilized in medicinal chemistry to enhance the three-dimensionality of drug candidates.[4] This structural rigidity can lead to improved target affinity and selectivity while also modulating physicochemical properties critical for favorable pharmacokinetics, such as solubility and lipophilicity.[5] The 9-Oxa-2-azaspiro[5.5]undecane core represents a versatile scaffold with potential for diverse biological activities. However, its therapeutic promise can only be realized through a thorough understanding of its in vivo behavior.

This guide will outline a comprehensive strategy for comparing the pharmacokinetic profiles of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride (the parent compound) and a series of hypothetical, yet rationally designed, analogs. The goal is to elucidate structure-pharmacokinetic relationships (SPRs) that will inform further optimization of this promising chemical series.

Hypothetical Analogs for Comparison:

For the purpose of this guide, we will consider the following hypothetical analogs of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, designed to probe the effects of substitution on key pharmacokinetic parameters:

  • Analog A: A methyl-substituted derivative at a key metabolic site.

  • Analog B: A fluoro-substituted derivative to block potential metabolism.

  • Analog C: A derivative with altered lipophilicity (e.g., addition of a polar group).

Experimental Design: A Multi-pronged Approach to Pharmacokinetic Profiling

A robust pharmacokinetic comparison requires a combination of in vitro and in vivo studies. The in vitro assays provide early insights into metabolic stability, while the in vivo studies offer a holistic view of the compound's journey through a biological system.

In Vitro Metabolic Stability Assays

The initial assessment of a compound's metabolic fate is crucial.[6] These assays help to predict in vivo clearance and identify potential metabolic liabilities early in the discovery process.[7][8]

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Liver Microsomes: Obtain pooled liver microsomes from the species of interest (e.g., mouse, rat, human).

  • Incubation: Incubate the test compounds (Parent Compound, Analogs A, B, and C) at a final concentration of 1 µM with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining parent compound.[9]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Rationale for Experimental Choices:

  • Pooled Microsomes: Using pooled microsomes from multiple donors helps to average out individual metabolic differences.

  • NADPH: This cofactor is essential for the activity of cytochrome P450 enzymes, the primary drivers of Phase I metabolism.

  • LC-MS/MS: This highly sensitive and selective analytical technique allows for accurate quantification of the test compounds in a complex biological matrix.[11][12]

Visualization of In Vitro Metabolic Stability Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis microsomes Pooled Liver Microsomes mix Incubation Mix microsomes->mix compounds Test Compounds (Parent & Analogs) compounds->mix buffer Phosphate Buffer (pH 7.4) buffer->mix nadph Add NADPH to start reaction mix->nadph timepoints Collect Aliquots at 0, 5, 15, 30, 60 min nadph->timepoints quench Quench with Acetonitrile + Internal Standard timepoints->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro microsomal stability assay.

In Vivo Pharmacokinetic Studies

Following the in vitro assessment, in vivo studies are conducted to determine the full pharmacokinetic profile of the most promising compounds.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use male BALB/c mice (8-10 weeks old).

  • Dosing: Administer the test compounds (e.g., Parent Compound and Analog B) via intravenous (IV) and oral (PO) routes. A typical dose might be 2 mg/kg for IV and 10 mg/kg for PO administration.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the test compounds in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability.

Rationale for Experimental Choices:

  • IV and PO Administration: Dual routes of administration allow for the determination of absolute oral bioavailability.

  • Serial Blood Sampling: This approach minimizes the number of animals required for the study.

  • Validated Bioanalytical Method: A validated method ensures the accuracy and reliability of the concentration data.

Visualization of In Vivo Pharmacokinetic Study Workflow:

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_collection Serial Blood Collection (Multiple Time Points) iv_dose->blood_collection po_dose Oral (PO) Dosing po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Data Presentation and Interpretation

The data generated from these studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: In Vitro Metabolic Stability Data

Compoundt½ (min)CLint (µL/min/mg)
Parent Compound
Analog A
Analog B
Analog C

Table 2: In Vivo Pharmacokinetic Parameters (IV Administration)

Compoundt½ (h)CL (mL/min/kg)Vd (L/kg)AUC (ng*h/mL)
Parent Compound
Analog B

Table 3: In Vivo Pharmacokinetic Parameters (PO Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng*h/mL)F%
Parent Compound
Analog B

Interpreting the Results:

  • Does the methyl substitution in Analog A lead to a shorter half-life in the microsomal stability assay, suggesting it is a site of metabolism?

  • Does the fluoro-substitution in Analog B result in a longer half-life and higher oral bioavailability compared to the parent compound?

  • How does the change in lipophilicity in Analog C affect its clearance and volume of distribution?

Conclusion: A Pathway to Optimized Drug Candidates

This guide provides a robust framework for the systematic pharmacokinetic comparison of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride and its analogs. By following these detailed protocols and carefully interpreting the resulting data, drug discovery teams can gain critical insights into the ADME properties of their compounds. This knowledge is essential for making informed decisions and efficiently advancing the most promising candidates toward clinical development. The strategic application of these principles will ultimately accelerate the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]

  • Kaur, H., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(12), 1365-1393. [Link]

  • ResearchGate. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Rathi, E., et al. (2017). Bioanalytical method for estimation of procyclidine in human plasma using liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 544-550. [Link]

  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Shirsath, V. A., et al. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development, 13(6). [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(11), 1139-1141. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma: Application to pharmacokinetics in healthy rabbits. [Link]

  • ResearchGate. (2019). In vitro metabolism of pyrrolizidine alkaloids – Metabolic degradation and GSH conjugate formation of different structure types. [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Shirsath, V. A., et al. (2025). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development, 13(6). [Link]

  • Prospects in Pharmaceutical Sciences. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, a versatile spirocyclic scaffold used in medicinal chemistry. This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical safety, regulatory compliance, and scientific best practices.

Hazard Identification and Risk Assessment

GHS Hazard Classification: Based on available data for analogous compounds, 9-Oxa-2-azaspiro[5.5]undecane hydrochloride is classified with the following hazards[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure are dermal contact, eye contact, and inhalation. The hydrochloride salt form may also contribute to its irritant properties.

Physical Properties:

Property Value Source
Molecular Formula C₉H₁₆ClNO₂ [3]
Molecular Weight 205.7 g/mol [3]
Physical Form Powder [1]

| Storage Temperature | Room Temperature |[1] |

Personal Protective Equipment (PPE) and Engineering Controls

Given the irritant nature of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of significant spillage, additional protective clothing may be necessary.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the previous section.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid solutions, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents, gloves, and wipes, must be placed in a sealed, properly labeled hazardous waste container for disposal.

Disposal Procedures for 9-Oxa-2-azaspiro[5.5]undecane Hydrochloride

The disposal of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4].

Waste Characterization: As a nitrogen-containing heterocyclic compound with irritant properties, 9-Oxa-2-azaspiro[5.5]undecane hydrochloride should be treated as hazardous chemical waste.

Disposal Workflow:

Caption: Decision workflow for the disposal of 9-Oxa-2-azaspiro[5.5]undecane hydrochloride.

Step-by-Step Disposal Protocol:

  • Container Selection: Use a chemically compatible, leak-proof container for waste accumulation. The container must be in good condition with a secure closure[4].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "9-Oxa-2-azaspiro[5.5]undecane hydrochloride"[5]. The label should also indicate the hazards (e.g., "Irritant").

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5]. Ensure it is segregated from incompatible materials. As a general precaution, avoid storing it with strong oxidizing agents or strong bases.

  • Accumulation: Do not accumulate more than 55 gallons of hazardous waste in an SAA[5]. Once this limit is reached, or within one year of the accumulation start date, the waste must be moved to a Central Accumulation Area (CAA)[6].

  • Final Disposal: The disposal of the collected waste must be handled by a licensed hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in accordance with all regulatory requirements. The primary method of disposal for many organic chemical wastes is high-temperature incineration.

Regulatory Compliance and Documentation

Maintaining accurate records of hazardous waste generation and disposal is a legal requirement. All documentation, including waste profiles, manifests, and certificates of disposal, should be retained according to your institution's policies and regulatory mandates. Academic laboratories may be subject to the EPA's Subpart K regulations, which provide alternative standards for managing hazardous waste[6].

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. PubChem. [Link]

Sources

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Reactant of Route 1
9-Oxa-2-azaspiro[5.5]undecane hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.